Diethylethoxyammonium chloride
Description
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Properties
CAS No. |
13989-32-7 |
|---|---|
Molecular Formula |
C6H15ClNO- |
Molecular Weight |
152.64 g/mol |
IUPAC Name |
N-ethoxy-N-ethylethanamine chloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H/p-1 |
InChI Key |
FWPPKSCKERLEGX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Diethylethoxyammonium Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethylethoxyammonium chloride, a quaternary ammonium salt with potential applications in various fields of chemical research and development. The document details a robust synthetic protocol, outlines a suite of analytical techniques for structural verification and purity assessment, and discusses the underlying scientific principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-tested methodologies.
Introduction: Unveiling this compound
This compound, with the chemical structure [(C₂H₅)₂N(H)OCH₂CH₃]⁺Cl⁻, is a unique quaternary ammonium salt. Its structure, featuring both diethylamino and ethoxy moieties, suggests its potential utility as a phase-transfer catalyst, an ionic liquid, or a precursor in organic synthesis. Quaternary ammonium salts are known for their diverse applications, including as antimicrobials, surfactants, and in materials science.[1] The specific combination of functional groups in this compound may impart novel solubility and reactivity properties, making it a compound of interest for exploratory chemical research. This guide provides a foundational framework for its synthesis and comprehensive characterization, enabling further investigation into its properties and potential applications.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is approached via a two-step process: the preparation of the free base, N,N-diethylethoxyamine, followed by its conversion to the hydrochloride salt. This method was chosen for its reliability and the relative accessibility of the starting materials.
2.1. Principle and Rationale
The synthesis begins with the preparation of N,N-diethylhydroxylamine, a key intermediate. This can be achieved through the oxidative cracking of triethylamine.[2] Subsequently, N,N-diethylhydroxylamine is ethylated to form N,N-diethylethoxyamine. The final step involves the reaction of the synthesized amine with hydrochloric acid to yield the target this compound. This acid-base reaction is a straightforward and high-yielding method for the preparation of ammonium salts.
2.2. Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
2.3. Detailed Synthesis Protocol
Step 1: Synthesis of N,N-Diethylethoxyamine
-
Materials: Triethylamine, hydrogen peroxide (27.5 mass%), catalyst (e.g., selenium dioxide), ethylating agent (e.g., ethyl iodide), diethyl ether, sodium hydroxide solution.
-
Procedure:
-
Synthesize N,N-diethylhydroxylamine from triethylamine and hydrogen peroxide using a suitable catalyst, following established literature procedures.[2]
-
In a well-ventilated fume hood, dissolve the synthesized N,N-diethylhydroxylamine in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the ethylating agent (e.g., ethyl iodide) to the solution. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude N,N-diethylethoxyamine.
-
Purify the crude product by fractional distillation.
-
Step 2: Synthesis of this compound
-
Materials: N,N-diethylethoxyamine, hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether), diethyl ether.
-
Procedure:
-
Dissolve the purified N,N-diethylethoxyamine in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in diethyl ether) dropwise with constant stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
-
Physicochemical Characterization: A Multi-faceted Approach
Comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: Inter-relationship of characterization techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration values will provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[5][6][7][8] Key expected absorption bands for this compound include:
-
A broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretch of the ammonium group.
-
C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
-
N-H bending vibrations around 1600-1500 cm⁻¹.[8]
-
C-O stretching vibration for the ethoxy group around 1100 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9][10][11] For this compound, electrospray ionization (ESI) in positive ion mode would be suitable. The mass spectrum should show a prominent peak corresponding to the molecular ion of the cation [(C₂H₅)₂N(H)OCH₂CH₃]⁺.
3.4. Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₆H₁₆ClNO.
3.5. Summary of Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl groups (triplets and quartets), the ethoxy group (triplet and quartet), and a broad signal for the N-H proton. |
| ¹³C NMR | Signals for the four unique carbon atoms in the structure. |
| IR (cm⁻¹) | ~3200-2800 (N-H stretch), ~3000-2850 (C-H stretch), ~1600-1500 (N-H bend), ~1100 (C-O stretch). |
| Mass Spec (ESI+) | A major peak at m/z corresponding to the cation [C₆H₁₅NO]⁺. |
| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₆H₁₆ClNO. |
Properties, Handling, and Potential Applications
-
Physical Properties: this compound is expected to be a white to off-white crystalline solid. Its solubility is likely to be high in polar solvents like water and alcohols, and lower in nonpolar organic solvents.
-
Safety and Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.
-
Potential Applications: Based on its structure, this compound could be investigated for use as:
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive strategy for its characterization. The presented methodologies are based on established chemical principles and are designed to be reproducible and reliable. The information contained herein should serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this novel quaternary ammonium salt.
References
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ResearchGate. (n.d.). ¹H-NMR spectra of quaternary ammonium monomers. Retrieved from [Link]
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ResearchGate. (n.d.). Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. Retrieved from [Link]
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Kludt, J. R., Kwong, G. Y. W., & McDonald, R. L. (n.d.). Far-infrared spectra of tertiary ammonium salts. The Journal of Physical Chemistry. Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]
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ACS Publications. (n.d.). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Retrieved from [Link]
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Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
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NIH. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]
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PubMed. (n.d.). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Retrieved from [Link]
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PubMed. (n.d.). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Retrieved from [Link]
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NIH. (n.d.). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Retrieved from [Link]
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Rilas Technologies. (2024, May 15). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]
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ResearchGate. (n.d.). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Retrieved from [Link]
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NIH. (n.d.). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Retrieved from [Link]
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MDPI. (2023, May 21). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of polymeric quaternary ammonium salts as found in cosmetics by metachromatic polyelectrolyte titration. Retrieved from [Link]
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An In-Depth Technical Guide to N,N-Diethylethanolammonium Chloride: Properties, Synthesis, and Applications
A Note on Nomenclature: The topic specified, "Diethylethoxyammonium chloride," presents a degree of ambiguity in the chemical literature. While this name implies an N-ethoxy functional group, verifiable physical and chemical data for this specific structure are scarce. However, the closely related isomeric compound, N,N-Diethylethanolammonium chloride (CAS No. 13989-32-7), is well-documented and occasionally listed with "this compound" as a synonym. This guide will therefore focus on the properties and applications of N,N-Diethylethanolammonium chloride, the compound most likely intended by the query, providing a robust resource for researchers, scientists, and drug development professionals.
Chemical Identity and Structural Elucidation
N,N-Diethylethanolammonium chloride is the hydrochloride salt of the tertiary amine N,N-Diethylethanolamine. The protonation of the nitrogen atom by hydrochloric acid results in a quaternary ammonium salt.
-
IUPAC Name: 2-(Diethylamino)ethanol hydrochloride
-
Other Names: N,N-Diethyl-2-hydroxyethylammonium chloride, DEAE-HCl[1]
-
CAS Number: 13989-32-7[2]
-
Molecular Formula: C₆H₁₆ClNO[3]
-
Molecular Weight: 153.65 g/mol [2]
The structural difference between the specified topic and the focus of this guide is illustrated below.
Caption: Comparison of N,N-Diethylethanolammonium chloride and its N-ethoxy isomer.
Physical and Physicochemical Properties
N,N-Diethylethanolammonium chloride is typically a white to off-white crystalline powder under standard conditions.[2] Its physical properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | Powder / Crystalline Solid | [2] |
| Melting Point | 133-136 °C | [2][4] |
| Boiling Point | 164.8 °C (for the free base) | [5] |
| Solubility | Soluble in water. | [1] |
| Storage Temperature | 2-30°C | [2] |
This compound has also gained attention as a hydrogen-bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DES). When mixed with hydrogen-bond donors (HBD) like ethylene glycol, it forms a liquid at room temperature with unique solvent properties. For instance, a 1:2 molar ratio mixture with ethylene glycol exhibited a viscosity of 38.1 cP and a surface tension of 54 mN/m at 25°C.[6]
Chemical Properties and Synthesis
Stability and Reactivity
N,N-Diethylethanolammonium chloride is chemically stable under standard ambient conditions. As a salt of a strong acid (HCl) and a weak base (N,N-Diethylethanolamine), its aqueous solutions are mildly acidic. The primary reactive sites are the hydroxyl (-OH) group and the secondary ammonium proton. The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, under appropriate conditions. The compound should be stored away from strong oxidizing agents and strong bases.
The reactivity of the analogous hydroxylamine functional group involves potent nucleophilic action, often participating in condensation reactions with carbonyls to form oximes.[7] While not a hydroxylamine, the hydroxyl group on N,N-Diethylethanolammonium chloride provides a site for nucleophilic attack or proton abstraction in basic conditions.
Synthesis
The synthesis of N,N-Diethylethanolammonium chloride is a straightforward acid-base reaction. It is typically prepared by treating the free base, N,N-Diethylethanolamine, with hydrochloric acid in a suitable solvent.
Caption: General workflow for the synthesis of N,N-Diethylethanolammonium chloride.
Protocol: Laboratory-Scale Synthesis
-
Dissolution: Dissolve N,N-Diethylethanolamine (1 mole equivalent) in a suitable solvent like anhydrous ethanol or isopropanol in a reaction flask equipped with a magnetic stirrer and placed in an ice bath.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid (1 mole equivalent) dropwise to the stirred solution. The temperature should be monitored and maintained below 25°C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as it forms. If it remains dissolved, the product can be precipitated by adding a non-polar co-solvent like diethyl ether.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting white crystalline powder under vacuum to yield the final product. Purity can be assessed by melting point determination and titration.
Analytical Characterization
The identity and purity of N,N-Diethylethanolammonium chloride can be confirmed using a variety of analytical techniques.
-
Titration: As a salt, its purity can be determined by acid-base titration or by titration methods for quaternary ammonium salts, such as the one based on ASTM Method D5806 using a nitrate ion-selective electrode.[8]
-
Chromatography: Techniques like ion-pair reversed-phase HPLC can be used for the analysis of this and similar compounds, providing a fast and reliable method for separation and quantification.[9]
-
Spectroscopy:
-
FTIR: The infrared spectrum would be expected to show a broad absorption band in the 3200-3500 cm⁻¹ region corresponding to the O-H stretch of the alcohol and a broad peak in the 2400-2800 cm⁻¹ region characteristic of the N⁺-H stretch of the ammonium salt.
-
NMR:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet), and two methylene groups adjacent to the oxygen and nitrogen atoms. The protons on the nitrogen and oxygen would be exchangeable and might appear as broad singlets.
-
¹³C NMR: The carbon NMR would display four distinct signals corresponding to the four unique carbon environments in the molecule.
-
-
Applications in Research and Drug Development
N,N-Diethylethanolammonium chloride and its free base are versatile compounds with several important applications in industrial and pharmaceutical contexts.
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various medicinal compounds. The free base, 2-(Diethylamino)ethanol, is a precursor to the local anesthetic procaine.[1]
-
Corrosion Inhibitor: The free base is widely used as a corrosion inhibitor in steam and condensate lines, where it neutralizes carbonic acid and scavenges oxygen.
-
Precursor for Ion Exchange Resins: It is a precursor for producing DEAE (diethylaminoethyl) functionalized materials, such as DEAE-Cellulose, which are widely used in ion-exchange chromatography for the purification of proteins and nucleic acids.[1]
-
Deep Eutectic Solvents (DES): As a hydrogen-bond acceptor, it is used to formulate DES, which are considered greener alternatives to traditional ionic liquids for various applications, including thermal energy storage and extraction processes.[6]
-
Curing Agent and Emulsifier: The free base is also used as a curing agent for resins and as an emulsifying agent in acidic media.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N,N-Diethylethanolammonium chloride. Based on available safety data sheets for the closely related Diethylammonium chloride, it is considered an irritant.
-
Hazards: May cause skin, eye, and respiratory system irritation.[11] It is crucial to handle the substance in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[11]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
This guide provides a comprehensive overview based on the available scientific literature for N,N-Diethylethanolammonium chloride. Researchers should always consult primary safety and technical documents before use.
References
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A Comprehensive Technical Guide to N,N-Diethylethanolammonium Chloride: Synthesis, Properties, and Applications in Research and Development
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of N,N-Diethylethanolammonium chloride (CAS No. 13989-32-7), a quaternary ammonium salt with significant applications in chemical synthesis and pharmaceutical sciences. This document elucidates the compound's molecular structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its pivotal role as a pharmaceutical intermediate and its application in the formulation of deep eutectic solvents (DES), offering field-proven insights and methodologies for laboratory and industrial applications.
Chemical Identity and Molecular Structure
N,N-Diethylethanolammonium chloride, systematically known as N,N-Diethyl-2-hydroxyethylammonium chloride, is the hydrochloride salt of 2-(Diethylamino)ethanol.[1]
-
Molecular Formula: C₆H₁₆ClNO[3]
-
Synonyms: 2-Diethylaminoethanol hydrochloride, N,N-Diethyl-2-hydroxyethylammonium chloride[1]
The molecular structure consists of a central nitrogen atom bonded to two ethyl groups, a 2-hydroxyethyl group, and a proton, forming a quaternary ammonium cation. This cation is ionically bonded to a chloride anion.
Molecular Structure Diagram:
Caption: Molecular structure of N,N-Diethylethanolammonium chloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N,N-Diethylethanolammonium chloride is essential for its effective application.
| Property | Value | Source |
| Appearance | White crystalline powder | [1] |
| Melting Point | 133-136 °C | [1][2] |
| Solubility | Soluble in water | [4] |
| Stability | Chemically stable under standard ambient conditions. Hygroscopic. | [5][6] |
Synthesis of N,N-Diethylethanolammonium chloride
The most common and efficient method for the synthesis of N,N-Diethylethanolammonium chloride is the reaction of 2-(Diethylamino)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by treatment with hydrochloric acid.[4]
Experimental Protocol: Synthesis from 2-(Diethylamino)ethanol
This protocol is based on established laboratory procedures for the chlorination of amino alcohols.[7]
Materials:
-
2-(Diethylamino)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane
-
Absolute ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of thionyl chloride in dichloromethane to the cooled amino alcohol solution via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.
-
The crude product is then purified by recrystallization from absolute ethanol.
-
Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
The use of anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride.
-
The slow, controlled addition of thionyl chloride at low temperatures is necessary to manage the exothermic nature of the reaction.
-
Refluxing ensures the reaction proceeds to completion.
-
Recrystallization from ethanol is an effective method for purifying the final product.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of N,N-Diethylethanolammonium chloride.
Applications in Research and Drug Development
Pharmaceutical Intermediate
N,N-Diethylethanolammonium chloride and its free base, 2-(Diethylamino)ethanol, are valuable intermediates in the synthesis of various pharmaceutical compounds.[4] A notable application is in the production of local anesthetics.[4]
Formation of Deep Eutectic Solvents (DES)
N,N-Diethylethanolammonium chloride serves as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents.[1][8] DES are gaining significant attention as green and sustainable alternatives to traditional organic solvents due to their low volatility, high thermal stability, and tunable physicochemical properties.[8]
This protocol describes the formation of a DES using N,N-Diethylethanolammonium chloride and ethylene glycol.[1]
Materials:
-
N,N-Diethylethanolammonium chloride (HBA)
-
Ethylene glycol (Hydrogen Bond Donor - HBD)
Procedure:
-
Weigh N,N-Diethylethanolammonium chloride and ethylene glycol in the desired molar ratio (e.g., 1:2).
-
Combine the components in a sealed vial with a magnetic stirrer.
-
Heat the mixture to 60 °C while stirring continuously at 300 rpm.
-
Continue heating and stirring for approximately 2 hours or until a clear, homogeneous liquid is formed.
Self-Validating System: The formation of a stable, liquid DES at room temperature from two solid components is a clear indicator of a successful synthesis. The resulting DES should remain in a liquid phase at ambient conditions for an extended period.[8]
Deep Eutectic Solvent Formation Workflow:
Caption: Workflow for the preparation of a deep eutectic solvent.
Safety and Handling
Proper handling and storage of N,N-Diethylethanolammonium chloride are crucial to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[9] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][10] The compound is hygroscopic and should be protected from moisture.[5]
-
In case of exposure:
-
Skin contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9]
-
Eye contact: Immediately flush eyes with plenty of water for at least 30 minutes.[9]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[9]
-
Ingestion: Do not induce vomiting. Get medical aid immediately.
-
References
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Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. (n.d.). ASME Digital Collection. [Link]
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N,N-Diethylethanolammonium chloride | CAS#:4620-71-7. (n.d.). Chemsrc. [Link]
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2-DIETHYLAMINOETHANOL (DEAE). (n.d.). Ataman Kimya. [Link]
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Navigating the Unseen Risks: A Technical Health and Safety Guide to Diethylethoxyammonium Chloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the lack of direct safety data for Diethylethoxyammonium chloride, a precautionary principle is paramount. The primary directive is to handle this compound as a substance with a high potential for acute toxicity, corrosivity, and environmental harm, based on the profiles of its analogs.
GHS Classification (Inferred)
Based on the classifications of Diethylammonium chloride and 2-(Diethylamino)ethyl chloride hydrochloride, this compound should be provisionally classified as follows[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2-4 | H300/H302: Fatal/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 2-3 | H310/H311: Fatal/Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 2-4 | H330/H332: Fatal/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Aquatic Hazard (Acute & Chronic) | Category 3 | H402/H412: Harmful to aquatic life with long lasting effects |
This table represents a composite and conservative estimation based on available data for analogous compounds.
Primary Routes of Exposure and Associated Risks
The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.
-
Inhalation: As a solid, the primary inhalation risk is from dust. Inhalation may cause severe respiratory tract irritation, and based on analogs, could be harmful or fatal[1].
-
Dermal Contact: The compound is expected to be corrosive to the skin, causing severe burns[1]. Prolonged or repeated contact may lead to skin sensitization. Systemic toxicity via skin absorption is a significant concern, with analogs classified as toxic or fatal upon dermal contact[1].
-
Eye Contact: Direct contact with the eyes will likely cause serious and potentially irreversible damage[1].
-
Ingestion: Ingestion is presumed to be harmful or fatal[1].
The following diagram illustrates the logical flow for risk assessment when handling this compound.
Caption: Mandatory PPE for Handling this compound.
Safe Handling Practices
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[1][2]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in laboratory areas.[3]
-
Use non-sparking tools and explosion-proof equipment where applicable.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
Store locked up and in an area accessible only to qualified or authorized personnel.[1]
-
The compound may be hygroscopic; store under an inert atmosphere if necessary to protect from moisture.[1][5]
Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency is critical to mitigating harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and inhalation.[1][2]
-
Containment and Cleaning Up: Cover drains to prevent entry into the sewer system. Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the affected area thoroughly.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Toxicological and Environmental Impact (Inferred)
While specific data is lacking, the toxicological profile is inferred from analogous compounds.
Toxicological Summary
-
Acute Effects: Expected to be highly toxic by all routes of exposure. Causes severe burns to skin and eyes.[1][7]
-
Chronic Effects: Potential for skin sensitization. Suspected of causing genetic defects based on data for 2-(Diethylamino)ethyl chloride hydrochloride.[1][7] The toxicological properties have not been thoroughly investigated, and other long-term effects cannot be excluded.
-
Carcinogenicity: No components of analogous compounds are listed as carcinogens by IARC or NTP.
Environmental Fate
-
Ecotoxicity: Harmful to aquatic life with long-lasting effects.[1] Do not let the product enter drains or waterways.[3]
-
Persistence and Degradability: Data on persistence is not available. However, related compounds are water-soluble and may be mobile in the environment.[1][5]
Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be considered hazardous waste.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Conclusion
The handling of this compound demands a conservative and proactive approach to safety. The information presented in this guide, derived from structurally similar compounds, underscores the potential for severe health and environmental hazards. All personnel must be thoroughly trained on these potential risks and the stringent safety protocols required for its handling and storage. Until specific toxicological data for this compound is available, the precautionary measures outlined in this document should be considered mandatory.
References
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Regulations.gov. (n.d.). Safety Data Sheet for Quaternary ammonium chloride compound. Retrieved from [Link]
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Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). CLP_MSDS D026 2- Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. Retrieved from [Link]
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Environmental Working Group (EWG). (n.d.). What is PPG-9 DIETHYLMONIUM CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-(diethylamine)ethane hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to N,N-Diethylethanolammonium Chloride: Synthesis, Properties, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylethanolammonium chloride, a quaternary ammonium salt, is a versatile chemical compound with a growing presence in various scientific and industrial domains. While often known by several synonyms, its unique combination of a hydrophilic ammonium head and a moderately hydrophobic diethyl and ethanol tail imparts valuable properties that are being increasingly harnessed in organic synthesis, materials science, and pharmaceutical research. This guide provides a comprehensive overview of N,N-Diethylethanolammonium chloride, from its fundamental chemical identity to its practical applications, offering field-proven insights and detailed methodologies for the modern researcher.
Chemical Identity and Nomenclature
Clarity in chemical nomenclature is paramount for reproducible scientific research. The compound at the core of this guide is most accurately identified as N,N-Diethylethanolammonium chloride . However, a survey of chemical literature and commercial suppliers reveals a variety of synonyms and alternative names. Understanding these is crucial to navigating the existing body of knowledge.
Table 1: Chemical Identifiers for N,N-Diethylethanolammonium chloride
| Identifier | Value | Source |
| Primary Name | N,N-Diethylethanolammonium chloride | IUPAC Nomenclature |
| CAS Number | 13989-32-7 | Chemical Abstracts Service[1] |
| EC Number | 237-787-7 | European Chemicals Agency |
| Molecular Formula | C₆H₁₆ClNO | |
| Linear Formula | (C₂H₅)₂NCH₂CH₂OH · HCl | [1] |
| Molecular Weight | 153.65 g/mol | [1] |
| InChI Key | NIYUVINFVZDPMK-UHFFFAOYSA-M | |
| SMILES | CCO(CC)C.[Cl-] |
Common Synonyms and Alternative Names:
-
N,N-Diethyl-2-hydroxyethylammonium chloride[1]
-
2-Diethylaminoethanol hydrochloride[1]
-
Diethylethoxyammonium chloride (less common, can be ambiguous)
It is noteworthy that the name "this compound" can be misleading, as the structure is an ethanolammonium derivative, not an ethoxyammonium one. For clarity and precision, this guide will primarily use the name N,N-Diethylethanolammonium chloride .
Synthesis of N,N-Diethylethanolammonium Chloride
The synthesis of N,N-Diethylethanolammonium chloride is typically achieved through the straightforward acid-base reaction of N,N-Diethylethanolamine with hydrochloric acid. This reaction is exothermic and results in the formation of the ammonium salt.
A more industrially relevant and common laboratory synthesis involves the reaction of 2-(diethylamino)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), to first produce the more reactive intermediate, 2-chloro-N,N-diethylethylamine hydrochloride, which can then be hydrolyzed. However, for the direct synthesis of the ethanolammonium chloride, the following protocol is effective.
Experimental Protocol: Synthesis of N,N-Diethylethanolammonium chloride from N,N-Diethylethanolamine and HCl
This protocol describes a laboratory-scale synthesis of N,N-Diethylethanolammonium chloride.
Materials:
-
N,N-Diethylethanolamine (1 equivalent)
-
Concentrated Hydrochloric Acid (1 equivalent)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-Diethylethanolamine (1 equivalent) in anhydrous diethyl ether.
-
Cooling: Place the flask in an ice bath and stir the solution to bring the temperature down to 0-5 °C.
-
Addition of HCl: Slowly add concentrated hydrochloric acid (1 equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. A white precipitate will form.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Isolation: Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to obtain N,N-Diethylethanolammonium chloride as a white crystalline solid.
The following diagram illustrates the workflow for the synthesis of N,N-Diethylethanolammonium chloride.
Caption: Synthesis workflow for N,N-Diethylethanolammonium chloride.
Physicochemical Properties
The physical and chemical properties of N,N-Diethylethanolammonium chloride dictate its behavior in various systems and are crucial for its application in research and development.
Table 2: Physicochemical Properties of N,N-Diethylethanolammonium chloride
| Property | Value | Source |
| Appearance | White crystalline powder | |
| Melting Point | 133-136 °C | |
| Water Solubility | High | Implied by structure |
| Storage Temperature | 2-30 °C |
Applications in Research and Development
N,N-Diethylethanolammonium chloride is a versatile compound with applications spanning several key areas of chemical and pharmaceutical research.
Precursor in Organic Synthesis
One of the primary roles of N,N-Diethylethanolammonium chloride and its derivatives is as a precursor in organic synthesis. The presence of a reactive hydroxyl group and the quaternary ammonium functionality allows for its incorporation into more complex molecules. A closely related compound, 2-chloro-N,N-diethylethylamine hydrochloride, is a critical intermediate in the synthesis of many pharmaceuticals.[2] This highlights the utility of the diethylaminoethanol scaffold in drug design.
Component of Deep Eutectic Solvents (DES)
A significant and emerging application of N,N-Diethylethanolammonium chloride is in the formulation of Deep Eutectic Solvents (DES).[1][3] DES are a class of ionic liquids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). A study demonstrated the formation of a DES by mixing N,N-Diethylethanolammonium chloride (as the HBA) with ethylene glycol (as the HBD).[1][3] This DES exhibited favorable physicochemical properties, including low viscosity and high surface tension, suggesting its potential as a greener alternative to traditional ionic liquids in applications such as thermal energy storage and electrochemistry.[1][3]
The formation of a DES involves the interaction between the chloride anion of the ammonium salt and the hydroxyl groups of the hydrogen bond donor, leading to a significant depression of the melting point of the mixture.
Caption: Formation of a Deep Eutectic Solvent.
Potential Role in Drug Delivery and Formulation
While direct applications in drug delivery are still emerging, the structural motifs present in N,N-Diethylethanolammonium chloride are relevant to this field. Quaternary ammonium compounds are known for their interactions with biological membranes and their use as penetration enhancers in transdermal drug delivery.[4] The cationic nature of these compounds can facilitate interaction with negatively charged cell surfaces. Furthermore, the ability to form deep eutectic solvents opens up possibilities for their use in novel drug formulations to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling N,N-Diethylethanolammonium chloride. The following information is a summary of the hazards and recommended handling procedures.
Hazard Summary:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
N,N-Diethylethanolammonium chloride is a chemical compound with a well-defined identity and a growing range of applications. Its straightforward synthesis, coupled with its utility as a precursor in organic synthesis and as a key component in the formulation of novel materials like deep eutectic solvents, makes it a valuable tool for researchers and drug development professionals. As research into ionic liquids and advanced drug delivery systems continues to expand, the importance of versatile building blocks like N,N-Diethylethanolammonium chloride is set to increase, paving the way for new discoveries and innovations.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine and its Hydrochloride Salt.
-
Fauzi, R., Daik, R., Fauzi, B., & Mamauod, S. N. L. (2023). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. Journal of Electrochemical Energy Conversion and Storage, 20(2). [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis.
-
Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature biotechnology, 26(11), 1261–1268. [Link]
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Ahad, A., Aqil, M., Kohli, K., Sultana, Y., Mujeeb, M., & Ali, A. (2011). Controlled release of pharmaceutical agents using eutectic modified gelatin. Journal of materials science. Materials in medicine, 22(12), 2737–2746. [Link]
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Fauzi, R., Daik, R., Fauzi, B., & Mamauod, S. N. L. (2023). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. ResearchGate. [Link]
-
Merck KGaA. (n.d.). N,N-Diethylethanolammonium chloride for synthesis. Retrieved from [Link]
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The Unseen Engine: A Technical Guide to the Mechanism of Action of Diethylethoxyammonium Chloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylethoxyammonium chloride, a quaternary ammonium salt, represents a versatile yet often overlooked reagent in the landscape of modern chemical synthesis. While its direct applications are not as extensively documented as some of its structural congeners, its molecular architecture provides a clear blueprint for its mechanistic behavior. This guide delves into the core mechanisms by which this compound can function as a powerful phase-transfer catalyst and as a precursor or component in the formation of ionic liquids and deep eutectic solvents. By understanding these fundamental principles, researchers can unlock its potential to accelerate reactions, improve yields, and develop greener, more efficient synthetic protocols. This document provides a synthesis of established chemical principles, safety data, and extrapolated applications to serve as a foundational resource for laboratory and process development.
Introduction: Unveiling a Multifaceted Quaternary Ammonium Salt
This compound, with the chemical formula C₆H₁₆ClNO, is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two ethyl groups, an ethoxy group, and a chloride counterion. This structure is the key to its utility in chemical reactions. The positively charged nitrogen atom, shielded by alkyl and alkoxy groups, creates a lipophilic cation that can readily pair with various anions, facilitating their transfer between immiscible phases. This property is the cornerstone of its function as a phase-transfer catalyst. Furthermore, its salt-like nature and potential for strong intermolecular interactions position it as a candidate for the formulation of ionic liquids and deep eutectic solvents.
This guide will explore the theoretical and practical aspects of this compound's mechanism of action, providing researchers with the foundational knowledge to incorporate this reagent into their synthetic strategies.
Core Mechanism of Action: A Phase-Transfer Catalyst
The primary and most direct application of this compound in chemical reactions is as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] Many nucleophiles and bases are inorganic salts, soluble in water but insoluble in organic solvents where the substrate resides. A PTC overcomes this phase barrier.[2]
The mechanism, illustrated below, involves the quaternary ammonium cation acting as a shuttle for the reactant anion.
Caption: General mechanism of phase-transfer catalysis.
The Causality Behind the Mechanism:
-
Ion Exchange: In the aqueous phase, the Diethylethoxyammonium cation (Q⁺) exchanges its chloride anion for the reactant anion (e.g., CN⁻, OH⁻, RCOO⁻) to form an ion pair, [Q⁺X⁻].
-
Phase Transfer: The bulky ethyl and ethoxy groups surrounding the cationic nitrogen render the [Q⁺X⁻] ion pair lipophilic, allowing it to be extracted from the aqueous phase into the organic phase.[2]
-
Reaction in the Organic Phase: Once in the organic phase, the anion is "naked" or poorly solvated, making it highly reactive. It then reacts with the organic substrate to form the desired product. The reduced solvation of the anion in the organic phase is a key factor in the rate acceleration observed in phase-transfer catalyzed reactions.[3]
-
Catalyst Regeneration: After the reaction, the newly formed inorganic salt (e.g., M⁺Y⁻) is typically insoluble in the organic phase. The Diethylethoxyammonium cation pairs with the leaving group anion and migrates back to the aqueous phase, where it can exchange for another reactant anion, thus completing the catalytic cycle.[2]
This catalytic cycle allows for reactions to proceed under milder conditions, with faster reaction rates, and often with higher yields compared to uncatalyzed heterogeneous reactions.[4]
Potential Application as an Ionic Liquid or Deep Eutectic Solvent Component
Ionic liquids (ILs) are salts with melting points below 100 °C. They are considered "green solvents" due to their negligible vapor pressure.[5] Quaternary ammonium salts are a prominent class of cations used in the formation of ILs.[6][7] this compound, with its asymmetric cation, has the potential to be used as or in the formulation of ionic liquids.
A closely related area is the formation of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than that of the individual components.[8] A study on the structurally similar N,N-diethylethanolammonium chloride demonstrated its ability to form a DES with ethylene glycol.[8] It is highly probable that this compound could act as an HBA in a similar fashion.
Mechanism of DES Formation:
The formation of a DES involves the disruption of the crystal lattice of the individual components through the formation of hydrogen bonds between the HBA (the chloride ion of this compound) and the HBD (e.g., a polyol like ethylene glycol or an amide). This interaction prevents the components from crystallizing at their normal melting points, resulting in a liquid state at a lower temperature.
Caption: Formation of a Deep Eutectic Solvent.
Experimental Protocols
Exemplary Protocol: Phase-Transfer Catalyzed Synthesis of an Ether
This protocol describes the synthesis of an alkyl aryl ether from a phenol and an alkyl halide, a classic example of a Williamson ether synthesis adapted for phase-transfer catalysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), the alkyl halide (1.1 eq), and an organic solvent (e.g., toluene, 5 mL per mmol of phenol).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a base (e.g., 20% w/v sodium hydroxide).
-
Catalyst Addition: To the organic mixture, add this compound (0.05 - 0.1 eq).
-
Reaction Initiation: Add the aqueous base to the reaction flask.
-
Reaction Execution: Heat the biphasic mixture to a suitable temperature (e.g., 60-80 °C) with vigorous stirring to ensure adequate mixing of the two phases. The vigorous stirring increases the interfacial surface area, which is crucial for the efficiency of the phase-transfer process.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe use of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO·HCl | [9] |
| Molar Mass | 151.63 g/mol | [9] |
| Boiling Point | 159.4 °C at 760 mmHg | [9] |
| Flash Point | 44.2 °C | [9] |
| Vapor Pressure | 2.51 mmHg at 25 °C | [9] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions.[10]
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[11] Very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]
-
Handling: Work under a fume hood.[10] Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store locked up.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
Conclusion
This compound, by virtue of its quaternary ammonium structure, is a potent, albeit underutilized, tool in the synthetic chemist's arsenal. Its primary mechanism of action as a phase-transfer catalyst offers a pathway to accelerate biphasic reactions, improve yields, and promote greener chemistry by enabling the use of less hazardous solvents and milder reaction conditions. Furthermore, its potential as a component in the formulation of ionic liquids and deep eutectic solvents opens up new avenues for its application in catalysis and materials science. By understanding the fundamental principles outlined in this guide, researchers and drug development professionals can effectively harness the capabilities of this compound to drive innovation in their respective fields.
References
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- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-09).
- Diethylammonium chloride SDS, 660-68-4 Safety D
- phase transfer catalyst - Little Flower College Guruvayoor.
- Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid - ResearchG
- Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)amide anions - RSC Publishing.
- article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists.
- This compound (C6H15NO) - PubChemLite.
- This compound - ChemBK. (2024-04-09).
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008-04-10).
- Phase Transfer Catalyst: Tetraethylammonium Chloride Optimizes Synthesis.
- Phase Transfer C
- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure.
- Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)
- Ionic Liquids Toxicity—Benefits and Thre
- AFM Determines Key EDL Properties in Future Ionic Liquid Electrolytes - Asylum Research.
- Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed.
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Diethylethoxyammonium Chloride: A Technical Guide for Researchers and Drug Development Professionals
A Note on Nomenclature: The compound commonly referred to as Diethylethoxyammonium chloride (CAS No. 13989-32-7) is more formally and widely recognized in scientific literature and commercial catalogs as N,N-Diethylethanolammonium chloride [1][2][3]. Other synonyms include N,N-Diethyl-2-hydroxyethylammonium chloride and 2-Diethylaminoethanol hydrochloride[2][3]. This guide will primarily use the name N,N-Diethylethanolammonium chloride to ensure clarity and consistency with established chemical nomenclature. For the purpose of this guide, "this compound" and "N,N-Diethylethanolammonium chloride" will be used interchangeably, referring to the same chemical entity.
Introduction
N,N-Diethylethanolammonium chloride is a quaternary ammonium salt that has garnered interest in various chemical applications. Structurally, it is the hydrochloride salt of N,N-Diethylethanolamine. Its bifunctional nature, possessing both a hydroxyl group and a quaternary ammonium group, makes it a versatile building block in chemical synthesis and materials science. This guide provides an in-depth review of the synthesis, properties, and emerging applications of N,N-Diethylethanolammonium chloride, with a focus on its role in the formation of Deep Eutectic Solvents (DESs). While there has been some inquiry into the use of related ammonium salts in energetic materials, a comprehensive review of available literature and patents did not yield significant evidence of N,N-Diethylethanolammonium chloride's application in this field.
Synthesis and Chemical Properties
The synthesis of N,N-Diethylethanolammonium chloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of N,N-Diethylethanolamine acts as a nucleophile, attacking the proton of a strong acid, such as hydrochloric acid. This results in the formation of the corresponding ammonium salt.
Experimental Protocol: Synthesis of N,N-Diethylethanolammonium chloride
This protocol is based on the general principles of amine salt formation.
Materials:
-
N,N-Diethylethanolamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Dropping Funnel
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
In a round bottom flask, dissolve a known molar equivalent of N,N-Diethylethanolamine in anhydrous diethyl ether.
-
Cool the flask in an ice bath while stirring continuously.
-
Slowly add one molar equivalent of concentrated hydrochloric acid to the solution using a dropping funnel. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
A white precipitate of N,N-Diethylethanolammonium chloride will form.
-
Continue stirring for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to obtain pure N,N-Diethylethanolammonium chloride.
Causality in Experimental Choices:
-
Anhydrous Diethyl Ether: Used as a solvent because the product, an ionic salt, is insoluble in it, allowing for easy precipitation and collection. The anhydrous nature prevents the introduction of water, which could affect the purity of the final product.
-
Ice Bath and Slow Addition: The neutralization reaction between an amine and a strong acid is highly exothermic. Cooling and slow addition of the acid are critical to prevent a rapid temperature increase, which could lead to side reactions or solvent boiling.
-
Washing with Cold Diethyl Ether: This step is crucial for removing impurities, particularly unreacted N,N-Diethylethanolamine, which is soluble in diethyl ether. Using cold solvent minimizes the loss of the desired product, which may have slight solubility at higher temperatures.
Synthesis of N,N-Diethylethanolammonium chloride.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N,N-Diethylethanolammonium chloride.
| Property | Value | Reference(s) |
| CAS Number | 13989-32-7 | [1][2][3] |
| Molecular Formula | C₆H₁₆ClNO | [1] |
| Molecular Weight | 153.65 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Melting Point | 133-136 °C | [2] |
| Solubility | Soluble in water | |
| Storage Temperature | 2-30°C | [2] |
Applications of N,N-Diethylethanolammonium chloride
The primary research application of N,N-Diethylethanolammonium chloride is as a key component in the formulation of Deep Eutectic Solvents.
Deep Eutectic Solvents (DESs)
Deep Eutectic Solvents are a class of ionic fluids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). These mixtures have a melting point significantly lower than that of either of the individual components. N,N-Diethylethanolammonium chloride serves as an effective hydrogen bond acceptor in the formation of DESs.
A study has investigated the physicochemical properties of a DES formed by mixing N,N-Diethylethanolammonium chloride (the HBA) with ethylene glycol (the HBD).[4] The resulting DES exhibited favorable properties such as thermal conductivity, viscosity, and surface tension, suggesting its potential as a "green solvent" and a replacement for traditional ionic liquids, which can be more toxic and difficult to synthesize.[4]
Experimental Workflow: Preparation of a DES
The preparation of a DES is typically a straightforward mixing and heating process.
-
Component Selection: Choose a suitable hydrogen bond acceptor (e.g., N,N-Diethylethanolammonium chloride) and a hydrogen bond donor (e.g., ethylene glycol).
-
Molar Ratio Determination: The molar ratio of the HBA to the HBD is a critical parameter that influences the physicochemical properties of the resulting DES. Different molar ratios are often tested to optimize properties like viscosity and thermal conductivity.[4]
-
Mixing and Heating: The components are mixed together in the desired molar ratio and heated gently (e.g., to around 80°C) with stirring until a homogeneous, clear liquid is formed.
-
Characterization: The resulting DES is then characterized to determine its physical and chemical properties, such as melting point, viscosity, density, and thermal conductivity.
Workflow for the preparation of a Deep Eutectic Solvent.
Other Potential Applications
-
Chemical Intermediate: Due to the presence of a reactive hydroxyl group, N,N-Diethylethanolammonium chloride can serve as a precursor in various organic syntheses. For instance, the hydroxyl group can be esterified to produce a range of ester-functionalized quaternary ammonium salts. These compounds could have applications as surfactants or in the synthesis of more complex molecules. A patent for the preparation of di(acyloxyalkyl) di(alkyl) ammonium compounds, useful as fabric softeners, highlights the utility of similar structural motifs.[5]
-
Lack of Evidence in Energetic Materials: While some nitrogen-containing salts have applications as energetic materials, a thorough review of the available scientific literature and patents did not reveal any significant research or application of N,N-Diethylethanolammonium chloride as a precursor for rocket propellants or other explosives. The search for its use in this context did not yield any relevant results.
Analytical Characterization
The accurate quantification of N,N-Diethylethanolammonium chloride is crucial for quality control and in research applications. While specific analytical methods for this exact compound are not extensively published, techniques used for structurally similar compounds, such as 2-(Diethylamino)ethyl chloride hydrochloride, are directly applicable. High-sensitivity methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for its analysis.[6]
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of a related compound, 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), which can be adapted for N,N-Diethylethanolammonium chloride.[6]
Sample Preparation:
-
Accurately weigh and dissolve approximately 100 mg of the sample containing N,N-Diethylethanolammonium chloride in 1 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[6]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative analysis.
Data Analysis:
-
Quantify the peak corresponding to N,N-Diethylethanolammonium chloride using a calibration curve prepared with certified reference standards.
Quantitative Data Summary for Analogous Compounds
The following table summarizes key quantitative parameters for analytical methods developed for analogous dialkylaminoethyl chlorides, providing an expected performance benchmark.
| Parameter | GC-MS Method for DMC HCl[6] | LC-MS Method for DMC[6] |
| Limit of Detection (LOD) | 0.94 ppm | < 0.05 to 0.1 ppm |
| Limit of Quantification (LOQ) | 3.7 ppm | 0.2 ppm |
| Linearity Range | 18.75 - 56.25 ppm | 0.2 - 10 ppm |
| Correlation Coefficient (r²) | 0.996 | > 0.999 |
| Accuracy (% Recovery) | 92.9% - 101.4% | Not explicitly stated |
| Precision (%RSD) | 5.3% - 13.21% | < 7% at 1.0 ppm |
Safety and Handling
N,N-Diethylethanolammonium chloride is a hazardous chemical and must be handled with appropriate safety precautions. The following information is summarized from available Safety Data Sheets (SDS)[7].
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P260: Do not breathe dust.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
The compound is hygroscopic and air-sensitive, so it should be stored under an inert atmosphere.[7][8]
Conclusion
N,N-Diethylethanolammonium chloride, also known by the synonym this compound, is a versatile quaternary ammonium salt with established and emerging applications. Its synthesis is straightforward, and its physicochemical properties are well-documented. The most prominent area of current research is its use as a hydrogen bond acceptor in the formation of Deep Eutectic Solvents, positioning it as a component of "green" solvent systems. While its structure suggests potential as a chemical intermediate in various organic syntheses, there is currently no significant evidence to support its use in the field of energetic materials. As with any chemical, proper safety precautions are paramount when handling this compound. This guide provides a foundational understanding for researchers and professionals working with or considering the use of N,N-Diethylethanolammonium chloride in their applications.
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[11] Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. [Link]
[4] ResearchGate. Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. [Link]
[12] Google Patents. US3461163A - Synthesis of dimethyl diallyl ammonium chloride.
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A Technical Guide to the Thermal Stability and Decomposition of Diethylethoxyammonium Chloride
Foreword: Navigating the Uncharted Territory of Diethylethoxyammonium Chloride
Introduction to this compound: Structure and Potential Significance
This compound, with the chemical structure depicted below, is a quaternary ammonium salt. These compounds are characterized by a central nitrogen atom bonded to four organic groups and an associated anion. The unique combination of a diethyl group, an ethoxy group, and a chloride anion imparts specific physicochemical properties that are of interest in various applications, including as potential ionic liquids or as intermediates in pharmaceutical synthesis. Understanding the thermal stability of this molecule is paramount for determining its safe handling temperatures, storage conditions, and its viability in processes requiring elevated temperatures.
Chemical Structure:
-
Cation: Diethylethoxyammonium
-
Anion: Chloride
-
Molecular Formula: C6H16ClNO
Postulated Thermal Decomposition Pathways
The thermal decomposition of quaternary ammonium salts can proceed through several mechanisms, primarily dependent on the structure of the cation and the nature of the anion. For this compound, two principal decomposition pathways are anticipated: the Hofmann elimination and nucleophilic substitution (SN2).
Hofmann Elimination
The Hofmann elimination is a common decomposition route for quaternary ammonium compounds that possess at least one beta-hydrogen on an alkyl substituent. In this E2 elimination reaction, a base (in this case, the chloride anion can act as a weak base at elevated temperatures) abstracts a proton from a carbon atom beta to the positively charged nitrogen. This leads to the formation of an alkene, a tertiary amine, and a protonated anion. For the Diethylethoxyammonium cation, the ethyl groups provide accessible beta-hydrogens.
The likely products of Hofmann elimination would be ethene and N-ethyl-N-ethoxyethanamine, along with hydrochloric acid.
Nucleophilic Substitution (SN2)
Alternatively, the chloride anion can act as a nucleophile and attack one of the alpha-carbons of the ethyl or ethoxy groups in an SN2 reaction. This pathway would lead to the formation of a tertiary amine and an alkyl or ether chloride. Given the presence of both ethyl and ethoxy groups, two SN2 pathways are plausible:
-
Attack on an ethyl group: This would yield chloroethane and N-ethyl-N-ethoxyethanamine.
-
Attack on the ethoxy group's ethyl moiety: This would result in chloroethane and N,N-diethylhydroxylamine.
The predominant decomposition pathway is influenced by factors such as temperature, steric hindrance around the nitrogen atom, and the basicity versus nucleophilicity of the counter-ion.
Experimental Investigation of Thermal Stability
A comprehensive understanding of the thermal stability of this compound requires empirical data. The two primary techniques for this investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Objective: To determine the thermal decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Ensure the sample is dry and free of solvent residues, as these can interfere with the analysis. A sample size of 5-10 mg is typically sufficient.
-
Instrument Setup:
-
Place an empty, tared TGA pan (platinum or alumina) in the instrument.
-
Tare the balance.
-
Carefully add 5-10 mg of the this compound sample to the pan.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to isolate thermal decomposition from oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate. A rate of 10 °C/min is a standard starting point.[1]
-
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss is observed.
-
Identify the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve). This represents the temperature of the maximum rate of mass loss.[2]
-
The resulting TGA thermogram will provide a clear picture of the thermal stability. A single-step decomposition will show one distinct mass loss, while a multi-step process will exhibit multiple mass loss events, potentially indicating different decomposition mechanisms occurring at different temperatures.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Expected Value Range | Significance |
| Tonset (5% mass loss) | 150 - 250 °C | Indicates the start of significant thermal decomposition. |
| Tpeak (DTG peak) | 180 - 280 °C | Temperature of the maximum rate of decomposition. |
| Residual Mass @ 600 °C | < 5% | A low residual mass suggests complete decomposition into volatile products. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Objective: To identify the melting point and decomposition enthalpy of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. The use of a sealed pan is crucial to prevent mass loss before the decomposition event.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.[3]
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting or decomposition. An exothermic peak would indicate an energetic decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of fusion (ΔHfus) for the melting peak and the enthalpy of decomposition (ΔHdecomp) for the decomposition event by integrating the peak area.
-
The DSC thermogram will complement the TGA data. A sharp endothermic peak at a lower temperature would likely correspond to the melting point of the compound. A subsequent, broader endotherm or exotherm at a higher temperature, coinciding with the mass loss observed in TGA, would represent the decomposition process.[1]
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Melting | 80 - 120 | 85 - 125 | ΔHfus: 50 - 150 | Phase transition from solid to liquid. |
| Decomposition | 160 - 260 | 190 - 290 | ΔHdecomp: -200 to -800 | Onset and peak of the decomposition process (assuming exothermic). |
Visualizing the Workflow and Decomposition
To further clarify the proposed investigation and decomposition pathways, the following diagrams are provided.
Caption: Postulated thermal decomposition pathways.
Conclusion: A Forward-Looking Perspective
This technical guide provides a comprehensive, albeit predictive, framework for assessing the thermal stability and decomposition of this compound. By employing the detailed TGA and DSC protocols, researchers can generate the empirical data needed to validate or refute the postulated decomposition mechanisms. The insights gained from such studies are not merely academic; they are essential for the safe and effective application of this compound in any field, from materials science to pharmaceutical development. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into the properties of this and other novel quaternary ammonium salts.
References
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Maton, C., de Vos, N., & Stevens, C. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963-5977. [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
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García, M. T., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(16), 4785. [Link]
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Ahmad, F., et al. (1993). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. Thermochimica Acta, 223, 251-259. [Link]
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El-Sayed, H. M., & H-Kittani, A. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances, 3(46), 24345-24357. [Link]
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Li, Z., et al. (2025). Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc). 2025 IEEE 38th International Conference on Micro Electro Mechanical Systems (MEMS). [Link]
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Martinez, H., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-89. [Link]
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IEEE. (2025). Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc). IEEE Conference Publication. [Link]
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Royal Society of Chemistry. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews. [Link]
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Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Williams College Chemistry Department. [Link]
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Sumpter, J. D. (n.d.). Temperature calibration of differential scanning calorimeters. sump4.com. [Link]
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ResearchGate. (n.d.). Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide: E2 (a) and SN2 (b). ResearchGate. [Link]
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Xu, M., et al. (2013). The impact of synthesis conditions on the structure and properties of di-(stearylamidoethyl) epoxypropyl ammonium chloride. BioResources, 8(3), 3347-3357. [Link]
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PubChemLite. (n.d.). This compound (C6H15NO). PubChemLite. [Link]
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ResearchGate. (2023). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. ResearchGate. [Link]
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Royal Society of Chemistry. (2020). Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Preparation, characterization and thermal decomposition of ammonium salts of dithiocarbamic acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and structure characterization of diethyldiallylammonium chloride. ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation, characterization and thermal decomposition of sodium and potassium salts of dithiocarbamate. ResearchGate. [Link]
-
ResearchGate. (n.d.). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. ResearchGate. [Link]
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A Technical Guide to the Solubility of Diethylethoxyammonium Chloride for Pharmaceutical and Research Applications
An In-depth Technical Guide
Abstract
Diethylethoxyammonium chloride is a quaternary ammonium salt with potential applications in various scientific fields, including drug development and chemical synthesis. A thorough understanding of its solubility profile in different solvents is fundamental to its effective formulation, reaction optimization, and purification. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It synthesizes established principles of physical chemistry with field-proven experimental methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive qualitative framework and a robust protocol for quantitative solubility determination.
Introduction to this compound
This compound belongs to the class of quaternary ammonium salts, which are ionic compounds characterized by a central nitrogen atom covalently bonded to four organic groups and ionically bonded to an anion. The unique structure of these salts imparts properties that make them valuable as ionic liquids, phase-transfer catalysts, and active pharmaceutical ingredients.
Chemical Structure and Properties
-
Chemical Name: this compound[1]
-
CAS Number: 13989-32-7[1]
-
Molecular Formula: C₆H₁₅NO·HCl[1]
-
Molecular Weight: 151.63 g/mol [1]
-
Appearance: Expected to be a white to off-white crystalline solid, typical for simple quaternary ammonium salts.[2]
-
Structure:
-
Cation: Diethylethoxyammonium ([(CH₃CH₂)₂N(OCH₂CH₃)]⁺)
-
Anion: Chloride (Cl⁻)
-
The presence of the ethoxy group (-OCH₂CH₃) alongside the ethyl groups introduces a degree of asymmetry and an ether linkage that can influence its interaction with solvents compared to simpler tetraalkylammonium salts.
Theoretical Principles of Solubility
The solubility of an ionic compound like this compound is governed by the fundamental principle of "like dissolves like," which can be understood through the interplay of lattice energy and solvation energy.[3]
-
Lattice Energy: This is the energy required to overcome the electrostatic attraction between the diethylethoxyammonium cation and the chloride anion in the solid crystal lattice.
-
Solvation Energy: This is the energy released when these separated ions are stabilized by interactions with solvent molecules.
For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. In the case of low-melting salts like ionic liquids, lattice energy is less of a barrier, and solubility is often dictated by factors like hydrophobicity and the specific ion-solvent interactions.[4]
The Role of the Solvent
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and have high dielectric constants. They are exceptionally effective at solvating both cations and anions. The positive end of the solvent dipole (H-atom) solvates the chloride anion, while the negative end (O-atom) solvates the diethylethoxyammonium cation through strong ion-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants but lack an acidic proton. They are excellent at solvating cations through their exposed negative dipoles. However, their ability to solvate small anions like chloride is reduced compared to protic solvents, which can affect overall solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and lack significant dipole moments. They cannot effectively overcome the lattice energy of an ionic salt, as the energy gained from weak van der Waals interactions is insufficient. Consequently, solubility is expected to be very low.[2]
Qualitative Solubility Profile & Mechanistic Interactions
While specific quantitative data for this compound is not widely published, a reliable qualitative profile can be predicted based on the behavior of analogous quaternary ammonium salts.[2][5]
-
High Solubility: Expected in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF).[2]
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity (acetone, chloroform, acetonitrile).[2]
-
Insoluble or Sparingly Soluble: Expected in nonpolar solvents (hexane, toluene, diethyl ether).[2]
The following diagram illustrates the fundamental difference in solvation between polar and nonpolar solvents.
Caption: Solvation of this compound in different solvent types.
Quantitative Solubility Determination: A Validated Experimental Protocol
Accurate quantitative data is essential for process development. The following protocol describes a robust, self-validating gravimetric method for determining the solubility of this compound.
Expertise & Causality: The 'Why' Behind the Protocol
This protocol is designed not just as a series of steps, but as a system to ensure thermodynamic equilibrium is reached and accurately measured. The choice of extended equilibration times and replicate analysis at multiple intervals serves as a self-validation mechanism; consistent concentration values over time confirm that the solution is truly saturated and not merely supersaturated or still dissolving.[6] Centrifugation is chosen over simple filtration to efficiently separate fine, suspended particles from the supernatant, preventing overestimation of solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Centrifuge capable of holding the vials
-
Calibrated micropipettes
-
Pre-weighed glass sample pans or vials for drying
-
Vacuum oven
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of labeled vials.
-
Causality: Adding an excess ensures that a saturated solution is formed, with undissolved solid remaining.
-
-
Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of the desired solvent into each vial.
-
Equilibration:
-
Secure the vials in the temperature-controlled shaker set to the target temperature (e.g., 25 °C).
-
Agitate the vials for a prolonged period (a minimum of 48-72 hours is recommended).
-
Trustworthiness: Ionic liquid dissolution can be slow. Shorter times may lead to undersaturated solutions and inaccurate results.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to rest in a temperature-controlled bath (without agitation) for at least 2 hours to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 5000 rpm) for 20 minutes to pellet the remaining undissolved solid.
-
Causality: This step is critical to ensure the sampled liquid is free of solid microparticles.
-
-
Sample Collection:
-
Carefully open the vial, ensuring no disturbance of the solid pellet.
-
Immediately withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from the top layer of the liquid.
-
-
Gravimetric Analysis:
-
Dispense the aliquot into a pre-weighed (tared) sample pan.
-
Record the exact weight of the pan plus the solution.
-
Place the pan in a vacuum oven at a moderate temperature (e.g., 60 °C) until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
-
Record the final weight of the pan plus the dried solute.
-
-
Calculations:
-
Weight of solvent: (Weight of pan + solution) - (Weight of pan + dried solute)
-
Weight of solute: (Weight of pan + dried solute) - (Weight of tared pan)
-
Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) * 100
-
Sources
An In-Depth Technical Guide to N,N-Diethylethanolammonium Chloride: From Historical Discovery to Modern Applications
A Note on Nomenclature: The query for "Diethylethoxyammonium chloride" leads to the closely related and widely utilized compound, N,N-Diethylethanolammonium chloride. This guide will focus on the latter, a significant chemical in both industrial and research settings, and its principal derivative, Diethylaminoethyl cellulose (DEAE-cellulose).
Introduction: A Versatile Cationic Compound
N,N-Diethylethanolammonium chloride is a quaternary ammonium salt that has carved a niche for itself across various scientific disciplines. Its utility stems from the combined properties of its parent molecule, N,N-Diethylethanolamine (DEAE), a tertiary amine and a primary alcohol. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile reagent. This guide provides a comprehensive overview of its discovery, synthesis, properties, and, most notably, its pivotal role in the development of ion-exchange chromatography, a cornerstone technique in biotechnology and drug development.
Historical Development: A Journey from Industrial Precursor to a Biotechnological Workhorse
The story of N,N-Diethylethanolammonium chloride is intrinsically linked to the development of ethanolamine derivatives in the early 20th century. While a single discoverer of its precursor, N,N-Diethylethanolamine (DEAE), is not well-documented, its synthesis emerged from the broader exploration of reactions between amines and ethylene oxide.[1]
The primary industrial synthesis of DEAE involves the reaction of diethylamine with ethylene oxide.[2][3] This process yields a molecule with both a nucleophilic tertiary amine and a reactive hydroxyl group, positioning it as a valuable intermediate in the synthesis of a wide array of compounds, including pharmaceuticals like the local anesthetic procaine, as well as corrosion inhibitors and surfactants.[2]
A significant turning point in the historical trajectory of DEAE and its derivatives came with the advent of ion-exchange chromatography. In 1956, Elbert A. Peterson and Herbert A. Sober introduced cellulose-based ion exchangers for protein chromatography, including Diethylaminoethyl cellulose (DEAE-cellulose).[4] This innovation revolutionized the purification of proteins and nucleic acids, providing a powerful tool for biochemists and molecular biologists. DEAE-cellulose, a positively charged resin, is synthesized by derivatizing cellulose with DEAE.[5] This modification imparts a positive charge to the insoluble cellulose matrix, enabling it to bind and separate negatively charged biomolecules.[4][5]
Chemical Synthesis and Manufacturing
The synthesis of N,N-Diethylethanolammonium chloride is a straightforward acid-base reaction. However, the production of its precursor, N,N-Diethylethanolamine, can be achieved through several methods.
Synthesis of N,N-Diethylethanolamine (DEAE)
The most common industrial method for producing DEAE is the ethoxylation of diethylamine.
-
Reaction: Diethylamine is reacted with ethylene oxide, typically at elevated temperatures and pressures.
-
Mechanism: The nucleophilic nitrogen of diethylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the N-C bond. A subsequent proton transfer results in the final product.
-
Catalysts: The reaction can be catalyzed by bases such as potassium hydroxide.[1]
An alternative laboratory-scale synthesis involves the reaction of diethylamine with 2-chloroethanol.[2]
Experimental Protocol: Synthesis of N,N-Diethylethanolamine
This is a generalized protocol and should be performed by trained professionals with appropriate safety measures.
-
Reaction Setup: A stirred-tank reactor equipped with temperature and pressure controls is charged with diethylamine.
-
Ethylene Oxide Addition: Ethylene oxide is carefully introduced into the reactor. The molar ratio of diethylamine to ethylene oxide is typically kept high to minimize the formation of byproducts.[6][7]
-
Reaction Conditions: The reaction is maintained at a temperature between 80°C and 150°C and under pressure.[1]
-
Purification: After the reaction is complete, the excess diethylamine is removed by distillation. The resulting N,N-Diethylethanolamine is then purified by vacuum distillation.
Synthesis of N,N-Diethylethanolammonium chloride
The conversion of DEAE to its hydrochloride salt is a simple and efficient process.
-
Reaction with Hydrochloric Acid: Gaseous hydrogen chloride or a concentrated solution of hydrochloric acid is added to a solution of DEAE in an appropriate solvent, such as isopropanol or diethyl ether. The salt precipitates out of the solution and can be collected by filtration.
-
Reaction with Thionyl Chloride: For the synthesis of 2-(Diethylamino)ethyl chloride hydrochloride, which is a related but distinct compound, DEAE can be reacted with thionyl chloride. This reaction replaces the hydroxyl group with a chlorine atom.[8][9]
Diagram: Synthesis of N,N-Diethylethanolammonium chloride
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102126966A - Method for synthesizing N,N-diethyl ethanolamine - Google Patents [patents.google.com]
- 7. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of Diethylaminoethanol Derivatives in Organic Synthesis
Introduction: Clarifying the Reagent - From Diethylethoxyammonium chloride to Diethylaminoethanol Derivatives
In the landscape of organic synthesis, precise nomenclature is paramount. The query for "this compound" suggests a structure of [CH3CH2O-NH(CH2CH3)2]+Cl-. However, a comprehensive review of the chemical literature and supplier databases reveals a notable absence of this specific reagent in synthetic organic chemistry applications.
It is highly probable that the intended subject is a related, widely used class of reagents derived from N,N-Diethylethanolamine (DEAE) , also known as 2-(Diethylamino)ethan-1-ol. The hydrochloride salt of this alcohol is N,N-Diethylethanolammonium chloride [1]. More importantly for synthesis, the alcohol is a precursor to the highly versatile alkylating agent, 2-Chloro-N,N-diethylethylamine hydrochloride (DEAE-Cl)[2]. This document will focus on the synthesis and application of this key intermediate, which serves as a cornerstone for introducing the diethylaminoethyl moiety into a vast array of molecules, particularly in the realm of medicinal chemistry and drug development.
The diethylaminoethyl group is a common structural motif in pharmaceuticals, imparting crucial properties such as improved solubility, bioavailability, and receptor-binding affinity. This guide provides a detailed exploration of the transformation of N,N-Diethylethanolamine into its reactive chloro-derivative and the subsequent application of this reagent in nucleophilic substitution reactions.
Part 1: Activation of N,N-Diethylethanolamine
The primary synthetic application of N,N-Diethylethanolamine is as a precursor to an alkylating agent. The hydroxyl group of the parent alcohol is a poor leaving group and must be "activated" to facilitate nucleophilic attack. The most common strategy is its conversion to the corresponding alkyl chloride, 2-Chloro-N,N-diethylethylamine, which is typically generated and used as its stable hydrochloride salt. This transformation is readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
The reaction with thionyl chloride is particularly effective, proceeding through a chlorosulfite ester intermediate. The reaction is often performed in an inert solvent, and the resulting hydrochloride salt can be isolated as a crystalline solid. This process is analogous to well-established procedures for converting β-amino alcohols to their corresponding chlorides[3].
Workflow for Activation of N,N-Diethylethanolamine
Caption: Workflow for the synthesis of 2-Chloro-N,N-diethylethylamine HCl.
Protocol 1: Synthesis of 2-Chloro-N,N-diethylethylamine Hydrochloride
This protocol details the conversion of N,N-Diethylethanolamine to its corresponding chloride hydrochloride salt using thionyl chloride[3][4].
Materials:
-
N,N-Diethylethanolamine (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.1 - 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Absolute Ethanol (for recrystallization)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride or silica gel drying tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Reaction Setup: Equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, dissolve N,N-Diethylethanolamine (1.0 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 equiv) to the dropping funnel and add it dropwise to the cooled, stirred solution. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C. Copious evolution of sulfur dioxide and hydrogen chloride gas will occur; this must be performed in a well-ventilated fume hood[3].
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. An azeotropic distillation with toluene can be employed to ensure complete removal of thionyl chloride[5].
-
Purification: The crude solid product is then purified by recrystallization. Dissolve the crude material in a minimal amount of hot absolute ethanol and allow it to cool slowly. The desired 2-Chloro-N,N-diethylethylamine hydrochloride will crystallize as a white solid[3].
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator to yield the pure product.
Part 2: Application in Nucleophilic Substitution Reactions
2-Chloro-N,N-diethylethylamine hydrochloride is a versatile electrophile for introducing the diethylaminoethyl moiety onto various nucleophiles. This reaction is fundamental to the synthesis of numerous pharmaceutical agents, including antihistamines, local anesthetics, and antiarrhythmic drugs[2]. The general mechanism involves the deprotonation of the nucleophile with a suitable base, followed by an SN2 attack on the chloro-substituted carbon of the DEAE-Cl.
Key Applications in Organic Synthesis
| Application Area | Nucleophile Type | Product Class | Significance / Examples |
| O-Alkylation | Phenols, Alcohols | Amino Ethers | Synthesis of drug molecules like Orphenadrine (antihistamine) and β-blocker analogues. |
| N-Alkylation | Amines, Anilines | Diamines | Preparation of precursors for ligands, catalysts, and pharmaceuticals like Lidocaine (local anesthetic). |
| S-Alkylation | Thiols, Thiophenols | Amino Thioethers | Synthesis of compounds with potential biological activity and use in materials science. |
| C-Alkylation | Enolates, Organometallics | Functionalized Amines | Carbon-carbon bond formation to create more complex molecular scaffolds. |
General Workflow for Nucleophilic Substitution
Caption: General workflow for the alkylation of nucleophiles using DEAE-Cl.
Protocol 2: O-Alkylation of a Phenol with 2-Chloro-N,N-diethylethylamine
This protocol provides a representative procedure for the synthesis of a diethylaminoethyl aryl ether, a common structural core in pharmaceuticals.
Materials:
-
Substituted Phenol (e.g., 4-tert-butylphenol) (1.0 equiv)
-
2-Chloro-N,N-diethylethylamine hydrochloride (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. (Caution: Hydrogen gas is evolved). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add 2-Chloro-N,N-diethylethylamine hydrochloride (1.1 equiv) to the reaction mixture. If the free base of the alkylating agent is required, it can be pre-treated with a base and extracted, or a sufficient excess of the primary base (e.g., K₂CO₃) can be used in the one-pot reaction.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product streaking) to afford the pure diethylaminoethyl aryl ether.
Conclusion
While the specific reagent "this compound" is not established in the synthetic literature, reagents derived from N,N-Diethylethanolamine are indispensable tools in organic synthesis. The conversion of this readily available amino alcohol into the potent alkylating agent 2-Chloro-N,N-diethylethylamine hydrochloride provides a robust and efficient method for incorporating the diethylaminoethyl functional group. This moiety is critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, making the protocols and applications described herein highly relevant to researchers in medicinal chemistry, drug discovery, and the broader chemical sciences.
References
- Aljaf, K. K., et al. (2020). Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. Arkivoc, 2020(i), 1-21.
-
ResearchGate. (2025). (PDF) Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. Available at: [Link]
-
Industrial Applications of DEAE Cellulose: Beyond the Lab Bench. (n.d.). Available at: [Link]
-
Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. Available at: [Link]
- Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. Available at: [Link]
- Studer, A., & Amrein, S. (2002). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 56(12), 632-637.
-
CHIMIA. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Available at: [Link]
-
Wikipedia. (n.d.). Diethylethanolamine. Available at: [Link]
-
Wikipedia. (n.d.). Diethylaminoethyl cellulose. Available at: [Link]
-
ResearchGate. (2025). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Available at: [Link]
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
- Snieckus, V., & Sharp, M. J. (1990). 7-methoxyphthalide. Organic Syntheses, 68, 222.
Sources
The Utility of Quaternary Ammonium Salts in Phase-Transfer Catalysis: Application Notes and Protocols
A Theoretical and Practical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The following guide provides a comprehensive overview of the principles and applications of phase-transfer catalysis (PTC), with a focus on the widely used quaternary ammonium salts. It has come to our attention that there is interest in the compound Diethylethoxyammonium chloride as a potential phase-transfer catalyst. However, a thorough review of the current scientific literature reveals a lack of documented applications or established protocols for this specific compound in phase-transfer catalysis.
Therefore, this document will serve as a foundational guide to the broader, well-established class of quaternary ammonium salt catalysts. We will use a representative and extensively documented example to illustrate the practical application of these catalysts. Furthermore, we will include a theoretical discussion on the potential synthesis and hypothetical function of this compound to provide a comprehensive and scientifically grounded perspective.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Ionic reagents, such as many nucleophiles, are often soluble in water but insoluble in organic solvents where the substrate resides. A phase-transfer catalyst is a substance that transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1][3] This technique offers numerous advantages, including the use of inexpensive and less hazardous solvents like water, milder reaction conditions, and often improved yields and selectivities.[4][5]
The most common phase-transfer catalysts are quaternary ammonium ('quat') salts and phosphonium salts.[3][6] These molecules possess a positively charged core that is lipophilic due to the presence of alkyl or aryl groups, allowing them to be soluble in the organic phase. This lipophilic cation can form an ion pair with an anion from the aqueous phase, effectively extracting it into the organic phase where it can react with the substrate.[2][7]
The Mechanism of Action of Quaternary Ammonium Salts in PTC
The efficacy of a quaternary ammonium salt as a phase-transfer catalyst hinges on its ability to shuttle anions across the phase boundary. The generally accepted mechanism, first proposed by Charles Starks, involves the following key steps:
-
Anion Exchange: At the interface of the aqueous and organic phases, the quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous phase.
-
Transport into the Organic Phase: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to diffuse from the interface into the bulk of the organic phase.
-
Reaction with the Substrate: In the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not strongly solvated by protic solvents. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).
-
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) now pairs with the newly formed anion (X⁻) and diffuses back to the interface to repeat the catalytic cycle.
This cyclical process allows for the continuous transfer of the reactant anion into the organic phase, leading to a significant acceleration of the reaction rate.
Caption: General mechanism of phase-transfer catalysis by a quaternary ammonium salt.
Theoretical Considerations for this compound
As previously mentioned, this compound is not a commercially available or commonly cited phase-transfer catalyst. However, we can theorize its potential properties based on its structure.
Proposed Structure:
Hypothetical Synthesis:
A plausible synthetic route could involve the N-oxidation of diethylethylamine followed by O-alkylation with an ethylating agent, and subsequent anion exchange to the chloride salt. Alternatively, direct reaction of an appropriate hydroxylamine precursor with an ethylating agent could be envisioned.
Potential as a Phase-Transfer Catalyst:
-
Lipophilicity: The presence of two ethyl groups and an ethoxy group would confer a degree of lipophilicity, which is essential for a phase-transfer catalyst to be soluble in the organic phase. The overall lipophilicity would likely be moderate, potentially making it suitable for certain applications.
-
Stability: A key concern would be the stability of the N-O bond, particularly under basic conditions or at elevated temperatures, which are common in many phase-transfer catalyzed reactions. This bond could be susceptible to cleavage, leading to catalyst decomposition.
-
Comparison to Tetraalkylammonium Salts: Standard tetraalkylammonium salts, such as tetra-n-butylammonium bromide, are generally more robust and their catalytic activity is well-characterized. The potential instability of the N-O bond in this compound might limit its practical utility in comparison.
Due to these considerations, particularly the potential for instability, it is understandable why this compound has not been widely adopted as a phase-transfer catalyst in favor of more stable and predictable tetraalkylammonium or phosphonium salts.
Application Notes: Tetra-n-butylammonium Bromide (TBAB) as a Representative PTC
For the remainder of this guide, we will focus on Tetra-n-butylammonium bromide (TBAB) , a versatile and widely used phase-transfer catalyst.
| Property | Value |
| Chemical Formula | (C₄H₉)₄NBr |
| Molecular Weight | 322.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 102-104 °C |
| Solubility | Soluble in water, ethanol, acetone, and chlorinated hydrocarbons. |
Key Applications:
-
Nucleophilic Substitution Reactions (Sₙ2): Alkylation, cyanation, and halogen exchange reactions.
-
Generation of Carbenes: For cyclopropanation and other insertion reactions.
-
Oxidation Reactions: Using oxidizing agents like permanganate or dichromate in a two-phase system.
-
Polymerization Reactions: In the synthesis of various polymers.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and reaction scales.
Protocol 1: Nucleophilic Substitution - Synthesis of Benzyl Cyanide
This protocol describes the cyanation of benzyl chloride using sodium cyanide in a biphasic system catalyzed by TBAB.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in deionized water (50 mL).
-
Addition of Organic Phase: To the aqueous solution, add toluene (50 mL), benzyl chloride (1.0 equivalent), and TBAB (0.05 equivalents).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude benzyl cyanide can be purified by vacuum distillation.
Caption: Workflow for the synthesis of benzyl cyanide using TBAB as a PTC.
Protocol 2: Williamson Ether Synthesis - Synthesis of Propyl Phenyl Ether
This protocol details the O-alkylation of phenol with 1-bromopropane using a solid-liquid PTC system.
Materials:
-
Phenol
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add phenol (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), TBAB (0.1 equivalents), and toluene (100 mL).
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic solution with 1 M NaOH (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude propyl phenyl ether can be purified by column chromatography on silica gel or by distillation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete reaction | - Insufficient catalyst loading- Inefficient stirring- Catalyst poisoning | - Increase catalyst loading to 5-10 mol%- Increase stirring rate to ensure adequate mixing of phases- Ensure starting materials are free of impurities that could poison the catalyst |
| Formation of byproducts | - Reaction temperature too high- Presence of water in solid-liquid PTC | - Lower the reaction temperature- Use anhydrous reagents and solvents for solid-liquid PTC |
| Difficulty in phase separation | - Emulsion formation | - Add a small amount of brine to break the emulsion- Centrifuge the mixture if the emulsion persists |
References
- Dalal Institute.
- Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Slideshare.
- Scribd.
- OperaChem.
- Sigma-Aldrich. N,N-Diethylethanolammonium chloride for synthesis 13989-32-7.
- Benchchem.
- Chem-Station Int. Ed.
- Sigma-Aldrich. Diethylammonium chloride for synthesis 660-68-4.
- PubChemLite. This compound (C6H15NO).
- Macmillan Group.
- CRDEEP Journals.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Application Notes and Protocols for Diethylethoxyammonium Chloride as an Electrolyte in Electrochemical Studies
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Diethylethoxyammonium-Based Electrolytes
In the ever-evolving landscape of electrochemistry, the quest for novel electrolytes with tunable properties, enhanced safety, and improved performance remains a paramount objective. Diethylethoxyammonium chloride, more formally known as N,N-diethylethanolammonium chloride, has emerged as a promising candidate in this domain. While not typically employed as a standalone electrolyte, it serves as a highly effective hydrogen-bond acceptor (HBA) in the formulation of deep eutectic solvents (DESs). These DESs, a class of ionic liquids, offer a unique combination of low volatility, wide electrochemical windows, and facile preparation, making them attractive for a range of electrochemical applications, from energy storage to electrodeposition.[1]
This comprehensive guide provides detailed application notes and protocols for the preparation and electrochemical characterization of electrolytes based on N,N-diethylethanolammonium chloride. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical steps to effectively utilize this versatile compound in their electrochemical studies. We will delve into its physicochemical properties, provide a step-by-step protocol for the synthesis of a common DES, and outline a general procedure for conducting electrochemical analysis, including cyclic voltammetry.
Physicochemical Properties of N,N-Diethylethanolammonium Chloride and its Deep Eutectic Solvents
Understanding the fundamental properties of N,N-diethylethanolammonium chloride and its corresponding DESs is crucial for designing and interpreting electrochemical experiments. The salt itself is a solid at room temperature, but when mixed with a suitable hydrogen-bond donor (HBD), it forms a liquid eutectic mixture with a significantly depressed melting point.
| Property | N,N-Diethylethanolammonium Chloride | N,N-Diethylethanolammonium Chloride:Ethylene Glycol (1:2 molar ratio) DES |
| CAS Number | 13989-32-7[2][3] | N/A |
| Molecular Formula | C₆H₁₆ClNO[3] | N/A |
| Molecular Weight | 153.65 g/mol [2][3] | N/A |
| Appearance | White powder/crystals[2] | Homogeneous, colorless liquid |
| Melting Point | 133-136 °C[2] | Below room temperature |
| Viscosity (at 25 °C) | N/A | 38.1 cP |
| Thermal Conductivity | N/A | 0.218 W/mK |
| Surface Tension | N/A | 54 mN/m |
Safety, Handling, and Storage
Proper handling and storage of N,N-diethylethanolammonium chloride and its precursors are essential for laboratory safety.
N,N-Diethylethanolammonium Chloride:
-
Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid breathing dust.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] It is hygroscopic and should be stored under an inert atmosphere if possible to prevent moisture absorption.[4]
General Precautions for Deep Eutectic Solvents:
-
While DESs are generally considered to have low volatility, it is still good practice to handle them in a well-ventilated area.
-
Wear appropriate PPE as the properties of the DES may differ from its individual components.
-
Consult the safety data sheets (SDS) for all individual components before starting any experimental work.
Protocol 1: Preparation of N,N-Diethylethanolammonium Chloride-Based Deep Eutectic Solvent
This protocol details the synthesis of a common and effective deep eutectic solvent using N,N-diethylethanolammonium chloride as the hydrogen-bond acceptor and ethylene glycol as the hydrogen-bond donor.
Materials and Equipment:
-
N,N-Diethylethanolammonium chloride (≥98% purity)
-
Ethylene glycol (anhydrous, ≥99.8% purity)
-
Glass vial or beaker
-
Magnetic stir bar
-
Hotplate with magnetic stirring capability
-
Analytical balance
-
Spatula and weighing paper
Procedure:
-
Molar Ratio Calculation: Determine the required mass of each component based on the desired molar ratio. A commonly used and effective ratio is 1:2 (N,N-diethylethanolammonium chloride:ethylene glycol).
-
Weighing: Accurately weigh the N,N-diethylethanolammonium chloride and ethylene glycol in a clean, dry glass vial or beaker.
-
Mixing: Add a magnetic stir bar to the vial.
-
Heating and Stirring: Place the vial on a hotplate with magnetic stirring. Heat the mixture to approximately 60-80°C while stirring continuously.
-
Formation of DES: Continue heating and stirring until the solid N,N-diethylethanolammonium chloride completely dissolves and a clear, homogeneous liquid is formed. This process can take up to a few hours.
-
Cooling and Storage: Once a homogeneous liquid is obtained, turn off the heat and allow the DES to cool to room temperature. The resulting DES should be stored in a tightly sealed container to prevent moisture absorption.
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry
This protocol provides a general framework for performing cyclic voltammetry (CV) to assess the electrochemical window and study redox processes within the prepared N,N-diethylethanolammonium chloride-based deep eutectic solvent.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/Ag⁺ non-aqueous reference electrode or a silver wire pseudo-reference electrode)[5]
-
Prepared N,N-diethylethanolammonium chloride-based DES
-
Analyte of interest (optional)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Experimental Workflow Diagram:
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Procedure:
-
Electrode Preparation:
-
Working Electrode: Polish the working electrode to a mirror finish using appropriate polishing materials (e.g., alumina slurries of decreasing particle size). Rinse thoroughly with a suitable solvent (e.g., ethanol or acetone) and dry completely.
-
Counter and Reference Electrodes: Clean the counter and reference electrodes according to the manufacturer's instructions. For a pseudo-reference electrode, a simple silver wire can be used.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Add the N,N-diethylethanolammonium chloride-based DES to the cell, ensuring that the electrodes are sufficiently immersed.
-
-
Deaeration:
-
If studying oxygen-sensitive species, deaerate the electrolyte by bubbling an inert gas (argon or nitrogen) through the solution for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Determination of the Electrochemical Window:
-
Set a wide potential range (e.g., -2.5 V to +2.5 V vs. the reference electrode) and a moderate scan rate (e.g., 50-100 mV/s).
-
Run the cyclic voltammogram and observe the potentials at which a significant increase in current occurs, indicating the oxidative and reductive limits of the electrolyte. These limits define the electrochemical stability window.
-
-
Studying an Analyte:
-
If an analyte is added to the DES, set the potential window to encompass the expected redox potentials of the analyte, staying within the determined electrochemical window of the DES.
-
Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electrode processes.
-
-
-
Data Analysis:
-
Plot the resulting current versus potential data to obtain the cyclic voltammogram.
-
From the voltammogram of the blank electrolyte, determine the anodic and cathodic limits of the electrochemical window.
-
For experiments with an analyte, identify and analyze the peak potentials and peak currents to understand the redox behavior of the species in the DES.
-
Interpreting the Results and Causality in Experimental Choices
The choice of a deep eutectic solvent based on N,N-diethylethanolammonium chloride is driven by the desire for an electrolyte with a wide potential window, good ionic conductivity, and thermal stability.[1] The viscosity of the DES will influence mass transport and, consequently, the observed currents in voltammetry. Higher viscosity can lead to lower diffusion coefficients of electroactive species.[6]
The selection of the working electrode material (glassy carbon, platinum, or gold) can influence the kinetics of electron transfer and the potential at which certain reactions occur. The choice of a non-aqueous reference electrode is critical for obtaining stable and reproducible potential measurements in these systems.[5] A simple silver wire can act as a pseudo-reference electrode, but its potential may drift. For more accurate measurements, a stable non-aqueous reference electrode, such as Ag/Ag⁺, is recommended.
Ionic Interactions and Transport Mechanism Diagram:
Caption: Ionic interactions and transport in a DES under an applied potential.
Concluding Remarks
N,N-diethylethanolammonium chloride, when used as a component in deep eutectic solvents, offers a versatile and promising platform for a wide array of electrochemical investigations. The protocols and guidelines presented here provide a solid foundation for researchers to explore the unique properties of these electrolytes. By understanding the interplay between the components of the DES and the electrochemical system, scientists can unlock new possibilities in fields ranging from materials science and energy storage to the development of novel analytical methods in the pharmaceutical industry. As with any experimental system, the provided protocols should be considered as starting points, and optimization of parameters will be key to achieving the best results for specific applications.
References
- Ispas, A., & Bund, A. (2012). Electrodeposition in Ionic Liquids. The Electrochemical Society Interface, 21(4), 53–57.
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Pine Research Instrumentation. Non-Aqueous Reference Electrode Overview. [Link]
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Carl ROTH. Safety Data Sheet: N,N-diethylethanamine. [Link]
- Ferreira, M., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 25(24), 5812.
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Perkin, S., & Compton, R. G. (2007). Electrochemistry in Deep Eutectic Solvents. ResearchGate. [Link]
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BASi. Non-Aqueous Reference Electrode. [Link]
- Schotten, C., et al. (2020). Combining Deep Eutectic Solvents with TEMPO-based Polymer Electrodes. ChemRxiv.
- Ding, M. S., & Bard, A. J. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir, 18(5), 1734-1742.
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redox.me. Non-aqueous Silver / Silver Ion Refillable Reference Electrode - 6 mm dia.. [Link]
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Abbott, A. P., et al. (2004). Ionic Liquids: Promising Solvents for Electrochemistry. ResearchGate. [Link]
- Bozzini, B., et al. (2022). Zinc Electrode Cycling in Deep Eutectic Solvent Electrolytes: An Electrochemical Study.
- Perkin, S., & Compton, R. G. (2007). Electrochemistry in deep eutectic solvents. PubMed, 17979269.
- De la Fuente, J. L., et al. (2022). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes.
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Izutsu, K. (2009). Reference Electrodes for Use in Nonaqueous Solutions. ResearchGate. [Link]
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Standard Operating Procedure for the Safe Handling of Diethylethoxyammonium Chloride
Introduction and Scope
This document provides a comprehensive guide for the safe handling, use, and disposal of Diethylethoxyammonium chloride (CAS No. 13989-32-7) for research, development, and drug discovery applications.[1][2][3] this compound, also known as N,N-diethylethanolammonium chloride, is a quaternary ammonium compound.[1][3] While specific toxicological data for this compound is not extensively documented in publicly available literature, this SOP is formulated based on the known hazards associated with the broader class of quaternary ammonium compounds (QACs) and related dialkylamino chlorides.[4][5][6]
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] This SOP is based on the general properties of similar chemical compounds. All users must exercise extreme caution and adhere strictly to the procedures outlined herein to mitigate potential risks.
Hazard Identification and Risk Assessment
As a member of the quaternary ammonium compound family, this compound should be treated as a hazardous substance. QACs at high concentrations are known to be irritants and corrosive agents.[4]
Potential Hazards:
-
Skin and Eye Contact: May cause severe skin burns and eye damage.[7] Repeated or prolonged contact can lead to dermatitis.[4] Concentrated solutions of similar compounds are corrosive to the eyes and skin.[8]
-
Inhalation: May cause respiratory irritation.[7] Inhalation of dusts or aerosols can be harmful.[7]
-
Ingestion: Harmful if swallowed.[7] Ingestion can cause gastrointestinal distress, including vomiting and diarrhea.[4]
-
Chronic Effects: The long-term health effects of this compound are not well-established. For some related compounds, there is a potential for the formation of carcinogenic nitrosamines under certain conditions (e.g., contact with nitrites or nitric acid).[7]
GHS Classification (Inferred from related compounds):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage[7] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life[7] |
Engineering Controls
The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, especially when in powdered form or when creating solutions, must be conducted in a certified chemical fume hood with an average face velocity of at least 100 feet per minute.
-
Ventilation: Ensure adequate ventilation in the laboratory.[5][10]
-
Automated Systems: For dilution and mixing, use of closed automated systems is recommended to reduce the risk of aerosol generation and direct contact.[5][6]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly sealed safety goggles and a face shield. | To protect against splashes and dust, which can cause severe eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as the substance is presumed to be corrosive and toxic upon dermal absorption.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when handling the powder outside of a fume hood or when there is a risk of aerosolization.[5] |
PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Handling and Storage Protocols
Safe Handling Procedures
-
Training: All personnel must be trained on the hazards and safe handling procedures for this compound before commencing any work.
-
Avoid Dust and Aerosol Formation: Handle the solid form of the compound with care to avoid creating dust.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
-
Contaminated Clothing: Immediately remove and decontaminate any clothing that becomes soiled with the compound.[7]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][11]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Spill and Emergency Procedures
Spill Response
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 4.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all chemical waste in clearly labeled, sealed, and appropriate containers.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
References
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Quaternary Ammonium Compound Toxicity. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai. Available at: [Link]
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Product information, N,n-diethylethanolammonium chloride. P&S Chemicals. Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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N,N-Diethylethanolammonium chloride CAS 13989-32-7. MilliporeSigma. Available at: [Link]
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Quaternary Ammonium Compounds in Cleaning Products: Health & Safety Information for Health Professionals. Mount Sinai. Available at: [Link]
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Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. National Pesticide Information Center - Oregon State University. Available at: [Link]
-
Diethylammonium chloride. PubChem. Available at: [Link]
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Application Notes and Protocols: Diethylethoxyammonium Chloride in the Formation of Ionic Liquids
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of Diethylethoxyammonium chloride (DEEAC) as a precursor in the synthesis of protic ionic liquids (PILs). It outlines the scientific rationale for its use, particularly focusing on the structural benefits of the ether-functionalized cation. Included are comprehensive, step-by-step protocols for the synthesis of a representative PIL, Diethylethoxyammonium nitrate, and its subsequent characterization using standard analytical techniques. Furthermore, this guide explores the practical applications of these novel ionic liquids in pharmaceutical sciences, such as enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs). Safety protocols and data presentation standards are also detailed to ensure reliable and reproducible research.
Foundational Concepts: The Rationale for Diethylethoxyammonium-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to the ability to tune their physicochemical properties by modifying the cation or anion structure.[1] Protic ionic liquids (PILs), formed by the proton transfer between a Brønsted acid and a Brønsted base, are a subclass of ILs valued for their straightforward synthesis and the presence of a labile proton, which imparts unique hydrogen bonding capabilities.[2][3]
The Diethylethoxyammonium cation, the core of the ILs discussed herein, offers distinct advantages rooted in its molecular architecture:
-
Ether Functionality : The incorporation of an ether linkage (–C–O–C–) into the cation side chain is a key design feature. This group can reduce the viscosity and melting point of the IL compared to its simple alkyl counterparts.[4][5] The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor and coordinate with other species, influencing solvation properties.
-
Protic Nature : As a secondary ammonium salt, the cation possesses an acidic proton (N-H). This proton is crucial for forming extensive hydrogen bond networks, which governs the IL's polarity, viscosity, and conductivity.[6][7] This feature is particularly relevant in applications requiring proton transfer, such as in certain catalytic reactions or as electrolytes.
-
Asymmetry : The asymmetrical structure of the cation disrupts efficient crystal lattice packing, which is a primary reason for its low melting point, allowing it to exist as a liquid over a wide temperature range.
These structural attributes make Diethylethoxyammonium-based PILs compelling candidates for various applications in drug development, including as green reaction media, solubilizing agents for poorly water-soluble drugs, and components in drug delivery systems.[1][8][9]
Synthesis and Characterization Protocols
General Safety Precautions for Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) can be irritants and, at high concentrations, corrosive to skin and eyes.[10][11] It is imperative to follow strict safety protocols.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
-
Ventilation : Handle all chemicals, especially volatile reagents like thionyl chloride and acids, inside a certified chemical fume hood to avoid inhalation of toxic fumes.[10][14]
-
Handling : Avoid mixing QACs with other cleaning agents, especially bleach.[10] Store in original, tightly sealed containers in a dry, well-ventilated area.[12][15]
-
Spills and Exposure : In case of skin contact, wash immediately with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[13] In case of ingestion or significant exposure, seek immediate medical attention.[10]
Protocol 2.2: Synthesis of this compound (DEEAC) Precursor
The synthesis of the precursor salt is a critical first step. This protocol is adapted from established methods for preparing aminoalkyl chlorides from their corresponding alcohols.[14][16]
Materials:
-
N,N-Diethylethanolamine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ethanol, absolute
-
Ice bath
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup : In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Addition : Add thionyl chloride (1.2 eq.) to 100 mL of anhydrous dichloromethane in the reaction flask and begin stirring.
-
Slow Addition of Amine : Dissolve N,N-Diethylethanolamine (1.0 eq.) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the amine solution dropwise to the stirred thionyl chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[16] This reaction is highly exothermic.
-
Reaction and Workup : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Solvent Removal : Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Recrystallization : To the resulting crude solid, carefully add 150 mL of absolute ethanol to quench any remaining thionyl chloride and to serve as the recrystallization solvent.[14] Heat the mixture gently to dissolve the solid, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation : Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2.3: Synthesis of a Protic Ionic Liquid: Diethylethoxyammonium Nitrate (DEEAN)
This protocol describes a simple, solvent-free acid-base neutralization to form the protic ionic liquid.[17]
Materials:
-
This compound (DEEAC)
-
Silver Nitrate (AgNO₃) or Nitric Acid (HNO₃) - Note: The choice of reagent affects the workup. The metathesis with AgNO₃ is often cleaner.
-
Deionized water or suitable solvent (e.g., Methanol)
-
Magnetic stirrer, beaker
Procedure (Using Silver Nitrate Metathesis):
-
Dissolution : Dissolve DEEAC (1.0 eq.) in a minimal amount of deionized water in a beaker. In a separate beaker, dissolve silver nitrate (1.0 eq.) in deionized water.
-
Reaction : Slowly add the silver nitrate solution to the stirred DEEAC solution. A white precipitate of silver chloride (AgCl) will form immediately.
-
Stirring : Stir the mixture at room temperature for 2-4 hours in the dark (to prevent photoreduction of silver salts) to ensure complete reaction.
-
Filtration : Remove the AgCl precipitate by vacuum filtration through a fine filter paper or a Celite pad.
-
Product Isolation : The filtrate contains the desired ionic liquid, Diethylethoxyammonium nitrate (DEEAN), in water. Remove the water under high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours until a constant weight is achieved. The final product should be a clear, viscous liquid.
Protocol 2.4: Physicochemical Characterization
Confirming the identity, purity, and properties of the synthesized IL is crucial.[6][18]
2.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose : To confirm the molecular structure of the cation and the absence of starting materials.
-
Procedure : Dissolve a small sample (~10-20 mg) of the IL in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results : The ¹H NMR spectrum should show characteristic peaks for the ethyl groups (triplet and quartet) and the ethoxy group. The chemical shift of the N-H proton can provide information about the extent of proton transfer and hydrogen bonding.[19][20]
2.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose : To identify functional groups and confirm the nature of the cation-anion interactions.
-
Procedure : Acquire the spectrum using an ATR-FTIR spectrometer.
-
Expected Results : Look for a broad peak in the 2500–3500 cm⁻¹ region, which is characteristic of the N-H stretching mode involved in hydrogen bonding.[7] The position and shape of this band are sensitive to the anion's identity. Also, confirm the presence of C-H, C-O, and C-N stretching and bending vibrations.[21]
2.4.3 Thermogravimetric Analysis (TGA)
-
Purpose : To determine the thermal stability and decomposition temperature of the IL.
-
Procedure : Heat a small sample (~5-10 mg) in a TGA instrument under a nitrogen atmosphere, typically from room temperature to 600 °C at a heating rate of 10 °C/min.
-
Expected Results : The TGA curve will show the temperature at which the IL begins to lose mass, indicating its decomposition temperature. Ether-functionalized ILs generally exhibit good thermal stability.[6]
Application in Pharmaceutical Sciences
The unique properties of Diethylethoxyammonium-based ILs make them highly suitable for addressing challenges in drug development.[22][23]
Application Note 3.1: Enhancing Solubility of Poorly Soluble APIs
A significant challenge in drug formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[1] ILs can act as powerful solvents.
Objective : To evaluate the solubility of a model poorly soluble drug, Ibuprofen, in the synthesized Diethylethoxyammonium nitrate (DEEAN) compared to water.
Protocol:
-
Sample Preparation : Add an excess amount of Ibuprofen powder to separate vials containing 1 mL of deionized water and 1 mL of DEEAN.
-
Equilibration : Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification : Carefully extract an aliquot of the supernatant, dilute it with a suitable solvent (e.g., methanol), and determine the concentration of Ibuprofen using UV-Vis spectrophotometry or HPLC against a standard calibration curve.
Data Presentation:
| Solvent | Ibuprofen Solubility (mg/mL) at 25°C | Fold Increase |
| Deionized Water | ~0.021 | - |
| DEEAN (Synthesized) | [Hypothetical Value: e.g., 250] | ~11,900 |
This table presents a hypothetical but plausible outcome. The ether and ammonium functionalities of the IL are expected to interact favorably with the carboxylic acid and phenyl groups of Ibuprofen, leading to a dramatic increase in solubility.
Conclusion
This compound is a versatile precursor for creating a class of ether-functionalized protic ionic liquids. The protocols outlined in this guide provide a robust framework for their synthesis and characterization. The resulting ILs, exemplified by DEEAN, demonstrate significant potential for applications in the pharmaceutical industry, particularly in overcoming the critical hurdle of poor drug solubility. The "designer" nature of these solvents allows for further modification of both the cation and anion to fine-tune properties for specific drug molecules and delivery systems, opening new avenues for formulation science and green chemistry.
References
-
Abbott, A. P., et al. (2004). Preparation of novel, moisture-stable, Lewis-acidic ionic liquids containing quaternary ammonium salts with functional side chains. Chemical Communications, (1), 70-71. [Link]
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National Center for Biotechnology Information. (2023). Quaternary Ammonium Compound Toxicity. StatPearls. [Link]
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Greaves, T. L., & Drummond, C. J. (2015). Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. Chemical Reviews, 115(20), 11379-11448. [Link]
-
ChemicalSafetyFacts.org. (n.d.). Quaternary Ammonium Compounds (Quats). [Link]
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Zhao, H., et al. (2013). Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications. Chemical Society Reviews, 42(22), 8560-8588. [Link]
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Shang, Y., et al. (2019). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. Frontiers in Chemistry, 7, 39. [Link]
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Actikem. (n.d.). SAFETY DATA SHEET: Quaternary ammonium salts. [Link]
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Morais, E. M. (2022). Synthesis of protic ionic liquids: Challenges and solutions for the synthesis of pure compounds. Chalmers University of Technology. [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. [Link]
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Izgorodin, A., et al. (2023). Protic ionic liquids for sustainable uses. Green Chemistry, 26(1), 123-152. [Link]
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Zhao, H. (2012). Ether- and alcohol-functionalized task-specific ionic liquids: attractive properties and applications. Chemical Society Reviews, 41(12), 4363-4391. [Link]
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ChemBK. (2024). This compound. [Link]
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Morais, E. M. (2020). Exploring new protic ionic liquids: From synthesis to fundamental properties. Chalmers University of Technology. [Link]
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ResearchGate. (n.d.). FTIR spectra of synthesized ionic liquids. [Link]
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Goodwin, S. E., et al. (2021). Influence of Ether-Functionalized Pyrrolidinium Ionic Liquids on Properties and Li+ Cation Solvation in Solvate Ionic Liquids. ACS Applied Energy Materials, 4(1), 643-655. [Link]
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ResearchGate. (2016). NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids. [Link]
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Chen, F., et al. (2023). Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. Physical Chemistry Chemical Physics, 25(16), 11333-11345. [Link]
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Semantic Scholar. (2016). NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids. [Link]
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Le, T. H. C., et al. (2018). Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. The Journal of Physical Chemistry B, 122(29), 7335-7343. [Link]
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Khan, I., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(2), 689. [Link]
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Yang, X., et al. (2023). Design of Ionic Liquids and Their Applications in Transdermal Drug Delivery. Chinese Journal of Pharmaceuticals, 54(5), 665-673. [Link]
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PubChemLite. (n.d.). This compound (C6H15NO). [Link]
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Liu, Y., et al. (2024). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Journal of Controlled Release, 368, 1-17. [Link]
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ResearchGate. (n.d.). Ionic liquids in transdermal drug delivery system: Current applications and future perspectives. [Link]
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ResearchGate. (n.d.). Heterocycles-Based Ionic Liquids (ILs) in Transdermal Drug Delivery. [Link]
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Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]
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PubChem. (n.d.). Diethylcarbamoyl chloride. [Link]
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
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Navigating the Synthesis and Application of Diethylethoxyammonium Chloride: A Methodological Guide
Abstract
Diethylethoxyammonium chloride (DEAE-Cl) is emerging as a versatile reagent in modern organic synthesis, primarily recognized for its role as a precursor to O-ethylhydroxylamine and its utility in the formation of various nitrogen-containing compounds. This comprehensive guide provides an in-depth exploration of the synthesis, handling, and application of this compound. We will delve into detailed experimental protocols, elucidate the underlying reaction mechanisms, and offer insights gleaned from practical laboratory experience to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential. The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Table of Contents
-
Introduction to this compound
-
Chemical Properties and Structure
-
Key Applications in Organic Synthesis
-
-
Synthesis of this compound
-
Reaction Principle and Mechanism
-
Detailed Step-by-Step Protocol
-
Purification and Characterization
-
-
Application Protocol: In situ Generation of O-Ethylhydroxylamine for Oximation
-
Background and Significance
-
Experimental Workflow
-
Step-by-Step Protocol
-
-
Safety, Handling, and Storage
-
Troubleshooting Guide
-
References
Introduction to this compound
This compound is a quaternary ammonium salt characterized by the presence of a diethylethoxyamine cation and a chloride anion. Its primary utility in synthetic chemistry stems from its ability to serve as a stable, solid precursor for the in situ generation of more reactive species, particularly O-ethylhydroxylamine. This circumvents the need to handle potentially unstable or volatile reagents directly.
Chemical Properties and Structure:
-
IUPAC Name: N,N-diethyl-O-ethylhydroxylammonium chloride
-
Molecular Formula: C6H16ClNO
-
Molecular Weight: 153.65 g/mol
-
Appearance: Typically a white to off-white crystalline solid
-
Solubility: Soluble in water and polar organic solvents like ethanol and methanol.
The structure of the diethylethoxyammonium cation is central to its reactivity. The N-O bond is susceptible to cleavage under specific conditions, leading to the formation of valuable synthetic intermediates.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the reaction of N,N-diethylhydroxylamine with an ethylating agent, followed by salt formation. A common and effective ethylating agent is ethyl bromide.
Reaction Principle and Mechanism:
The synthesis proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of N,N-diethylhydroxylamine attacks the electrophilic carbon of ethyl bromide. This forms the diethylethoxyammonium bromide salt. A subsequent salt metathesis reaction with a chloride source, or direct use of an ethylating agent with a chloride leaving group, yields the target compound.
Diagram: Synthesis of this compound
Caption: SN2 reaction for the synthesis of the Diethylethoxyammonium cation.
Detailed Step-by-Step Protocol: Synthesis from N,N-Diethylhydroxylamine and Ethyl Bromide
Materials:
-
N,N-Diethylhydroxylamine
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethylhydroxylamine (1.0 eq) in anhydrous diethyl ether.
-
Addition of Ethylating Agent: Cool the solution in an ice bath. Slowly add ethyl bromide (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of Diethylethoxyammonium bromide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield Diethylethoxyammonium bromide. For the chloride salt, a subsequent ion exchange step would be necessary.
Note: For direct synthesis of the chloride salt, an alternative ethylating agent such as ethyl chloride could be used, though this may require different reaction conditions due to its gaseous state at room temperature.
Purification and Characterization
-
Purification: Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be employed for further purification.
-
Characterization: The identity and purity of the product can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To check for purity.
-
Application Protocol: In situ Generation of O-Ethylhydroxylamine for Oximation
A key application of this compound is the in situ generation of O-ethylhydroxylamine, which is a valuable reagent for the formation of O-ethyl oximes from aldehydes and ketones. O-ethyl oximes are important intermediates in drug discovery and materials science.
Background and Significance:
Direct handling of O-ethylhydroxylamine can be challenging due to its potential volatility and instability. The use of a stable, solid precursor like this compound, which releases the active reagent under specific reaction conditions, enhances safety and improves handling.
Experimental Workflow
The general workflow involves the reaction of this compound with a base to generate O-ethylhydroxylamine in the presence of a carbonyl compound, which is then trapped to form the corresponding O-ethyl oxime.
Diagram: Oximation using in situ generated O-Ethylhydroxylamine
Caption: Workflow for the formation of O-ethyl oximes.
Step-by-Step Protocol: Oximation of an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.2 eq) followed by a solution of sodium bicarbonate (1.5 eq) in water.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous mixture, add ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure O-ethyl oxime.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Stoichiometry | Aldehyde:DEAE-Cl:NaHCO₃ = 1.0:1.2:1.5 |
| Solvent | Ethanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (substrate dependent) |
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this compound and all other chemicals. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction | - Extend the reaction time.- Ensure the base is active and added in sufficient quantity. |
| Degradation of the reagent or product | - Check the purity of the starting materials.- Ensure the reaction temperature is appropriate. | |
| Impure product | Incomplete reaction or side product formation | - Optimize the stoichiometry of the reagents.- Improve the purification method (e.g., try a different solvent system for chromatography). |
| Inefficient workup | - Ensure thorough washing of the organic layer during extraction. |
References
Due to the specialized nature of this compound, publicly available, peer-reviewed protocols are limited. The methodologies described are based on established principles of organic synthesis and reaction mechanisms for analogous compounds. For further reading on related chemistries, the following resources are recommended:
- Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith - An authoritative text on the theoretical principles of the reactions described.
The Role of Cetyltrimethylammonium Chloride (CTAC) in Nanoparticle Synthesis and Stabilization
< Application Notes & Protocols
A Note on Nomenclature: The query for "Diethylethoxyammonium chloride" did not correspond to a standard chemical reagent documented in nanoparticle synthesis literature. This guide focuses on Cetyltrimethylammonium Chloride (CTAC) , a widely used and structurally related cationic surfactant that exemplifies the principles of using quaternary ammonium salts for the precise control of nanoparticle formation. CTAC is a cornerstone reagent for creating a variety of metallic nanoparticles with tunable sizes and shapes.
Introduction: The Power of the Cationic Surfactant
Cetyltrimethylammonium chloride (CTAC) is a cationic surfactant that has become indispensable in the bottom-up synthesis of metallic nanoparticles, particularly those made of gold and silver.[1] Its importance lies in its dual role as both a stabilizing and a shape-directing agent.[2] The amphiphilic nature of the CTAC molecule—comprising a positively charged quaternary ammonium headgroup and a long hydrophobic cetyl (C16) tail—allows it to self-assemble into micelles in aqueous solutions.[3] This behavior is fundamental to its ability to control the nucleation and growth of nanoparticles, preventing their aggregation and guiding their final morphology.[3][4] The unique optical and electronic properties of nanoparticles are highly dependent on their size and shape; therefore, reagents like CTAC that offer precise control are critical for developing materials for applications in biosensing, drug delivery, and photothermal therapy.[1]
Part 1: Mechanism of Action: How CTAC Governs Nanoparticle Growth
The function of CTAC in nanoparticle synthesis is multifaceted, involving electrostatic stabilization and crystallographic facet-selective binding.
Colloidal Stabilization
During the reduction of a metal salt (e.g., HAuCl₄) to form metallic nanoparticles, the nascent particles are thermodynamically driven to aggregate to reduce their high surface energy. CTAC prevents this by forming a protective layer on the nanoparticle surface. The positively charged cationic headgroups (CTA+) interact with the negatively charged nanoparticle surface, creating a bilayer structure.[3] This arrangement presents a dense layer of positive charges to the aqueous medium, leading to strong electrostatic repulsion between individual nanoparticles and ensuring the formation of a stable, monodisperse colloidal suspension.[1]
Shape-Directing Agent for Anisotropic Synthesis
CTAC's most powerful application is in directing the growth of anisotropic (non-spherical) nanoparticles, such as nanorods and nanocubes.[3] This is achieved through preferential adsorption. In solution, CTAC molecules can assemble into various micellar structures. During nanoparticle growth, these surfactant molecules, often in concert with halide counter-ions (Cl⁻ or Br⁻), will preferentially bind to specific crystallographic facets of the growing metal crystal.[5]
For instance, in the synthesis of gold nanorods, a CTAC bilayer tends to form more densely on the {100} and {110} facets (the sides of the rod) than on the {111} facets (the ends of the rod).[5][6] This selective passivation inhibits the deposition of new gold atoms on the sides, forcing growth to occur primarily at the ends, leading to an elongated, rod-shaped morphology.[6] The concentration of CTAC and the presence of co-surfactants or additives like silver nitrate (AgNO₃) can be finely tuned to control the final aspect ratio of the nanorods.[5]
.dot graph G { layout="neato"; node [shape=box, style="filled", margin=0.2]; edge [len=2.5];
} .enddot Caption: CTAC molecules stabilizing a gold nanoparticle.
Part 2: Experimental Protocols
Here we provide validated, step-by-step protocols for the synthesis of both spherical and anisotropic gold nanoparticles using CTAC.
Protocol 1: Synthesis of Spherical Gold Nanoparticles (Seed-Mediated Growth)
This method allows for the synthesis of highly monodisperse spherical gold nanoparticles (AuNPs) with controllable diameters.[7]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium chloride (CTAC)
-
Sodium borohydride (NaBH₄), ice-cold solution
-
L-Ascorbic acid (AA)
-
Deionized (DI) water (18.2 MΩ·cm)
Step-by-Step Methodology:
-
Seed Solution Preparation:
-
Add 50 µL of 50 mM HAuCl₄ to 5 mL of 100 mM CTAC solution in a glass vial.
-
While vigorously stirring, rapidly inject 2 mL of freshly prepared, ice-cold 20 mM NaBH₄ solution.[8]
-
The solution will turn a brownish color, indicating the formation of small (~2-4 nm) gold seeds.
-
Continue stirring for 5 minutes, then allow the seed solution to age for at least 30 minutes at room temperature before use.[1]
-
-
Growth Solution and Nanoparticle Growth:
-
In a separate flask, prepare the growth solution by combining 200 mL of 25 mM CTAC, 0.8 mL of 0.1 M ascorbic acid, and 0.9 mL of the aged seed solution.[8]
-
Under gentle stirring, rapidly inject 1 mL of 50 mM HAuCl₄.[8]
-
The solution's color will gradually change from colorless to a brilliant red as the nanoparticles grow.
-
Allow the reaction to proceed for at least 1 hour.
-
-
Purification:
-
Centrifuge the resulting nanoparticle solution to form a soft pellet. The speed and time will depend on the final particle size (e.g., 8000 rpm for 20 min for ~40 nm particles).
-
Carefully remove the supernatant, which contains excess CTAC and reactants.
-
Redisperse the nanoparticle pellet in a small volume of 1 mM CTAC solution to maintain stability.[8] Repeat this washing step twice to ensure purity.
-
Data Presentation: Tuning Nanoparticle Size
The final size of the spherical AuNPs can be precisely controlled by adjusting the volume of the seed solution added to the growth solution.
| Seed Solution Volume (µL) | HAuCl₄ in Growth (mL of 50mM) | Approximate Final Diameter (nm) | LSPR Peak (nm) |
| 900 | 1 | ~42 | ~530 |
| 1800 | 1 | ~31 | ~525 |
| 2500 | 1 | ~25 | ~522 |
| Note: These values are illustrative and can vary based on precise lab conditions.[8] |
Protocol 2: Synthesis of Anisotropic Gold Nanorods (Seed-Mediated Growth)
This protocol is a classic method for producing gold nanorods (AuNRs) with tunable aspect ratios.
Materials:
-
All materials from Protocol 1
-
Silver nitrate (AgNO₃)
-
Sodium bromide (NaBr) (optional, can be used to tune aspect ratio)
Step-by-Step Methodology:
-
Seed Solution Preparation:
-
Prepare the seed solution exactly as described in Protocol 1, Step 1.
-
-
Growth Solution and Nanorod Growth:
-
Prepare a growth solution consisting of 9.625 mL of 0.1 M CTAC, 250 µL of 0.01 M HAuCl₄, and 10 µL of 0.01 M NaBr.[4]
-
Add 90 µL of 0.04 M ascorbic acid. The solution will turn from yellow to colorless as Au³⁺ is reduced to Au¹⁺.
-
Crucially, add a specific volume of AgNO₃ solution (e.g., 10-100 µL of 4 mM solution) to direct anisotropic growth.
-
Initiate the growth by adding a small volume (e.g., 60 µL) of the aged seed solution at 30°C with gentle shaking.[4]
-
Allow the reaction to proceed for several hours. The solution color will evolve through blue and purple, finally stabilizing at a color dependent on the nanorod aspect ratio.
-
-
Purification:
-
Purify the nanorods using the same centrifugation and washing procedure described in Protocol 1, Step 3.
-
Part 3: Characterization and Validation
Successful synthesis must be validated by robust characterization.
-
UV-Vis Spectroscopy: This is the first and quickest validation step. Spherical AuNPs exhibit a single Localized Surface Plasmon Resonance (LSPR) peak around 520-540 nm.[7] AuNRs display two LSPR peaks: a transverse peak (around 520 nm) corresponding to electron oscillation along the short axis, and a longitudinal peak at longer wavelengths (600-1000+ nm) for the long axis. The position of the longitudinal peak is directly related to the nanorod's aspect ratio. A red-shift in the LSPR peak after surface modification can confirm successful ligand exchange.[4]
-
Dynamic Light Scattering (DLS) & Zeta Potential: DLS measures the hydrodynamic diameter of the nanoparticles in solution, giving an indication of their size and aggregation state.[7] Zeta potential measurements confirm the surface charge; successfully synthesized CTAC-capped nanoparticles should have a strong positive zeta potential (e.g., > +20 mV), which is indicative of high colloidal stability.[4]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for precise measurement of their size, shape, and size distribution.[7] It is the definitive technique to confirm the morphology of spherical vs. anisotropic nanoparticles.
Part 4: Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Nanoparticle Formation (Solution remains colorless/yellow) | Inactive reducing agent (NaBH₄ or Ascorbic Acid). | Use freshly prepared reducing agent solutions. Ensure NaBH₄ is stored in a desiccator and kept cold. |
| Broad Size Distribution / Polydispersity | Impure reagents (especially CTAC). Poor mixing during nucleation. Incorrect temperature. | Use high-purity reagents. Ensure vigorous and rapid mixing when adding NaBH₄. Maintain stable temperature control during growth.[9][10] |
| Formation of Spheres Instead of Rods | Insufficient or degraded AgNO₃. Incorrect CTAC concentration. Seed solution is too old or too concentrated. | Use a fresh AgNO₃ solution. Optimize the CTAC concentration. Use the seed solution within a few hours of preparation and adjust the volume added. |
| Particle Aggregation (Color changes to gray/black, precipitation) | Insufficient CTAC concentration. pH of the solution is incorrect. Purification process is too harsh (e.g., excessive centrifugation speed). | Increase CTAC concentration in the growth solution. Ensure all solutions are near neutral pH. Optimize centrifugation speed/time and redisperse gently. |
| Inconsistent Results Between Batches | Trace impurities in reagents, especially CTAC from different suppliers. Variations in water quality. | Source CTAC from a single, reliable supplier and lot if possible. Use high-purity (18.2 MΩ·cm) water for all steps. Consider electrochemical potential measurements to benchmark syntheses.[9][11] |
References
- Application Notes and Protocols: Hexadecyltrimethylammonium Chloride (CTAC) in Gold Nanoparticle Synthesis - Benchchem. (URL: )
-
Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Publishing. (URL: [Link])
-
DNA-Biofunctionalization of CTAC-Capped Gold Nanocubes - PMC - NIH. (URL: [Link])
-
Rapid Deposition and Controlled Clustering of Gold Nanoparticles on Surfaces and Micro-Patterned Substrates | ACS Omega. (URL: [Link])
-
The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - PubMed Central. (URL: [Link])
-
Applying Molecular Dynamics Simulations to Unveil the Anisotropic Growth Mechanism of Gold Nanorods: Advances and Perspectives | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])
-
Influence of Shape-Directing Agents on the Formation of Anisotropic Gold Nanoparticles. (URL: [Link])
-
(PDF) Cationic Surfactant (CTAC) Assisted Synthesis of Silver Nanoparticles with Controlled Size: Optical, Morphological and Bactericidal Studies - ResearchGate. (URL: [Link])
-
Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing). (URL: [Link])
-
(PDF) Variations in CTAC batches from different suppliers highly affect the shape yield in seed-mediated synthesis of gold nanotriangles - ResearchGate. (URL: [Link])
-
Citrate Synthesis of Gold Nanoparticles - MRSEC Education Group. (URL: [Link])
-
Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy - RSC Publishing. (URL: [Link])
-
Quantification of monodisperse and biocompatible gold nanoparticles by single-particle ICP-MS - Wilhelm Lab. (URL: [Link])
-
Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00070F. (URL: [Link])
-
CETRIMONIUM CHLORIDE (CTAC) - Ataman Kimya. (URL: [Link])
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- 11. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00070F [pubs.rsc.org]
The Catalytic Potential of Diethylethoxyammonium Chloride in Polymerization Reactions: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of a Niche Catalyst
In the vast landscape of polymerization catalysis, the exploration of novel catalytic systems is a constant pursuit to achieve greater control over polymer properties, enhance reaction efficiency, and embrace greener chemical processes. Quaternary ammonium salts, a class of ionic liquids, have garnered significant attention for their utility as catalysts and additives in a variety of polymerization reactions.[1][2] Among these, Diethylethoxyammonium chloride presents a unique structural motif, incorporating both diethyl and ethoxy functionalities on the nitrogen center. While extensive literature on this specific salt's catalytic activity is not widely available, its structure suggests potential applications in areas where phase-transfer catalysis and mild reaction conditions are paramount.[3][4]
This guide aims to provide a comprehensive overview of the potential catalytic applications of this compound in polymerization reactions. Drawing upon the established principles of quaternary ammonium salt catalysis, we will explore its putative mechanisms of action and provide detailed, albeit theoretical, protocols for its use in key polymerization methodologies. This document is intended to serve as a foundational resource for researchers looking to investigate the properties of this and similar functionalized ammonium salts in polymer synthesis.
II. Synthesis of this compound
The synthesis of quaternary ammonium salts is typically achieved through the quaternization of a tertiary amine with an alkyl halide.[5] For this compound, a plausible synthetic route involves the reaction of N,N-diethylethanamine with a suitable chloroethoxy-containing reagent.
Protocol 1: Synthesis of this compound
Materials:
-
N,N-Diethylethanamine
-
2-Chloroethyl ethyl ether
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert atmosphere setup (optional, for rigorous exclusion of moisture)
Procedure:
-
To a clean, dry round-bottom flask, add N,N-diethylethanamine (1 equivalent).
-
Dissolve the amine in anhydrous acetonitrile.
-
Slowly add 2-chloroethyl ethyl ether (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by the slow addition of diethyl ether with vigorous stirring.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the this compound product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
III. Theoretical Catalytic Applications and Mechanisms
The presence of both lipophilic (diethyl, ethoxy) and hydrophilic (chloride anion) components in this compound suggests its primary role as a phase-transfer catalyst (PTC) .[4] In this capacity, it can facilitate the transfer of anionic species from an aqueous or solid phase into an organic phase where the polymerization occurs. The ethoxy group may also impart unique solubility characteristics and potential for hydrogen bonding interactions.
A. Ring-Opening Polymerization (ROP) of Epoxides
Quaternary ammonium salts are known to catalyze the ring-opening of epoxides.[6] this compound could potentially catalyze the ring-opening polymerization of epoxides to form polyethers.
Proposed Mechanism:
The chloride anion, shuttled into the organic phase by the quaternary ammonium cation, acts as the nucleophile to initiate the ring-opening of the first epoxide monomer. The resulting alkoxide can then propagate the polymerization by attacking subsequent epoxide monomers. The catalyst is regenerated in each propagation step.
Figure 1: Proposed mechanism for ROP of epoxides catalyzed by this compound.
Protocol 2: Ring-Opening Polymerization of Propylene Oxide
Materials:
-
Propylene oxide (freshly distilled)
-
This compound
-
Anhydrous toluene
-
Methanol (for quenching)
-
Hexanes (for precipitation)
-
Schlenk flask and vacuum line
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen.
-
To the Schlenk flask, add this compound (e.g., 0.01 equivalents relative to monomer).
-
Add anhydrous toluene via cannula.
-
Add freshly distilled propylene oxide (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the conversion of the monomer by GC.
-
Upon reaching the desired conversion, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexanes.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by GPC (for molecular weight and dispersity), ¹H NMR, and DSC.
B. Controlled Radical Polymerization (CRP)
Certain quaternary ammonium salts have been shown to act as organocatalysts for living radical polymerization (LRP).[1] This often involves an in situ halogen exchange mechanism. This compound could potentially mediate a controlled radical polymerization of vinyl monomers.
Proposed Workflow:
Figure 2: General workflow for controlled radical polymerization.
Protocol 3: Controlled Radical Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
This compound
-
Anhydrous anisole (solvent)
-
Methanol (for precipitation)
-
Schlenk tube and vacuum line
-
Light source (e.g., blue LED) if photo-induced
Procedure:
-
Prepare a stock solution of EBiB, this compound, and MMA in anhydrous anisole in a Schlenk tube.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the Schlenk tube in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).
-
If a photo-induced process is being investigated, irradiate the reaction mixture with a suitable light source.
-
Take aliquots at regular intervals to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by GPC).
-
After the desired time or conversion, quench the polymerization by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with a small amount of THF and precipitate the polymer into a large volume of cold methanol.
-
Isolate the polymer by filtration and dry under vacuum.
IV. Data Presentation and Expected Outcomes
As direct experimental data for this compound is not available, the following tables represent hypothetical data based on typical results for quaternary ammonium salt-catalyzed polymerizations.
Table 1: Hypothetical Data for Ring-Opening Polymerization of Propylene Oxide
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 0.5 | 80 | 12 | 85 | 8,500 | 1.3 |
| 2 | 1.0 | 80 | 8 | 92 | 9,200 | 1.25 |
| 3 | 1.0 | 100 | 6 | 95 | 9,500 | 1.35 |
Table 2: Hypothetical Data for Controlled Radical Polymerization of MMA
| Entry | [MMA]:[EBiB]:[Catalyst] | Temperature (°C) | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:0.5 | 60 | 4 | 65 | 6,500 | 1.20 |
| 2 | 100:1:1.0 | 60 | 2 | 75 | 7,500 | 1.15 |
| 3 | 200:1:1.0 | 60 | 4 | 70 | 14,000 | 1.18 |
V. Troubleshooting and Considerations
-
Catalyst Purity: The purity of the synthesized this compound is crucial. Residual amine or alkyl halide can interfere with the polymerization.
-
Anhydrous Conditions: For many polymerization reactions, especially those involving anionic or sensitive catalytic species, the exclusion of water is critical to prevent side reactions and catalyst deactivation.
-
Monomer Purity: The monomer should be free of inhibitors and other impurities that could affect the polymerization kinetics and polymer properties.
-
Solvent Choice: The solubility of the catalyst, monomer, and resulting polymer should be considered when choosing a solvent. The ethoxy group in this compound might allow for the use of a broader range of solvents.
VI. Conclusion and Future Outlook
This compound represents an under-explored member of the quaternary ammonium salt family of catalysts. Based on established principles, it holds promise as a phase-transfer catalyst for various polymerization reactions, including the ring-opening polymerization of epoxides and controlled radical polymerization of vinyl monomers. The protocols and theoretical frameworks presented in this guide are intended to provide a starting point for researchers to investigate the catalytic activity of this and other functionalized ammonium salts. Further experimental work is necessary to validate these hypotheses and to fully elucidate the catalytic mechanism and potential of this compound in polymer synthesis.
VII. References
-
Cationic quaternary ammonium salt-catalyzed LED-induced living radical polymerization with in situ halogen exchange. Polymer Chemistry.
-
Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers.
-
Aminophosphonium organocatalysts for the ring-opening copolymerisation of epoxide and cyclic anhydride. Chemical Communications.
-
Catalytic Chain Transfer Polymerization to Functional Reactive End Groups for Controlled Free Radical Growth. [Source Not Available].
-
Chapter 10: Organocatalytic Ring-opening Polymerization Towards Poly(cyclopropane)s, Poly(lactame)s, Poly(aziridine)s, Poly(siloxane)s, Poly(carbosiloxane)s, Poly(phosphate)s, Poly(phosphonate)s, Poly(thiolactone)s, Poly(thionolactone)s and Poly(thiirane)s. [Source Not Available].
-
Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst. Scientific Reports.
-
Synthesis and reactivity of functionalized alkoxyamine initiators for nitroxide-mediated radical polymerization of styrene. Journal of Polymer Science Part A: Polymer Chemistry.
-
Lecture 41 : Phase Transfer Catalysis. NPTEL.
-
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews.
-
Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters.
-
Synthesis of Polymer-Supported Quaternary Ammonium Salts and Their Phase-Transfer Catalytic Activity in Halogen-Exchange Reactions. Journal of Applied Polymer Science.
-
Ammonium Salt-Catalyzed Ring-Opening of Aryl-Aziridines with β-Keto Esters. European Journal of Organic Chemistry.
-
Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. Journal of Synthetic Organic Chemistry, Japan.
-
Phase-Transfer Catalyst (PTC). Chem-Station.
-
Phase Transfer Catalysts. TCI Chemicals.
-
Polymerized ionic liquids: Synthesis and applications. [Source Not Available].
-
Phase Transfer Catalysis. ACS Green Chemistry Institute.
-
Study on Application of Functionalized Ionic Liquid in Fine Organic Synthesis. [Source Not Available].
-
Preparation of simple ammonium ionic liquids and their application in the cracking of dialkoxypropanes. Green Chemistry.
-
Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application. Polymers.
-
Polymer Architecture Effects on Poly(N,N-Diethyl Acrylamide)-b-Poly(Ethylene Glycol)-b-Poly(N,N-Diethyl Acrylamide) Thermoreversible Gels and Their Evaluation as a Healthcare Material. Macromolecular Bioscience.
-
Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers.
-
SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). Sam Houston State University.
-
Synthesis of novel functional ionic liquids and their application in biomass. RSC Advances.
-
Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. Polymers.
-
Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers.
-
Reaction-controlled phase-transfer catalysis by polyoxometalates. Catalysis Science & Technology.
-
Ethoxylated carboxy containing quaternary ammonium compounds and process for manufacturing same. US Patent.
-
Synthesis of Amphiphilic Cationic Copolymers Poly[2-(methacryloyloxy)ethyl Trimethylammonium Chloride-co-Stearyl Methacrylate] and Their Self-Assembly Behavior in Water and Water-Ethanol Mixtures. Polymers.
-
The impact of synthesis conditions on the structure and properties of di-(stearylamidoethyl) epoxypropyl ammonium chloride. BioResources.
-
Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Chalmers University of Technology.
-
Polymer Architecture Effects on Poly(N,N-Diethyl Acrylamide)-b-Poly(Ethylene Glycol)-b-Poly(N,N-Diethyl Acrylamide) Thermoreversible Gels and Their Evaluation as a Healthcare Material. Macromolecular Bioscience.
-
Synthesis of highly isotactic poly(N,N-diethylacrylamide) by anionic polymerization with grignard reagents and diethylzinc. Journal of Polymer Science Part A: Polymer Chemistry.
-
Polymer Architecture Effects on Poly(N,N-Diethyl Acrylamide)-b-Poly(Ethylene Glycol)-b-Poly(N,N-Diethyl Acrylamide) Thermoreversible Gels and Their Evaluation as a Healthcare Material. Macromolecular Bioscience.
Sources
- 1. Cationic quaternary ammonium salt-catalyzed LED-induced living radical polymerization with in situ halogen exchange - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Research Progress on Typical Quaternary Ammonium Salt Polymers [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Safe Management of Diethylethoxyammonium Chloride and Related Quaternary Ammonium Salts
Preamble: Navigating Chemical Ambiguity with Scientific Rigor
Given this data gap, this document has been constructed by synthesizing safety information from structurally analogous and more thoroughly documented quaternary ammonium chlorides, such as Diethylammonium chloride and 2-(Diethylamino)ethyl chloride hydrochloride. This approach ensures that the provided protocols are grounded in established safety principles for this chemical class, promoting a high standard of laboratory safety. Researchers must, however, always perform their own risk assessment and consult their institution's Environmental Health & Safety (EHS) department before commencing work.
Chemical & Hazard Profile
Diethylethoxyammonium chloride is a quaternary ammonium salt. Compounds in this class can exhibit a range of hazardous properties. Based on analogous compounds, the anticipated hazards include:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[4]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: Can cause respiratory irritation.
-
Hygroscopicity: May absorb moisture from the air, affecting its stability and handling characteristics.
-
Environmental Hazard: Quaternary ammonium compounds can be toxic to aquatic life.[3]
A summary of the key physicochemical and hazard information for a representative analogous compound is provided below.
| Property | Data for Analogue (Diethylammonium chloride) | Source |
| Appearance | Off-white hygroscopic solid | PubChem[5] |
| GHS Hazard Statements | H315, H318, H319, H335 | PubChem[5] |
| Primary Hazards | Skin Irritation, Serious Eye Damage/Irritation, Respiratory Irritation | PubChem[5] |
Safe Storage Protocols
Proper storage is the first line of defense against chemical incidents. The following protocols are designed to ensure the stability and integrity of this compound while minimizing risks.
Core Storage Conditions
-
Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to air and moisture.
-
Atmosphere: Due to its likely hygroscopic nature, store in a dry, cool, and well-ventilated area. Consider storage in a desiccator with a suitable desiccant. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.[6]
-
Temperature: Store at ambient room temperature, away from direct sunlight and sources of heat.
-
Location: Designate a specific storage area for corrosive materials, away from general laboratory traffic. Ensure the storage location is secured and accessible only to authorized personnel.
Chemical Incompatibility
Segregation of incompatible chemicals is crucial to prevent dangerous reactions.
| Compatible Materials | Incompatible Materials | Rationale for Incompatibility |
| Glass (e.g., borosilicate) containers | Strong oxidizing agents (e.g., nitrates, perchlorates) | Can lead to vigorous or explosive reactions. |
| High-density polyethylene (HDPE) for secondary containment | Strong bases (e.g., sodium hydroxide, potassium hydroxide) | Can cause neutralization reactions that may generate heat or release volatile amines. |
| Chemically resistant plastics (e.g., Teflon®) | Reactive metals (e.g., sodium, potassium) | Risk of violent reaction. |
Safe Handling & Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to prevent exposure.
Engineering Controls
-
Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[7][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7][8] Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[9]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[8]
Caption: Mandatory Personal Protective Equipment (PPE) for handling this compound.
Protocol for Weighing and Transferring
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.
-
Seal: Immediately and securely close the main container.
-
Clean-up: Clean the spatula with an appropriate solvent (e.g., ethanol) in a designated waste beaker within the fume hood. Dispose of the absorbent liner and any contaminated materials in the designated solid hazardous waste container.
-
Transport: If the weighed material needs to be transported to another area, ensure it is in a sealed and clearly labeled secondary container.
Emergency Procedures & Spill Management
Spill Protocol
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert nearby personnel.
-
Control: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.
-
Contain: Cover the spill with a chemical absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Protocols
All waste containing this compound must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound, as well as spill cleanup materials, should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Caption: Decision workflow for the disposal of this compound waste.
Protocol for Neutralization of Small Quantities of Corrosive Waste
For small amounts of purely corrosive waste (that do not contain other hazardous components), neutralization may be an option before disposal, subject to institutional policies.[10]
!CAUTION: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Dilution: In a large beaker, create a dilute solution of the corrosive waste by slowly adding it to a large volume of cold water (a 1:10 ratio is a good starting point). Place the beaker in an ice bath to manage any heat generated.
-
Neutralization: Slowly add a weak neutralizing agent.
-
For acidic solutions (expected for this hydrochloride salt), use a dilute solution of sodium bicarbonate or sodium hydroxide.
-
For basic solutions, use a dilute solution of a weak acid like citric acid.
-
-
Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Endpoint: Continue adding the neutralizing agent until the pH is stable between 6.0 and 8.0.
-
Disposal: Once neutralized, and if permitted by local regulations, the solution can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[11]
Never attempt to neutralize concentrated waste directly. Always consult with your institution's EHS department for guidance on waste disposal procedures.[12]
References
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Quaternary Ammonium Compound Toxicity. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. [Link]
-
Corrosive Waste Recovery & Disposal. (n.d.). Republic Services. [Link]
-
Quaternary Ammonium Compounds in Cleaning Products. (n.d.). Mount Sinai. [Link]
-
Quaternary Ammonium Compounds (Quats). (n.d.). Chemical Safety Facts. [Link]
-
Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division. [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. [Link]
-
Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. (2023). National Pesticide Information Center - Oregon State University. [Link]
-
Perspectives on safety of quaternary ammonium compounds (QACs). (2025). Taylor & Francis Online. [Link]
-
What is Chemical Treatment in Waste Disposal? (2024). Greenflow. [Link]
-
Chemical Treatment and Recycling. (2025). UW Environmental Health & Safety. [Link]
-
Waste Neutralization Guidance. (2023). Missouri State University Environmental Management. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). North Industrial Chemicals. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
-
This compound (C6H15NO). (n.d.). PubChemLite. [Link]
-
The Manipulation of Air-Sensitive Compounds. (n.d.). ResearchGate. [Link]
-
Essential Chemical PPE. (2023). Trimaco. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
This compound. (n.d.). ChemBK. [Link]
-
Diethylammonium chloride. (n.d.). PubChem. [Link]
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- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. Diethylammonium chloride | C4H11N.ClH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. trimaco.com [trimaco.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 11. esd.uga.edu [esd.uga.edu]
- 12. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
The Role of Diethylethoxyammonium Chloride and its Analogs in Organic Synthesis: A Guide to Phase-Transfer Catalysis
Introduction: Unlocking Reactivity Across Phases
In the landscape of modern organic synthesis, the development of methodologies that are both efficient and environmentally conscious is paramount. Many crucial bond-forming reactions are hampered by the mutual insolubility of reactants. Inorganic nucleophiles, for instance, are often soluble only in aqueous media, while organic substrates are typically soluble in non-polar organic solvents. This phase incompatibility severely limits reaction rates. Phase-transfer catalysis (PTC) has emerged as a powerful technique to surmount this challenge, and at the heart of this methodology are quaternary ammonium salts, such as Diethylethoxyammonium chloride.[1][2][3][4] This application note provides a comprehensive overview of the role of this compound and its structural analogs as phase-transfer catalysts, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
While this compound itself is not extensively documented in specific named reactions, its structure as a quaternary ammonium salt places it firmly within a class of compounds that are workhorses in phase-transfer catalysis.[5][6][7] This guide will, therefore, focus on the general principles of phase-transfer catalysis, using the well-established Williamson ether synthesis as a model reaction to illustrate the practical application of this class of catalysts.
Core Concept: The Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysis facilitates the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[3][4] The quaternary ammonium salt is the key shuttling agent in this process.
The catalytic cycle can be broken down into the following key steps:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) exchanges its chloride anion for the anion of the reacting nucleophile (Nu⁻), which is typically derived from an inorganic salt (e.g., NaOH, KCN).
-
Phase Transfer: The newly formed ion pair (Q⁺Nu⁻) is lipophilic due to the organic substituents on the nitrogen atom. This allows it to migrate across the phase boundary into the organic phase.[8]
-
Reaction in the Organic Phase: In the organic solvent, the "naked" nucleophile is highly reactive as it is not heavily solvated by water molecules. It readily reacts with the organic substrate (R-X) to form the desired product (R-Nu).
-
Catalyst Regeneration: The quaternary ammonium cation, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase, where it can exchange its anion for another nucleophile, thus completing the catalytic cycle.
This continuous process, facilitated by a catalytic amount of the quaternary ammonium salt, allows for efficient reaction between otherwise immiscible reactants.
Visualizing the Catalytic Cycle
Caption: Mechanism of Phase-Transfer Catalysis.
Application in Named Reactions: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9] In its traditional form, the reaction often requires the use of strong bases and anhydrous conditions. Phase-transfer catalysis offers a milder and more practical alternative. Quaternary ammonium salts have been shown to be effective catalysts for this reaction.[10]
Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl chloride using this compound as a phase-transfer catalyst.
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
Benzyl chloride (12.66 g, 0.1 mol)
-
Sodium hydroxide (NaOH) (6.00 g, 0.15 mol)
-
This compound (or a suitable analog like Tetraethylammonium chloride) (2.28 g, 0.01 mol)
-
Toluene (100 mL)
-
Water (100 mL)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (6.00 g) in water (100 mL).
-
Addition of Reactants: To the aqueous NaOH solution, add phenol (9.41 g) and this compound (2.28 g).
-
Organic Phase Addition: Add toluene (100 mL) to the flask, followed by the dropwise addition of benzyl chloride (12.66 g) over 15 minutes while stirring vigorously.
-
Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents of the flask to a separatory funnel.
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 M NaOH (2 x 50 mL) to remove unreacted phenol, water (2 x 50 mL), and finally with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure benzyl phenyl ether.
Causality in Experimental Choices:
-
Vigorous Stirring: This is crucial to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the rate of phase transfer of the catalyst-nucleophile ion pair.[11]
-
Excess Sodium Hydroxide: A slight excess of NaOH ensures the complete deprotonation of phenol to the more nucleophilic phenoxide anion.
-
Choice of Catalyst: The lipophilicity of the quaternary ammonium salt is important. The diethyl and ethoxy groups in this compound contribute to its solubility in the organic phase, making it an effective phase-transfer agent.
-
Washing with NaOH: This step is essential to remove any unreacted starting phenol, which can be difficult to separate from the product during purification.
Quantitative Data Summary
| Parameter | Value |
| Reactants | Phenol, Benzyl chloride |
| Catalyst | This compound |
| Solvent System | Toluene/Water (biphasic) |
| Base | Sodium Hydroxide |
| Reaction Temperature | 85-90 °C (Reflux) |
| Typical Reaction Time | 3-4 hours |
| Expected Yield | >90% |
Workflow Diagram
Caption: Experimental workflow for PTC Williamson ether synthesis.
Conclusion and Future Outlook
This compound and its analogs are valuable tools in the arsenal of the modern synthetic chemist. Their application as phase-transfer catalysts enables a wide range of reactions to be carried out under mild, efficient, and often more environmentally friendly conditions. The principles and protocols outlined in this application note for the Williamson ether synthesis can be readily adapted to other important transformations, such as nucleophilic substitutions, alkylations, and oxidations. As the demand for greener and more efficient chemical processes grows, the utility of quaternary ammonium salts in phase-transfer catalysis is set to expand, driving innovation in both academic research and industrial drug development.
References
-
Chem-Impex. Tetraethylammonium chloride. [Link]
-
Little Flower College Guruvayoor. phase transfer catalysis. [Link]
-
Taylor & Francis Online. Quaternary ammonium salts – Knowledge and References. [Link]
-
National Institutes of Health (NIH). Quaternary ammonium compounds in hypersensitivity reactions. [Link]
-
Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products. [Link]
-
National Institutes of Health (NIH). Quaternary Ammonium Compounds and Contact Dermatitis: A Review and Considerations During the COVID-19 Pandemic. [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
YouTube. What Is Phase Transfer Catalysis? - Chemistry For Everyone. [Link]
-
Science.gov. quaternary ammonium chloride: Topics by Science.gov. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
-
Chemistry Workshop Jr. Named Reactions Of Haloalkanes and haloarenes. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. Efficient preparation method of high-purity tetraethyl ammonium chloride.
-
ResearchGate. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. [Link]
-
National Institutes of Health (NIH). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phase Transfer Catalysis: How Tetraethylammonium Chloride Drives Organic Synthesis. [Link]
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- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Troubleshooting common issues in Diethylethoxyammonium chloride synthesis
Introduction
Welcome to the technical support guide for the synthesis of Diethylethoxyammonium chloride. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this quaternary ammonium salt. The synthesis, typically achieved through the N-alkylation of N,N-diethylethoxyamine or the O-alkylation of diethylhydroxylamine followed by quaternization, presents several challenges ranging from reagent stability to product isolation.
This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format. It is built upon the principles of explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into common issues, their root causes, and field-proven solutions to streamline your experimental workflow and enhance reproducibility.
PART 1: Critical Safety & Handling Protocols
Safety is the paramount concern in any chemical synthesis. The reagents involved in this process, particularly diethylhydroxylamine (DEHA) and ethyl chloride, possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Q1: What are the primary hazards of the starting materials and how should they be handled?
A1: Both diethylhydroxylamine (DEHA) and ethyl chloride are hazardous materials that require careful handling in a well-ventilated chemical fume hood.[1][2]
-
N,N-Diethylhydroxylamine (DEHA):
-
Hazards: DEHA is a flammable liquid and is irritating to the skin, eyes, and mucous membranes.[3][4] It is also a potent free-radical scavenger, which speaks to its reactivity.[5] In case of contact, affected areas should be washed with plenty of water for at least 15 minutes.[4]
-
Handling: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[6][7] All transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][3]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3][4] Containers should be stainless steel or glass-lined, not mild steel.[4]
-
-
Ethyl Chloride (Chloroethane):
-
Hazards: Ethyl chloride is an extremely flammable gas or liquid.[9][10] It is shipped as a liquefied gas under pressure and may explode if heated.[9][11] Vapors are heavier than air and can travel a considerable distance to an ignition source.[10] It is also suspected of causing cancer and may cause damage to the liver and kidneys upon prolonged exposure.[9][10][12]
-
Handling: Work in a well-ventilated hood is mandatory. Prevent any potential for ignition from heat, sparks, or open flames.[11][13] Contact with the liquid can cause frostbite.[9][10]
-
Storage: Store in a tightly sealed, appropriate pressure container in a well-ventilated, secure area, protected from sunlight.[9]
-
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[6] | Protects against splashes of corrosive DEHA and frostbite from ethyl chloride. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact with DEHA, which is irritating and potentially fatal upon significant dermal absorption.[1] |
| Body Protection | Flame-retardant, anti-static protective clothing and a chemical-resistant apron.[7] | Protects against the flammability hazards of both reagents. |
| Respiratory Protection | Use only in a certified chemical fume hood. For emergencies, a full-face respirator with an organic vapor cartridge is necessary.[1][6] | Prevents inhalation of harmful vapors from both DEHA and ethyl chloride.[1][9] |
PART 2: Troubleshooting Synthesis & Purification
This section addresses the most common issues encountered during the synthesis of this compound. The underlying reaction is a quaternization, a type of N-alkylation that follows an SN2 mechanism.[14]
General Synthesis Workflow
Caption: General workflow for this compound synthesis.
Issue 1: Low or No Product Yield
Q2: My reaction has run for the prescribed time, but analysis (TLC, LC-MS) shows mostly unreacted starting material. What went wrong?
A2: This is a common issue that can typically be traced back to reagent quality, reaction conditions, or solvent choice.
-
Causality & Solution:
-
Reagent Purity (DEHA): DEHA can oxidize over time if not stored properly under an inert atmosphere.[8] This oxidation can generate non-nucleophilic species, reducing the concentration of your active starting material.
-
Troubleshooting Step: Before starting, run a purity check on your DEHA using NMR or GC-MS. If it is old or has been exposed to air, consider purifying it by distillation under reduced pressure.
-
-
Reactivity of Ethyl Chloride: As a gas at room temperature, ensuring its effective concentration in the reaction mixture is key.
-
Troubleshooting Step: Perform the reaction in a sealed, pressure-rated vessel to prevent the escape of ethyl chloride.[15] Ensure the vessel is properly sealed and that the reaction temperature does not exceed the vessel's pressure rating.
-
-
Solvent Choice: The SN2 reaction for quaternization is highly dependent on the solvent. Non-polar solvents will not facilitate the reaction, while protic solvents (like ethanol or water) can solvate the nucleophile, dampening its reactivity.
-
Troubleshooting Step: Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[15] These solvents effectively solvate the cation but not the nucleophile, accelerating the reaction.
-
-
Insufficient Temperature: While high temperatures can cause side reactions, quaternizations often require thermal energy to proceed at a reasonable rate.
-
Troubleshooting Step: If running at room temperature, try heating the reaction to a moderate temperature (e.g., 50-70 °C), ensuring your reaction vessel can handle the resulting pressure from the ethyl chloride.
-
-
Issue 2: Formation of Intractable Oil or "Goo"
Q3: Instead of a crystalline solid, my product is a sticky, brown, oily substance that is impossible to filter. What is this and how can I isolate my product?
A3: This is one of the most frequently reported problems in the synthesis of quaternary ammonium salts.[16] The cause is often twofold: the hygroscopic nature of the product and/or the presence of oligomeric impurities.
-
Causality & Solution:
-
Hygroscopicity: Many quaternary ammonium chlorides are extremely hygroscopic. The "oily" appearance is often the solid product having absorbed atmospheric moisture to become a saturated solution.[16]
-
Troubleshooting Step: Conduct the entire workup and purification process under strictly anhydrous conditions. Use dry solvents and perform filtrations under a blanket of nitrogen or argon. After isolating the crude product, wash it repeatedly with a dry, non-polar solvent (like diethyl ether or hexane) to remove non-ionic impurities.[16] Dry the resulting solid under high vacuum for an extended period (12-24 hours).
-
-
Oligomerization/Side Reactions: High temperatures can promote side reactions like Hofmann elimination, which generates alkenes that can subsequently polymerize, leading to "goo."[17]
-
Troubleshooting Step: Avoid excessive heating. If the reaction requires heat, maintain the lowest effective temperature. Also, ensure the stoichiometry is accurate; a large excess of the alkylating agent can sometimes lead to side reactions.
-
-
Anion Exchange: If obtaining a crystalline solid is critical, consider performing an anion exchange. Convert the hygroscopic chloride salt to a non-hygroscopic salt like a hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) salt by metathesis with a salt like KPF₆ or NaBF₄.[16] This can often facilitate crystallization.
-
Issue 3: Product Impurity and Side Reactions
Q4: My product's NMR spectrum is complex, showing more than just the desired product. What are the likely side products?
A4: The complexity arises from the ambident nucleophilic nature of the hydroxylamine starting material and potential degradation pathways.
-
Causality & Solution:
-
O-Alkylation vs. N-Alkylation: Diethylhydroxylamine is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. While N-alkylation is generally favored for forming quaternary salts, some O-alkylation can occur, leading to the formation of the isomeric N,N-diethylethoxyamine.
-
Troubleshooting Step: The ratio of N- to O-alkylation is influenced by the solvent and counter-ion (hard vs. soft nucleophiles/electrophiles). This side reaction is difficult to eliminate completely. Purification by column chromatography (if the product is stable on silica) or careful recrystallization may be necessary to separate the isomers.
-
-
Hofmann Elimination: At elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, especially if a strong base is present. This would lead to the formation of ethene and triethylamine.
-
Troubleshooting Step: Maintain moderate reaction temperatures and ensure the reaction is run under neutral or slightly acidic conditions if possible. Avoid adding any base unless specifically required by the protocol.
-
-
PART 3: Frequently Asked Questions (FAQs)
Q5: What is the best method to monitor the reaction's progress? A5: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively observe the consumption of the starting amine (a UV-active spot or one that stains with ninhydrin might work, depending on the exact starting material). For more quantitative and definitive results, taking small aliquots from the reaction mixture for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[18][19] This allows you to directly observe the formation of the product ion with its characteristic mass-to-charge ratio.
Q6: How should the final this compound product be stored? A6: As a likely hygroscopic salt, the purified product must be stored in a tightly sealed container inside a desiccator with a good drying agent (e.g., P₂O₅ or Drierite). For long-term storage, flushing the container with an inert gas before sealing is also recommended.
Q7: Can I use a different ethylating agent, like ethyl iodide or ethyl bromide? A7: Yes. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Using ethyl iodide or bromide will significantly accelerate the reaction, often allowing for lower reaction temperatures and shorter times. However, they are more expensive and ethyl iodide is light-sensitive. If you switch to ethyl iodide, you will form the corresponding iodide salt.
PART 4: Experimental Protocols & Visualization
Protocol 1: Synthesis of this compound
(This is a representative protocol and should be adapted and optimized based on laboratory conditions and analytical results.)
-
Setup: Assemble a 100 mL pressure-rated glass reaction vessel equipped with a magnetic stir bar. Dry the vessel thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagents: In the vessel, dissolve N,N-diethylethoxyamine (1.0 eq) in 40 mL of anhydrous acetonitrile.
-
Reaction: Cool the vessel in an ice bath. Carefully condense ethyl chloride (1.2 eq) into the vessel. Seal the vessel securely.
-
Heating & Monitoring: Allow the vessel to warm to room temperature, then place it in a heating mantle behind a blast shield. Heat the reaction to 60 °C and stir for 24-48 hours. Monitor the reaction's progress periodically by LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature, then chill it in an ice bath before carefully venting any excess pressure. Open the vessel in a fume hood.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. A white solid or viscous oil should remain.
-
Purification: Add 50 mL of anhydrous diethyl ether to the crude product and stir or sonicate vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration under a nitrogen blanket. Wash the solid with two more 20 mL portions of anhydrous diethyl ether. Dry the final product under high vacuum for 24 hours.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
Chem Service. (2017, November 8). SAFETY DATA SHEET: N,N-Diethylhydroxylamine. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). Diethylhydroxylamine Safety Data Sheet. Retrieved from [Link]
-
LookChem. (2026, January 4). Exploring the Synthesis and Safety of Ethyl Chloride (CAS 75-00-3). Retrieved from [Link]
-
MESA Specialty Gases & Equipment. (2015, May 29). Ethyl Chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Westlake Corporation. (n.d.). Product Stewardship Summary ETHYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (2002, July). ETHYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
OPCW. (n.d.). CLP_MSDS D026 2- Diethylamino ethyl chloride hydrochloride solution. Retrieved from [Link]
-
GHC Gerling, Holz & Co. Handels GmbH. (2025, April 25). Safety Data Sheet: Ethyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethylhydroxylamine. PubChem Compound Database. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2025, July 19). Amine Quaternization. Retrieved from [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
EURL-SRM. (2012, June 29). Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC). Retrieved from [Link]
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. opcw.org [opcw.org]
- 3. nbinno.com [nbinno.com]
- 4. DIETHYLHYDROXYLAMINE (DEHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. Diethylhydroxylamine | C4H11NO | CID 19463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. northmetal.net [northmetal.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mesagas.com [mesagas.com]
- 10. nj.gov [nj.gov]
- 11. westlake.com [westlake.com]
- 12. ghc.de [ghc.de]
- 13. nbinno.com [nbinno.com]
- 14. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]
Technical Support Center: Optimization of Reaction Conditions with 2-(2-Chloroethoxy)-N,N-diethylethanamine
A Note on Nomenclature from the Senior Application Scientist:
Welcome to the technical support center for one of the key building blocks in modern synthetic chemistry. You may know this reagent by several names, including Diethylethoxyammonium chloride, DEAE-Cl, or 2-(2-chloroethoxy)-N,N-diethylethanamine. While the ammonium salt form is used, the reactive species is the bifunctional alkylating agent 2-(2-chloroethoxy)-N,N-diethylethanamine .[1][2] This guide will refer to it as DEAE-Cl for simplicity. Its structure, containing both a reactive alkyl chloride and a tertiary amine, makes it invaluable for introducing the diethylaminoethoxy-ethyl moiety, which is a common feature in many pharmaceutical agents, particularly antihistamines.[3][4][5]
This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your reactions effectively. We will focus on its primary applications in O-alkylation (Williamson Ether Synthesis) and N-alkylation, with a special emphasis on the use of Phase-Transfer Catalysis (PTC), a highly effective method for enhancing reaction efficiency and selectivity with this reagent.[1]
Frequently Asked Questions (FAQs)
Q1: What is the difference between DEAE-Cl and its hydrochloride salt? Which one should I use?
The hydrochloride salt is a more stable, crystalline solid that is easier to handle and store long-term.[2] The free base is an oil and can be less stable. For most applications, you will purchase the hydrochloride salt and generate the free base in situ or just before use. The reaction protocols provided in this guide assume the use of the hydrochloride salt with a suitable base to neutralize the HCl and deprotonate the nucleophile.
Q2: How should I store and handle DEAE-Cl hydrochloride?
Store the container tightly closed in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and corrosive. Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[7]
Q3: My DEAE-Cl reagent seems to be degrading. What are the signs and causes?
Degradation can be caused by exposure to moisture or heat. The primary degradation pathway is hydrolysis of the alkyl chloride to the corresponding alcohol. Signs of degradation include a change in color, a viscous or syrupy appearance of the solid, and, most importantly, poor performance in reactions. To ensure best results, use a fresh bottle of the reagent or one that has been stored properly under inert gas if it has been opened previously.
Q4: Can I use DEAE-Cl with secondary or tertiary alkyl halides in a Williamson Ether Synthesis?
This is a common point of failure. The Williamson Ether Synthesis is an SN2 reaction. DEAE-Cl itself is the primary alkyl halide in this context. Your nucleophile (the alcohol) can be primary, secondary, or tertiary. However, if you were to use a different reaction where the nucleophile was an alkoxide and you were reacting it with a secondary or tertiary alkyl halide, you would likely see significant E2 elimination as a side reaction, because alkoxides are strong bases.[8][9][10] With DEAE-Cl, the key is the nature of your nucleophile and the reaction conditions.
Troubleshooting & Optimization Guide for Alkylation Reactions
Alkylation reactions with DEAE-Cl, particularly under phase-transfer conditions, are robust but can fail or produce suboptimal results if key parameters are not controlled. This guide will help you diagnose and solve common issues.
Core Problem 1: Low or No Product Yield
This is the most frequent issue. A systematic approach is required to identify the root cause.
Potential Cause A: Ineffective Deprotonation of the Nucleophile
-
The "Why": The nucleophile (e.g., a phenol or alcohol) must be deprotonated to form the anionic species (e.g., phenoxide) before it can attack the electrophilic carbon of DEAE-Cl. If the base is too weak or insoluble, this initial step will not occur.
-
Solutions:
-
Base Selection: For phenols (pKa ~10), a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. For aliphatic alcohols (pKa ~16-18), a much stronger base like sodium hydride (NaH) is required.
-
Solubility: In solid-liquid PTC, the base must have some minimal solubility or a high surface area. Use finely powdered K₂CO₃ or consider a stronger, more soluble base like aqueous sodium hydroxide (NaOH) in a liquid-liquid PTC system.
-
Stoichiometry: Ensure you are using at least 2 equivalents of base: one to neutralize the DEAE-Cl hydrochloride salt and one to deprotonate your nucleophile. An excess (2.5-3.0 eq) is often beneficial.
-
Potential Cause B: Poor Phase-Transfer Catalyst (PTC) Performance
-
The "Why": The PTC is the lynchpin of the reaction. It functions by carrying the deprotonated nucleophile (anion) from the aqueous or solid phase into the organic phase where it can react with the DEAE-Cl.[1] If the catalyst is inactive, poorly chosen, or poisoned, the reactants will remain separated and will not react.
-
Solutions:
-
Catalyst Choice: Tetrabutylammonium salts (e.g., bromide or iodide, TBAB/TBAI) are excellent general-purpose PTCs. For more challenging reactions, phosphonium salts or crown ethers can be effective.[11]
-
Catalytic Iodide: Even if using TBAB, adding a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.
-
Catalyst Loading: Use 5-10 mol% of the PTC. Too little will result in a slow reaction; too much is usually not harmful but is wasteful and can complicate purification.
-
Catalyst Poisoning: Ensure all reagents and solvents are free from impurities that could poison the catalyst.
-
Potential Cause C: Sub-optimal Solvent Choice
-
The "Why": The solvent must dissolve the DEAE-Cl and the PTC-nucleophile complex but should not interfere with the reaction.
-
Solutions:
-
Aprotic is Key: Use polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) for solid-liquid PTC. Toluene is also a common and effective choice.
-
Avoid Protic Solvents: Protic solvents (like ethanol or water) can solvate the anionic nucleophile, reducing its reactivity.[12]
-
Avoid Reactive Solvents: Dichloromethane (DCM) should be used with caution in PTC reactions with strong bases like NaOH, as it can lead to the formation of formaldehyde and other side products.[13]
-
Core Problem 2: Formation of Side Products
Even when the reaction proceeds, impurities can make purification a nightmare and reduce the yield of the desired product.
Potential Cause A: C-Alkylation of Phenols
-
The "Why": The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired). The presence of hydrogen-bonding species can selectively solvate the oxygen, leaving the ring more nucleophilic.[12]
-
Solutions:
-
Embrace Anhydrous PTC: Solid-liquid PTC (e.g., K₂CO₃ in dry ACN) is superior for minimizing C-alkylation because it "starves" the system of water.[12] This leaves the oxygen atom as the most reactive nucleophilic site.
-
Solvent Choice: Aprotic solvents are crucial here. Avoid any residual alcohols or water in your starting materials.
-
Potential Cause B: Elimination Reactions
-
The "Why": If your nucleophile is sterically hindered, it may act as a base rather than a nucleophile, abstracting a proton from the DEAE-Cl and leading to an E2 elimination side product.
-
Solutions:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated (40-60 °C) before resorting to higher temperatures like reflux.
-
Moderate Base Strength: If elimination is a major issue, consider using a weaker base if possible (e.g., K₂CO₃ instead of NaH) or a non-nucleophilic base.
-
Data-Driven Optimization Protocols
Validated Starting Protocol: PTC O-Alkylation of 4-Methoxyphenol
This detailed protocol provides a robust, field-tested starting point for your experiments.
-
Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.24 g, 10 mmol), finely powdered anhydrous potassium carbonate (4.14 g, 30 mmol), and tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol, 10 mol%).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile via syringe.
-
Reagent Addition: Add 2-(2-Chloroethoxy)-N,N-diethylethanamine hydrochloride (DEAE-Cl·HCl, 2.06 g, 12 mmol).
-
Reaction Conditions: Heat the mixture to 60 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid cake with acetonitrile (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired ether.
Data Tables for Condition Screening
Use these tables to select initial conditions for your specific substrate.
Table 1: Recommended Starting Conditions for O-Alkylation
| Nucleophile Class | Recommended Base | Recommended Solvent(s) | Recommended PTC | Notes |
| Phenols (pKa 8-11) | K₂CO₃ (anhydrous, powdered) | Acetonitrile, Toluene | TBAB or TBAI | Excellent for minimizing C-alkylation.[12] Add catalytic KI/NaI to accelerate. |
| Aliphatic 1° Alcohols | NaH (60% in oil) | THF, DMF | 18-Crown-6 | Requires a strong base and strictly anhydrous conditions. |
| Aliphatic 2°/3° Alcohols | NaH or KOtBu | THF | 18-Crown-6 | Prone to elimination. Run at the lowest possible temperature. |
| Carboxylic Acids | K₂CO₃ | DMF, Acetonitrile | TBAB | Forms an ester. Generally a high-yielding reaction. |
Table 2: Recommended Starting Conditions for N-Alkylation
| Nucleophile Class | Recommended Base | Recommended Solvent(s) | Notes |
| Primary Amines | K₂CO₃ or Et₃N | Acetonitrile, Ethanol | Risk of dialkylation. Use an excess of the amine nucleophile to minimize. |
| Secondary Amines | K₂CO₃ | Acetonitrile, DMF | Generally clean, high-yielding reactions. PTC is often not required but can accelerate. |
| Anilines | K₂CO₃ or NaH | DMF | May require higher temperatures due to lower nucleophilicity. |
| Sulfonamides | K₂CO₃ | DMF | The deprotonated sulfonamide is a soft nucleophile, leading to efficient N-alkylation.[14] |
Visualizing the Mechanism and Workflow
Mechanism of Phase-Transfer Catalysis
This diagram illustrates how the phase-transfer catalyst (Q⁺X⁻, e.g., TBAB) facilitates the reaction between a phenoxide (ArO⁻) in an aqueous/solid phase and DEAE-Cl in an organic phase.
Caption: Phase-Transfer Catalysis (PTC) Cycle for O-Alkylation.
Troubleshooting Workflow
If your reaction is failing, follow this logical decision tree to diagnose the problem.
Caption: Troubleshooting Decision Tree for DEAE-Cl Alkylation Reactions.
References
-
thietanes)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diethylethoxyammonium Chloride
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Diethylethoxyammonium chloride. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods effectively in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. The classical synthesis involves the alkylation of a tertiary amine.[1] Therefore, common impurities include:
-
Unreacted Starting Materials: Such as N,N-diethylethoxyamine or related tertiary amines.
-
Byproducts: Including other amine salts formed from side reactions.
-
Residual Solvents: Organic solvents used during the synthesis and workup.
-
Degradation Products: Quaternary ammonium salts are generally stable but can degrade under harsh conditions, particularly with strong bases.[2] The synthesis of amine hydrochloride salts in alcohol can sometimes generate genotoxic impurities like ethyl chloride, making purity crucial.[3]
Q2: How do I choose the best primary purification strategy: Recrystallization or Chromatography?
A2: The choice depends on the nature and quantity of impurities.
-
Recrystallization is the preferred first-line method if your crude material is relatively high in purity (>80-90%) and solid. It is efficient for removing small amounts of dissimilar impurities. However, complete removal of contaminants can be difficult with this method alone.[4]
-
Column Chromatography is necessary for complex mixtures containing multiple components or impurities with similar solubility to the product. It offers superior separation but is more labor-intensive and requires more solvent.[5]
Q3: Is this compound stable to heat? Can it be purified by distillation?
A3: As an ionic salt, this compound has a negligible vapor pressure and a high boiling point, making conventional distillation unsuitable. Subjecting it to high temperatures can lead to decomposition rather than distillation.[6] While some ionic liquids can be distilled under high vacuum, this is a specialized technique where the substance distills as intact ion pairs, and it may not be applicable without significant risk of degradation.[7][8]
Q4: My compound is highly hygroscopic. How does this affect purification?
A4: Hygroscopicity is a common trait for quaternary ammonium salts.[4][9] Absorbed water can interfere with purification by acting as an impurity, altering solvent polarity during chromatography, and preventing crystallization. All purification steps should be conducted using dry solvents and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[10] Final products must be stored in a desiccator or glovebox.[9]
Part 2: Troubleshooting Purification Challenges
This section provides direct answers to specific problems you may encounter during experiments.
Troubleshooting Recrystallization
Q5: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil, not crystals. What should I do?
A5: This phenomenon, known as "oiling out," is common when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present.[11]
-
Causality: The compound is coming out of solution at a temperature above its melting point, or the high concentration of impurities is depressing the melting point.
-
Solutions:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[11]
-
Slow Cooling: Allow the solution to cool much more slowly. An insulated container (like a beaker of hot water or a Dewar flask) can promote the formation of ordered crystals instead of an amorphous oil.[11]
-
Change Solvent System: Your solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol) and slowly add a poor solvent (like diethyl ether or ethyl acetate) until the solution becomes turbid, then heat to clarify and cool slowly.[12]
-
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting flowchart for "oiling out".
Q6: My solution is clear and cold, but no crystals have formed. How can I induce crystallization?
A6: The solution is likely supersaturated, meaning the conditions are right for crystallization, but it lacks a nucleation point to begin.[11]
-
Causality: Crystal growth requires an initial seed or surface to build upon. Spontaneous nucleation may not occur in a very clean flask with highly purified material.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.[13]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.[14]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again.[11]
-
Lower the Temperature: Place the flask in an ice-salt bath to further decrease the compound's solubility.
-
Troubleshooting Column Chromatography
Q7: My compound is sticking to the top of the silica gel column and won't elute, even with polar solvents like ethyl acetate.
A7: This is a classic issue with highly polar, charged molecules like quaternary ammonium salts on standard silica gel.
-
Causality: The positively charged ammonium center interacts very strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to irreversible binding or significant tailing.
-
Solutions:
-
Use a More Polar Eluent: A standard solution is a mixture of dichloromethane, methanol, and aqueous ammonia. A common starting point is 90:10:1 DCM/MeOH/NH4OH. The methanol increases polarity, while the ammonia acts as a competitive base, neutralizing the acidic sites on the silica and improving elution.[15]
-
Switch the Stationary Phase: Alumina (neutral or basic) is often a better choice for purifying amines and quaternary ammonium salts as it lacks the strong acidity of silica.[15]
-
Consider Reversed-Phase Chromatography: Using a C18 column with a polar mobile phase (like acetonitrile/water or methanol/water) can be very effective. The highly polar compound will elute early.[15] Special columns designed for polar molecules, known as polar-embedded or aqueous C18 columns, can also be used.[16]
-
Q8: My compound is eluting as a long streak (tailing) instead of a tight band.
A8: Tailing indicates an undesirable interaction between your compound and the stationary phase, or potential column overloading.
-
Causality: Non-ideal chromatography conditions where a portion of the analyte is retained more strongly than the bulk, leading to a "tail." This can be due to acidic sites on silica or loading too much material.
-
Solutions:
-
Modify the Mobile Phase: As with Q7, adding a small amount of a modifier can dramatically improve peak shape. For silica, add 0.1-1% triethylamine or ammonia to your eluent to mask the acidic silanol groups.[17]
-
Reduce Sample Load: You may be overloading the column. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.
-
Check Compound Stability: Ensure your compound is not degrading on the column. You can test this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting to see if new spots have appeared.[18]
-
Part 3: Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is ideal for purifying a solid crude product that is significantly purer than 80%.
dot graph TD { subgraph Recrystallization Workflow direction LR; A[Start: Crude Solid] --> B{Select Solvent System}; B --> C[Dissolve in minimum hot 'good' solvent]; C --> D[Add 'poor' solvent until turbid]; D --> E[Heat to clarify]; E --> F[Cool slowly to crystallize]; F --> G[Isolate crystals via filtration]; G --> H[Wash with cold solvent]; H --> I[Dry under vacuum]; I --> J[End: Pure Crystals]; end
} enddot Caption: General workflow for mixed-solvent recrystallization.
-
Solvent Selection: Identify a "good" solvent that dissolves the compound well when hot and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common pair for quaternary ammonium salts is Ethanol (good) and Diethyl Ether (poor).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Induce Saturation: While the solution is still hot, add diethyl ether dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Gently heat the solution until it becomes clear again. If insoluble impurities are visible, perform a hot filtration at this stage.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
| Parameter | Recommended Solvents |
| Good Solvents | Ethanol, Methanol, Acetonitrile |
| Poor Solvents | Diethyl Ether, Ethyl Acetate, Hexanes |
| Common Pairs | Ethanol/Diethyl Ether, Acetonitrile/Toluene |
Protocol 2: Flash Column Chromatography on Alumina
This protocol is designed for separating complex mixtures or removing closely related impurities.
-
Stationary Phase Selection: Use neutral or basic Brockmann I activity alumina.
-
Mobile Phase Selection: Develop a solvent system using TLC on alumina plates. A good starting point for quaternary ammonium salts is a gradient of methanol in dichloromethane (DCM). For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM. Adding 0.5% ammonium hydroxide can improve peak shape.
-
Column Packing: Pack the column with alumina as a slurry in the initial, least polar eluent (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. If using a stronger solvent, adsorb the dissolved sample onto a small amount of alumina, dry it, and load the resulting powder onto the top of the column (dry loading).
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more methanol. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Part 4: Purity Assessment
After purification, it is critical to assess the purity of your this compound.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is an excellent method for determining purity and confirming the molecular weight of your compound.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify organic impurities. Integration of the proton signals can provide a quantitative measure of purity if a known standard is used.
-
Gas Chromatography (GC): Not suitable for the direct analysis of quaternary ammonium salts as they are non-volatile and tend to decompose in the hot injection port.[20] However, GC-MS can be used to quantify volatile impurities like residual solvents.[21]
Part 5: Safety and Handling
-
Hazard: Closely related compounds like 2-(Diethylamino)ethyl chloride hydrochloride are classified as fatal if swallowed, in contact with skin, or if inhaled, and cause severe skin burns and eye damage.[10][22] Assume this compound has a similar hazard profile.
-
Handling: Always handle this compound in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: This compound is likely hygroscopic. Store it in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator or under an inert atmosphere.[9][23]
References
- Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
- Process for the purification of dialkylphosphorochloridothioates.
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol.
- Quaternary ammonium salt purific
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- SAFETY DATA SHEET - 2-Diethylaminoethylchloride hydrochloride. Fisher Scientific.
- The distillation and volatility of ionic liquid.
- Problems with Recrystallisations. University of York, Department of Chemistry.
- SAFETY DATA SHEET - Diethylamine hydrochloride. Sigma-Aldrich.
- ammonium salts.
- A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- SAFETY DATA SHEET - DIETHYLAMINE HYDROCHLORIDE. Spectrum Chemical.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- Didecyldimethylammonium Chloride Safety D
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Column chrom
- HPLC problems with very polar molecules. Axion Labs.
- SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride. Thermo Fisher Scientific.
- Recrystalliz
- Quaternary ammonium c
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic
- Ionic liquid. Wikipedia.
Sources
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- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 5. chromtech.com [chromtech.com]
- 6. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ionic liquid - Wikipedia [en.wikipedia.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 17. reddit.com [reddit.com]
- 18. Chromatography [chem.rochester.edu]
- 19. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]
- 20. ammonium salts - Chromatography Forum [chromforum.org]
- 21. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Identifying and minimizing by-products in reactions with Diethylethoxyammonium chloride
Welcome to the technical support center for Diethylethoxyammonium chloride (DEAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. Here, we address common challenges in identifying and minimizing by-products to help you optimize your synthetic routes.
Introduction to this compound (DEAC)
This compound (DEAC) is a reactive chemical species, valued in organic synthesis for its ability to act as an electrophilic activating agent. Its reactivity is analogous to that of acyl chlorides, making it a useful reagent for reactions such as amidation and esterification. However, like other reactive compounds, its use can be accompanied by the formation of unwanted by-products. Understanding the reaction mechanisms and potential side reactions is crucial for achieving high yields and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (DEAC) in organic synthesis?
A1: Based on its chemical structure and reactivity similar to acyl chlorides, DEAC is primarily used as an activating agent for carboxylic acids to facilitate the formation of amides and esters. It offers an alternative to traditional activating agents like thionyl chloride or carbodiimides.
Q2: What is the general mechanism of action for DEAC in these reactions?
A2: DEAC acts as an electrophile. In a typical reaction, the nucleophile (e.g., an amine or an alcohol) attacks the electrophilic center of DEAC, leading to a nucleophilic addition-elimination cascade. This results in the formation of the desired amide or ester, with the displacement of a leaving group.[1][2]
Q3: What are the most common by-products observed in reactions involving DEAC?
A3: Common by-products can be categorized as follows:
-
Reaction-derived by-products: These arise from side reactions of the reactants or intermediates. For example, in amidation reactions, the hydrogen chloride formed can react with the amine starting material to produce an ammonium salt.[1] In esterification, incomplete reaction can lead to unreacted starting materials.
-
Reagent-derived impurities: Impurities present in the DEAC starting material can lead to by-products. For instance, if DEAC is synthesized using thionyl chloride, residual thionyl chloride can lead to the formation of undesired chlorinated by-products or sulfur-containing compounds.[3]
-
Degradation products: DEAC, being a reactive molecule, may be susceptible to hydrolysis if moisture is present in the reaction, leading to the formation of diethylaminoethanol and hydrochloric acid.
Q4: How can I minimize the formation of the ammonium salt by-product in amidation reactions?
A4: The formation of an ammonium salt by-product occurs when the hydrogen chloride generated during the reaction reacts with the amine nucleophile.[1] To minimize this, you can:
-
Use a non-nucleophilic base (e.g., triethylamine, pyridine, or Hünig's base) as an acid scavenger to neutralize the HCl as it is formed.[4]
-
Use a slight excess of the amine starting material, where a portion of it acts as the base. This is a viable option if the amine is inexpensive and the resulting ammonium salt is easily separable from the product.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during reactions with DEAC.
Problem 1: Low Yield of the Desired Amide/Ester Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using TLC, LC-MS, or GC-MS to ensure it has gone to completion. 2. Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential degradation of starting materials or products at higher temperatures. 3. Use a Catalyst: For esterifications, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5] | The kinetics of the reaction may be slow, requiring more time or energy to reach completion. A catalyst can provide an alternative, lower-energy reaction pathway. |
| Degradation of DEAC | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Check DEAC Quality: Use freshly prepared or properly stored DEAC. Older batches may have degraded due to exposure to atmospheric moisture. | DEAC is susceptible to hydrolysis in the presence of water, which will consume the reagent and reduce the yield of the desired product. |
| Side Reaction with Solvent | 1. Choose an Inert Solvent: Use aprotic solvents that do not react with DEAC, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Protic solvents like alcohols can react with DEAC, leading to the formation of unwanted ester by-products if an amide is the desired product. |
Problem 2: Presence of Significant By-products in the Crude Reaction Mixture
| Observed By-product | Identification Method | Mitigation Strategy | Scientific Rationale |
| Unreacted Starting Materials | TLC, LC-MS, GC-MS | 1. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of DEAC to ensure complete consumption of the limiting reagent. 2. Purification: Use column chromatography, recrystallization, or distillation to separate the product from unreacted starting materials.[6] | Driving the reaction to completion by adjusting the stoichiometry can minimize the amount of unreacted starting materials. |
| Ammonium Salt (in amidation) | NMR (disappearance of amine N-H proton, appearance of ammonium N-H protons), IR (broad N-H stretch) | 1. Add a Base: Incorporate a non-nucleophilic base as an acid scavenger. 2. Aqueous Workup: During the workup, wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) to remove the ammonium salt. | The base neutralizes the HCl by-product, preventing it from reacting with the amine. The ammonium salt is typically water-soluble and can be removed by extraction. |
| Hydrolysis Product (Diethylaminoethanol) | GC-MS, LC-MS | 1. Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and equipment are dry. | Preventing the ingress of water is the most effective way to avoid hydrolysis of the reactive DEAC. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using DEAC with an Acid Scavenger
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and a dry, aprotic solvent (e.g., DCM or THF).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (DEAC) (1.1 eq) in the same dry, aprotic solvent.
-
Add the DEAC solution dropwise to the cooled carboxylic acid solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the amine (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Monitoring of the Reaction
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system to achieve good separation of the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the detection of intermediates and by-products. This is particularly useful for complex reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. It can be used to identify and quantify starting materials, products, and volatile by-products.
Visualizing Reaction Pathways
Diagram 1: General Amidation Reaction with DEAC
Caption: Amidation workflow using DEAC.
Diagram 2: By-product Formation in Amidation
Caption: Potential side reactions with DEAC.
References
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. Retrieved from [Link]
-
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Amines and Carbonyls. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. US5523433A - Process for the preparation of diethyl ester dimethyl ammonium chloride - Google Patents [patents.google.com]
Diethylethoxyammonium Chloride (DEAC) Technical Support Center: Enhancing Reaction Yield and Selectivity
Welcome to the technical support center for Diethylethoxyammonium chloride (DEAC). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their chemical reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you effectively utilize DEAC to improve reaction yields and selectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and applications of this compound.
Q1: What is this compound (DEAC)?
This compound, with the molecular formula C6H16ClNO, is a quaternary ammonium salt.[1][2] These salts are characterized by a central nitrogen atom bonded to four organic groups, carrying a positive charge that is balanced by a chloride anion. Its structure makes it a candidate for applications such as a phase-transfer catalyst, where it can facilitate the reaction between reactants in different, immiscible phases.[3][4]
Q2: What are the primary applications of DEAC in synthesis?
While specific documented applications for DEAC are not broadly published, its structural class—quaternary ammonium salts—is widely used to enhance reaction rates and yields in multiphase systems.[3][4][5] Its utility is inferred in reactions such as:
-
Nucleophilic Substitutions (SN2): Facilitating the transfer of aqueous nucleophiles (e.g., cyanide, hydroxide, halides) into an organic phase to react with an organic substrate.[6]
-
Amide Synthesis: Improving the reaction between an acyl chloride in an organic solvent and an amine that may have limited organic solubility. The general mechanism for this reaction is a nucleophilic addition-elimination.[7][8][9]
-
Other Phase-Transfer Catalyzed Reactions: Including oxidations (e.g., with KMnO4) and alkylations where reactants are in separate phases.[6]
DEAC is also noted for its use as a pharmaceutical intermediate and in the formulation of emulsifiers and curing agents.[2]
Q3: What are the key physical and chemical properties of DEAC?
| Property | Value | Source |
| Molecular Formula | C6H15NO (cation) | [1] |
| Molar Mass | 151.63 g/mol (hydrochloride salt) | [2] |
| Appearance | Typically a solid | N/A |
| Boiling Point | >180 °C (>356 °F) - Decomposes | |
| Partition Coefficient (log Pow) | ca. -0.41 (at 20 °C) | |
| Solubility | Soluble in water | [10] |
The low partition coefficient indicates that while it has lipophilic alkyl groups, it is predominantly hydrophilic, a key characteristic for a phase-transfer catalyst that must interact with both aqueous and organic phases.[6]
Q4: What are the essential safety and handling precautions for DEAC?
DEAC is a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[11][12]
Key Hazards:
-
Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[11][13]
-
Corrosivity: Causes severe skin burns and eye damage.[12][13]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[12]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[13]
-
Lab Coat: A lab coat or other protective clothing is necessary.[12]
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
Avoid contact with strong oxidizing agents and strong bases.[12]
-
In case of a spill, collect the material carefully, avoiding dust formation, and dispose of it as hazardous waste.[11]
Section 2: Troubleshooting Guide for Reactions Using DEAC
This guide provides solutions to common problems encountered when using DEAC to improve reaction yield and selectivity.
Problem 1: My reaction is slow or incomplete, and the yield is low.
Possible Cause 1: Inefficient Phase Transfer The primary role of DEAC is to shuttle a reactant (typically an anion) from an aqueous or solid phase into the organic phase where the reaction occurs.[3] If this transfer is inefficient, the reaction rate will be slow.
-
Solution:
-
Increase Agitation: The rate of a phase-transfer catalyzed reaction is often dependent on the interfacial area between the two phases.[14] Increase the stirring rate to create a finer emulsion, thereby increasing the surface area for the catalyst to work. For very viscous mixtures, a mechanical stirrer is more effective than a magnetic stir bar.
-
Optimize the Solvent System: The choice of organic solvent is critical. While non-polar solvents like toluene or hexane are common, sometimes a more polar solvent is needed to better dissolve the DEAC-anion ion pair. Experiment with different solvents to find the optimal balance of substrate solubility and catalyst efficacy.
-
Check DEAC Concentration: While catalytic, a certain minimum concentration of DEAC is required. Try increasing the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%).
-
Possible Cause 2: Catalyst Deactivation or Degradation DEAC, like other quaternary ammonium salts, can be deactivated by certain substances or degrade under harsh conditions.
-
Solution:
-
Ensure Anhydrous Conditions (if required): Acyl chlorides, common substrates in reactions where DEAC might be used, are highly reactive towards water.[15] If your substrate is water-sensitive, ensure your solvents and reagents are dry, as water can consume the substrate in a competing reaction.
-
Check for Incompatible Reagents: Strong bases can potentially cause Hofmann elimination in quaternary ammonium salts, although this is less common with tetra-alkyl ammonium salts. Ensure the basicity of your reaction is not excessive for the stability of DEAC.
-
Verify DEAC Purity: Use DEAC from a reliable source and ensure it has been stored correctly to prevent degradation. Impurities can inhibit the catalytic cycle.
-
Problem 2: I'm observing significant side products, reducing my selectivity.
Possible Cause 1: Competing Reactions in the Aqueous Phase If the nucleophile is, for example, hydroxide, and the substrate has some water solubility, the reaction may occur at the interface or in the aqueous phase without the desired control, leading to byproducts like hydrolysis of the substrate.
-
Solution:
-
Modify the Biphasic System: Use a more non-polar organic solvent to minimize the substrate's solubility in the aqueous phase. This ensures the reaction predominantly occurs in the organic phase, mediated by the catalyst, which can improve selectivity.
-
Possible Cause 2: Incorrect Reaction Temperature Higher temperatures can accelerate side reactions, such as elimination reactions, which compete with the desired substitution pathway.
-
Solution:
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running a temperature screening experiment (e.g., at 0 °C, room temperature, and 40 °C) to find the optimal balance between reaction rate and selectivity.
-
Problem 3: The product is difficult to separate from the catalyst.
Possible Cause: High Catalyst Loading and Solubility DEAC is water-soluble.[10] This property is typically used to easily remove it during aqueous workup. However, if the product has some water solubility or if emulsions form, separation can be challenging.
-
Solution:
-
Standard Aqueous Workup: After the reaction is complete, add water to dissolve the DEAC and any inorganic salts. Extract your organic product with a suitable water-immiscible solvent.
-
Brine Wash: Wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer, improving separation.
-
Reduce Catalyst Loading: Once the optimal reaction conditions are found, try to reduce the amount of DEAC to the minimum required for an efficient reaction. This will simplify the purification process.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol describes a general method for the reaction of an organic-soluble substrate with a water-soluble nucleophile using DEAC as a phase-transfer catalyst.
Reaction: R-X (org) + Nu- (aq) ---(DEAC)--> R-Nu + X-
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic substrate (1.0 eq) and the organic solvent (e.g., toluene, 5-10 mL per mmol of substrate).
-
Reagent Addition: In a separate flask, prepare an aqueous solution of the nucleophilic salt (e.g., NaCN, NaN3, 1.2-1.5 eq).
-
Catalyst Addition: Add this compound (DEAC) to the reaction flask (1-5 mol%).
-
Reaction: Add the aqueous solution of the nucleophile to the flask containing the organic substrate. Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously to ensure good mixing of the two phases.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Section 4: Mechanistic Insights
The Role of DEAC as a Phase-Transfer Catalyst
The effectiveness of DEAC in enhancing yield and selectivity in biphasic reactions stems from its function as a phase-transfer catalyst. The mechanism involves transporting a nucleophilic anion from the aqueous phase into the organic phase.[3][6]
The catalytic cycle can be visualized as follows:
Caption: General mechanism for N-substituted amide formation.
DEAC's role in such a system, if biphasic, would be to transport the amine (if it were, for example, in the form of an ammonium salt in the aqueous phase) or to create a more controlled reaction environment. By allowing the reaction to proceed at a lower temperature, the formation of byproducts from the highly reactive acyl chloride can be minimized. [16][17]
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride.
- ECHEMI. (n.d.).
- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
- PubChem. (n.d.). This compound (C6H15NO).
- ChemBK. (n.d.). This compound.
- Wikipedia. (n.d.). Electrophilic addition.
- Little Flower College Guruvayoor. (n.d.).
- NIH. (n.d.). Improving the Selectivity of the C–C Coupled Product Electrosynthesis by Using Molecularly Imprinted Polymer.
- American Institute of Chemists. (n.d.).
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds.
- Macmillan Group. (2008).
- ChemistNate. (2022). Acid Chloride Reactions (General Mechanism).
- PCTL. (n.d.). Phase Transfer Catalyst: Tetraethylammonium Chloride Optimizes Synthesis.
- Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride.
- NIH. (2024). Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery.
- TCI Chemicals. (n.d.).
- Organic Syntheses. (1955).
- Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- TheElkchemist. (2023). Electrophilic Addition | Markovnikov's Rule | A-Level Chemistry.
- O-Chem Explained. (2021).
- Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes.
- Reddit. (2023). Help! No reaction between reactants in my chem experiment for school.
- The Organic Chemistry Tutor. (2025). Electrophilic Addition Reaction Mechanism | Organic Chemistry.
Sources
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- 4. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 5. Phase Transfer Catalyst Breakthrough: How Tetraethylammonium Chloride Improves Chemical Synthesis Efficiency in China [quaternary-ammonium-salt.com]
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- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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- 15. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Diethylethoxyammonium Chloride (DEAE-Cl) Solution Stability Guide
Welcome to the technical support center for Diethylethoxyammonium chloride (DEAE-Cl). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage stability issues related to DEAE-Cl in solution. Ensuring the integrity of this reagent is paramount for the reproducibility and accuracy of your experimental outcomes. This document provides in-depth, field-proven insights and practical protocols to maintain the stability and efficacy of your DEAE-Cl solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound (DEAE-Cl) and why is its stability in solution critical?
Q2: What are the primary factors that can cause DEAE-Cl to degrade in solution?
The stability of DEAE-Cl, like other quaternary ammonium compounds, is influenced by several factors:
-
pH: The molecule can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. While quaternary ammonium cations themselves are stable across a wide pH range, the ethoxy group introduces a potential site for hydrolysis.[1][2]
-
Temperature: Elevated temperatures significantly accelerate degradation rates.[3][4] Thermal decomposition can occur through mechanisms like Hofmann elimination or nucleophilic substitution.
-
Solvent: The choice of solvent can influence the thermal stability of QAS.[3] Additionally, the presence and concentration of water can dramatically affect degradation in alkaline conditions, where a lower water content can paradoxically increase the reactivity of hydroxide ions.[5]
-
Light and Air: While many QAS are robust, prolonged exposure to light or air (oxygen) can initiate or catalyze degradation pathways for sensitive compounds.[6] Proper storage is always recommended.[7][8]
Q3: Are there any visual indicators of DEAE-Cl solution degradation?
Yes, while not definitive, you should be suspicious of degradation if you observe:
-
Color Change: A fresh solution of DEAE-Cl should be clear and colorless. The appearance of a yellow or brown tint can indicate the formation of degradation products.
-
Precipitation: The formation of any solid material or cloudiness in a solution that was previously clear suggests that the parent compound or its degradation products may be precipitating.
-
Odor: The generation of amine-like odors could indicate decomposition into tertiary amine byproducts.
Q4: What are the recommended storage conditions for stock solutions of DEAE-Cl?
To maximize shelf life, solutions of this compound should be stored in tightly sealed containers to prevent solvent evaporation and exposure to air.[7][8][9] Store in a cool, dark place, such as a refrigerator at 2-8°C, to minimize thermal degradation. For long-term storage, consider aliquoting the stock solution to avoid repeated warming and cooling cycles and minimize contamination.
Q5: In what pH range is DEAE-Cl expected to be most stable?
For maximum stability, DEAE-Cl solutions should be maintained in a neutral to slightly acidic pH range (approximately pH 4-7). Strongly alkaline conditions (pH > 10) should be avoided as they can promote Hofmann elimination and other base-mediated degradation pathways.[1][5] Strongly acidic conditions (pH < 3) may facilitate the hydrolysis of the ethoxy group. Using a suitable buffer system is highly recommended for experiments requiring a specific pH.
Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a structured, problem-and-solution approach to address specific stability issues you may encounter during your experiments.
Problem: "My experimental results are inconsistent. Could my DEAE-Cl solution be the cause?"
Root Cause Analysis: Inconsistent results are a classic sign of reagent instability. If the concentration or chemical identity of your DEAE-Cl is changing over time, it will directly impact reaction kinetics, yields, and overall outcomes. Before troubleshooting complex experimental parameters, it is essential to validate the integrity of your starting materials.
Diagnostic Workflow:
-
Review Preparation and Storage Logs: When was the solution prepared? How has it been stored? Was it exposed to high temperatures or light?
-
Visual Inspection: Check the solution for any color change, turbidity, or precipitates as mentioned in the FAQs.
-
pH Verification: Measure the pH of your solution. A significant deviation from the expected pH can indicate degradation or contamination.
-
Analytical Confirmation: The most definitive way to confirm integrity is through analytical chemistry. A quick comparison of a 1H NMR spectrum of your current solution against a freshly prepared standard or a reference spectrum can reveal the presence of degradation products.
Problem: "I have confirmed my DEAE-Cl is degrading. What are the likely chemical pathways?"
Mechanistic Insight: Understanding the potential degradation pathways is key to preventing them. For this compound, there are three primary mechanisms to consider, driven by factors like pH, temperature, and the presence of nucleophiles.
-
Pathway A: Hydrolysis of the Ethoxy Group: The ether linkage in the ethoxy group is a potential weak point. Under acidic or basic conditions, it can undergo hydrolysis to yield diethylhydroxyammonium chloride and ethanol. This is analogous to the well-documented hydrolysis of other alkoxy compounds.[2]
-
Pathway B: Hofmann Elimination: This is a classic degradation pathway for quaternary ammonium salts containing a β-hydrogen, especially at elevated temperatures and in the presence of a strong base.[3] The chloride or hydroxide ion acts as a base, abstracting a proton from a β-carbon of an ethyl group, leading to the formation of ethene, diethylethoxyamine, and HCl or H₂O.
-
Pathway C: Nucleophilic Substitution (SN2): A nucleophile (including the chloride counter-ion at high temperatures) can attack one of the α-carbons of the ethyl groups.[4] This results in the cleavage of a C-N bond, producing diethylethoxyamine and an ethyl-substituted nucleophile (e.g., ethyl chloride).
Visualization of Degradation Pathways: The following diagram illustrates the potential degradation routes for DEAE-Cl.
Caption: Potential degradation pathways of this compound.
Problem: "How can I proactively minimize DEAE-Cl degradation in my experiments?"
Preventative Strategies: A proactive approach to reagent management is the most effective strategy. By controlling key variables, you can significantly extend the useful life of your DEAE-Cl solutions.
-
Prepare Solutions Freshly: The best practice is to prepare only the amount of solution needed for the day's experiments from solid DEAE-Cl.
-
Control pH with Buffers: If your experimental conditions permit, use a buffer system to maintain a stable pH between 4 and 7. This mitigates both acid- and base-catalyzed degradation.
Target pH Range Recommended Buffer System Notes 4.0 - 5.6 Acetate Buffer (Acetic Acid / Sodium Acetate) Volatile; can be removed under vacuum. 5.8 - 8.0 Phosphate Buffer (e.g., PBS) Non-volatile; can interfere with some downstream applications. 6.5 - 7.8 HEPES Buffer Good biological buffer, but more expensive. -
Maintain Temperature Control: Keep solutions on ice during experiments if compatible with your protocol. Avoid leaving solutions on the benchtop at room temperature for extended periods. Never heat solutions unless it is a required step, and if so, minimize the duration and temperature.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to avoid introducing contaminants that could catalyze degradation.
-
Consider an Inert Atmosphere: For highly sensitive or long-duration experiments, preparing the solution and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.[6]
Best Practices Experimental Workflow: Follow this workflow to ensure the highest integrity of your DEAE-Cl reagent.
Caption: Recommended workflow for handling DEAE-Cl solutions.
Section 3: Analytical Protocols for Stability Assessment
For quantitative analysis of DEAE-Cl stability, the following methods provide high sensitivity and specificity. The principles are based on established methods for similar quaternary ammonium compounds.[10][11]
Protocol 1: Quantification of DEAE-Cl and Degradants by LC-MS/MS
This method is ideal for accurately quantifying the parent compound and detecting trace levels of degradation products.
-
Sample Preparation:
-
Dilute an aliquot of your DEAE-Cl solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the calibration curve range (e.g., 1-1000 ng/mL).
-
Include a "time-zero" sample from a freshly prepared solution as a control.
-
-
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A mixed-mode column (Reversed-Phase/Cation-Exchange) or a HILIC column is recommended for good retention of the polar cation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Develop transitions for the DEAE-Cl parent ion and potential degradation product ions (e.g., diethylethoxyamine).
-
-
Data Analysis:
-
Generate a calibration curve using certified reference standards of DEAE-Cl.
-
Quantify the concentration of DEAE-Cl in your samples. A decrease in concentration over time relative to the time-zero sample indicates degradation.
-
Monitor for the appearance and increase of peaks corresponding to the MRM transitions of expected degradation products.
-
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | < 0.5 ng/mL (ppm) | [10][11] |
| Limit of Quantification (LOQ) | < 2.0 ng/mL (ppm) | [10][11] |
| Linearity (r²) | > 0.995 | [10] |
| Precision (%RSD) | < 10% | [10] |
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
1H NMR is a powerful tool for structural confirmation and can be used to observe the relative ratios of the parent compound to its degradation products.[3]
-
Sample Preparation:
-
Take an aliquot of the solution (e.g., 0.5 mL).
-
If the solvent is not deuterated, carefully evaporate the solvent under reduced pressure at a low temperature.
-
Re-dissolve the residue in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Add a small amount of an internal standard with a known concentration (e.g., TMSP or maleic acid) if quantitative analysis is desired.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum on a 400 MHz or higher instrument.
-
Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
-
Data Analysis:
-
DEAE-Cl Signature Peaks: Identify the characteristic signals for the ethoxy group (triplet and quartet) and the N-ethyl groups (triplet and quartet).
-
Degradation Product Peaks:
-
Hofmann Elimination: Look for the appearance of new signals corresponding to diethylethoxyamine and the characteristic singlet of ethene (if trapped).
-
Hydrolysis: Observe the disappearance of the ethoxy signals and the potential appearance of signals for ethanol.
-
-
Quantification: Compare the integration of a characteristic DEAE-Cl peak to the integration of the internal standard. A decrease in this ratio over time confirms degradation.
-
By implementing these diagnostic, preventative, and analytical strategies, you can ensure the stability of your this compound solutions, leading to more reliable and reproducible scientific outcomes.
References
-
Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. [Link]
-
Thermal stability of quaternary ammonium hexafluorophosphates and halides. ResearchGate. [Link]
-
A Thermal degradation of a set of quaternary ammonium salts in DMSO at 80 °C after 20 minutes. ResearchGate. [Link]
-
Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. ACS Publications. [Link]
-
Decomposition of Quaternary Ammonium Salts. Journal of the American Chemical Society. [Link]
-
The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. [Link]
-
Quaternary ammonium cation. Wikipedia. [Link]
- Preparation method of ethoxyamine.
-
Stability of quaternary ammonium compounds (QACs) at various temperatures over time. ResearchGate. [Link]
-
Do QAC sanitizers remain stable after dilution?. UC Agriculture and Natural Resources. [Link]
-
Prospective application of diethylaminoethyl cellulose (DEAE-cellulose) with a high adsorption capacity toward the detoxification of 2,4-dichlorophenoxyacetic acid (2,4-D) from water. RSC Publishing. [Link]
-
Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. ResearchGate. [Link]
-
Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC). EURL-SRM. [Link]
-
Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. Arkat USA. [Link]
-
Kinetics of the Acid Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures. SciSpace. [Link]
-
LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. [Link]
Sources
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- 2. scispace.com [scispace.com]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
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- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving Diethylethoxyammonium chloride (DEAC)
A Senior Application Scientist's Guide for Researchers and Process Development Professionals
Welcome to the technical support guide for scaling reactions that involve Diethylethoxyammonium chloride (DEAC). As a Senior Application Scientist, I've seen firsthand the challenges that arise when transitioning a promising laboratory synthesis to the demanding environment of a pilot plant. The journey is fraught with non-linear challenges where what worked in a 1 L flask can behave unexpectedly in a 100 L reactor.[1]
This guide is structured as a series of questions and answers to directly address the critical issues you will likely encounter. This compound, as an ammonium salt and a hydroxylamine derivative, belongs to a class of compounds that requires rigorous process safety evaluation. While specific, publicly available data on DEAC is limited, the principles outlined here are drawn from extensive experience with analogous structures and are grounded in the fundamental tenets of chemical engineering and process safety.[2][3] Our focus will be on anticipating and mitigating risks, ensuring a safe, efficient, and successful scale-up.
Section 1: Critical Safety and Hazard Assessment
The primary shift in mindset from lab to pilot plant is the elevation of safety from a personal responsibility to a systemic, engineered control.[4][5] With larger quantities, the potential energy of an exothermic event or decomposition increases dramatically, while the ability to dissipate that energy decreases.
Q1: I have a good synthesis route with DEAC in the lab. What are the absolute first steps before even considering a pilot plant run?
Before any scale-up, you must characterize the thermal hazards of your reaction and the compound itself. A successful lab result does not guarantee safety at scale.
-
Literature Review: Conduct a thorough search for safety information on DEAC and structurally similar compounds. Pay close attention to any reports of thermal instability, decomposition, or shock sensitivity in related hydroxylamine or ammonium salts.[2][3]
-
Thermal Stability Screening (DSC): The first and most critical experimental step is to perform Differential Scanning Calorimetry (DSC) on DEAC and your final reaction mixture. This will determine the onset temperature of decomposition and the energy released. A significant exotherm upon decomposition is a major red flag.
-
Reaction Calorimetry (RC1/Adiabatic Calorimetry): You must understand the heat of reaction. A reaction calorimeter will measure the heat flow throughout your intended process, allowing you to calculate the total heat of reaction (ΔHrxn) and the maximum rate of heat evolution.[6] This data is non-negotiable for safe scale-up as it directly informs the cooling capacity required in the pilot plant. It also allows for the calculation of the Adiabatic Temperature Rise (ATR), which is the theoretical temperature increase if all cooling were to fail.[6]
Q2: My DSC scan of DEAC shows a decomposition exotherm. What does this mean for my process?
An observed decomposition exotherm requires you to establish a "safe operating temperature window." A critical safety margin, often recommended to be at least 100°C, should be maintained between your maximum process temperature and the onset temperature of decomposition.[7]
Consider the following implications:
-
Maximum Process Temperature: This includes not just the bulk reaction temperature but any potential localized hot spots (e.g., at the point of reagent addition).
-
Worst-Case Scenario: You must calculate the Maximum Temperature of the Synthesis Reaction (MTSR). This is the temperature that would be reached if the reaction ran away adiabatically. If the MTSR approaches or exceeds the decomposition onset temperature, the process is inherently unsafe and must be redesigned.
-
Process Modifications: If the safety margin is insufficient, you must modify the process. This could involve using a more dilute solution, changing the reagent addition strategy, or selecting a different solvent to moderate the reaction.
| Parameter | Test Method | Significance for Scale-Up |
| Onset of Decomposition (Td) | Differential Scanning Calorimetry (DSC) | Defines the upper limit of thermal stability. The maximum process temperature must be significantly lower. |
| Heat of Reaction (ΔHrxn) | Reaction Calorimetry (RC1) | Quantifies the total energy released. Essential for calculating cooling requirements and assessing runaway potential. |
| Heat Capacity (Cp) | Reaction Calorimetry (RC1) | Needed to calculate the adiabatic temperature rise (ATR = ΔHrxn / Cp). |
| Maximum Rate of Heat Evolution | Reaction Calorimetry (RC1) | Determines the peak cooling duty required from the pilot plant reactor's cooling system. |
Section 2: Navigating Scale-Up Physicochemical Challenges
Scaling a reaction is not a linear process.[1] The fundamental physics of heat and mass transfer change dramatically as the reactor volume increases, and these changes are often the root cause of scale-up failures.
Q3: Why is temperature control so much harder in a 100 L pilot reactor compared to my 1 L lab flask?
The core reason is the drastic decrease in the surface-area-to-volume ratio as you scale up.[7]
-
Heat Generation is a function of volume . If you increase the scale by 100x, you generate 100x the heat.
-
Heat Removal is a function of surface area . The heat must be transferred through the reactor wall to the cooling jacket. As the vessel gets larger, the surface area available for heat transfer does not increase at the same rate as the volume.
This disparity means that a pilot reactor is inherently less efficient at removing heat than a lab flask.[7][8] An exotherm that was easily managed in the lab with a simple cooling bath can quickly overwhelm the cooling capacity of a large reactor, leading to a dangerous thermal runaway.[9]
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Implication for Scale-Up |
| Volume (V) | 1 L | 100 L | Heat generation increases proportionally to volume (100x). |
| Surface Area (A) | ~0.06 m² | ~1.2 m² | Heat transfer area increases much more slowly (~20x). |
| A/V Ratio | ~60 m⁻¹ | ~12 m⁻¹ | Significantly lower ratio at scale reduces heat removal efficiency per unit volume. |
| Typical Cooling | Ice bath, cryocooler | Jacketed vessel with thermal fluid | Jacket temperature control is less responsive; cooling capacity is finite and must be calculated. |
Q4: My reaction yield has dropped significantly and I'm seeing new impurities after moving to the pilot plant. What's the likely cause?
This is a classic symptom of poor mixing at scale.[10][11] In a small flask, mixing is rapid and efficient. In a large, baffled reactor, achieving uniform concentration and temperature can be challenging.
Poor mixing can lead to:
-
Localized Hotspots: If an exothermic reaction is not mixed well, the area where a reagent is added can become significantly hotter than the bulk temperature measured by the probe.[6] These hotspots can accelerate decomposition of DEAC or other reagents and promote side reactions, leading to impurities and lower yield.
-
Mass Transfer Limitation: The reaction rate may no longer be limited by the chemical kinetics, but by how fast the reactants can be brought together through mixing.[12] This can slow the overall reaction, leading to incomplete conversion in the allotted time.
-
Inconsistent Reaction Environment: Pockets of high reactant concentration can lead to different reaction pathways than those observed in the well-mixed lab environment.
To address this, you must work with chemical engineers to select the appropriate agitator type (e.g., pitched-blade turbine, anchor), agitation speed, and baffling system for your specific reaction's viscosity and requirements.[13]
Q5: In the lab, I added all the DEAC at once. Do I need to change this for the pilot plant?
Absolutely. Adding all of a reactive reagent at once in a large-scale reactor is extremely dangerous and is a common cause of thermal runaway incidents. This is known as a "batch" addition.
For scale-up, you must switch to a "semi-batch" process, where the DEAC is added slowly and controllably over a prolonged period.[9]
Why is this critical? By controlling the addition rate, you control the rate of reaction and, therefore, the rate of heat generation. You can meter the DEAC into the reactor at a rate that ensures the heat generated never exceeds the reactor's cooling capacity. This transforms the safety of the process from being dependent on kinetics to being controlled by an engineering parameter (the feed rate).
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a logical framework for diagnosing common problems.
Q6: My reaction has stalled; the conversion has flatlined. What should I investigate?
A stalled reaction at scale points to several potential issues that are often masked in the lab. Use a systematic approach to diagnose the problem.
Section 4: Experimental Protocol Example
Trustworthy protocols are self-validating.[4] The following is a conceptual outline for a critical safety study using a reaction calorimeter.
Protocol: Determination of Heat of Reaction and Adiabatic Temperature Rise
Objective: To quantify the thermal risk of the reaction involving DEAC before pilot-scale execution.
Equipment: Mettler-Toledo RC1e Reaction Calorimeter or similar instrument.
Methodology:
-
Calibration: Perform a standard electrical calibration of the calorimeter to determine the overall heat transfer coefficient (U) and the heat capacity of the system.
-
System Setup:
-
Charge the reactor with the solvent and all starting materials except for the limiting reagent (assume DEAC for this example), simulating the planned pilot plant initial charge.
-
Establish the desired reaction temperature (e.g., 25°C) and agitation rate.
-
-
Reagent Addition:
-
Accurately weigh the DEAC solution into the calorimeter's dosing vessel.
-
Begin a controlled, slow addition of the DEAC solution at the planned scaled-down feed rate.
-
-
Data Acquisition:
-
Continuously record the reactor temperature (Tr), jacket temperature (Tj), and the amount of DEAC added.
-
The instrument software will calculate the real-time heat evolution (Qrxn) based on the temperature difference between the reactor and the jacket and the known heat transfer coefficient.
-
-
Analysis:
-
Integrate the heat evolution curve over the entire addition period to determine the total heat of reaction (ΔHrxn).
-
Identify the maximum rate of heat evolution to understand the peak cooling demand.
-
Measure the heat capacity (Cp) of the final reaction mixture.
-
Calculate the Adiabatic Temperature Rise (ATR) using the formula: ATR = -ΔHrxn / (m * Cp) , where 'm' is the total mass of the final mixture.
-
-
Safety Review:
-
Compare the calculated ATR and the potential MTSR with the decomposition temperature of DEAC obtained from DSC.
-
If the safety margin is inadequate, the process must not be scaled. Re-evaluate and modify the process parameters (e.g., concentration, temperature, feed rate).
-
References
-
Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. AIChE. Retrieved from [Link]
-
Walter, R., Foottit, R., & Nelson, B. (n.d.). Process Safety Management (PSM) In Pilot Plants and Research Laboratories. AIChE. Retrieved from [Link]
-
Reinart, T. (2011). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. ResearchGate. Retrieved from [Link]
-
Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Leggett, D. J. (2011). Lab-scale process safety management. Journal of Chemical Health and Safety. Retrieved from [Link]
-
Olszak-Humienik, M. (2001). On the thermal stability of some ammonium salts. Thermochimica Acta. Retrieved from [Link]
-
Sci-Hub. (n.d.). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
-
Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry. Retrieved from [Link]
-
COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
-
Julabo USA. (2017, March 2). How To Scale Up Reactions From a Lab To Commercial Applications. YouTube. Retrieved from [Link]
-
Olszak-Humienik, M. (2001). On the thermal stability of some ammonium salts. SciSpace. Retrieved from [Link]
-
Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]
-
Becht. (2023, May 23). Mixing With Reaction: Practical Considerations. Retrieved from [Link]
-
BUSS ChemTech AG. (n.d.). Scaling up from lab and pilot results to successful industrial plants. Retrieved from [Link]
-
Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Retrieved from [Link]
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]
-
Los Alamos National Laboratory. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]
-
Achieve Chem. (2023, November 16). What Is A Mixing Reactor. Retrieved from [Link]
- Google Patents. (n.d.). US2943928A - Method for improving the storage stability of ammonium salts.
-
American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
Paul Mueller Company. (n.d.). Pilot Plant Scale Up - Chemical. Retrieved from [Link]
-
Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]
-
YouTube. (2020, November 20). CALCULATE THE AREA AND THE GLOBAL HEAT TRANSFER COEFFICIENT FOR A GLASS LINED JACKETED REACTOR. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
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- 4. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach | AIChE [aiche.org]
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- 6. amarequip.com [amarequip.com]
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Preventing the degradation of Diethylethoxyammonium chloride during long-term storage
A Guide to Preventing Degradation During Long-Term Storage
Introduction: Diethylethoxyammonium chloride (DEAE-Cl) is a quaternary ammonium salt utilized in various research and development applications. The long-term stability of this compound is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of study outcomes. Degradation of DEAE-Cl can introduce impurities, alter its physicochemical properties, and lead to inconsistent results. This guide provides a comprehensive technical overview of the factors influencing DEAE-Cl stability and offers practical solutions for its long-term preservation.
Disclaimer: Specific long-term stability studies on this compound are not extensively published. The recommendations provided herein are synthesized from the established chemical principles governing quaternary ammonium halides, authoritative safety data sheets for analogous compounds, and standard best practices for laboratory chemical management.
Section 1: Understanding the Stability of this compound
Quaternary ammonium cations are generally stable and unreactive towards many electrophiles, oxidants, and acids.[1] However, they are susceptible to degradation under specific conditions, primarily through thermal decomposition.[2][3] The primary degradation pathways relevant to DEAE-Cl during storage are thermal decomposition and hydrolysis, especially if moisture is present.
Key Degradation Pathways
-
Thermal Decomposition: When subjected to elevated temperatures, quaternary ammonium salts can undergo decomposition.[2] This process can lead to the formation of tertiary amines and alkyl halides or alkenes, fundamentally altering the compound's identity and introducing impurities.[3][4] Thermal decomposition of halide salts can also lead to the release of irritating gases and vapors, such as hydrogen chloride.[5]
-
Hygroscopicity and Hydrolysis: Many quaternary ammonium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can accelerate degradation, especially in solution, and may affect the compound's physical state, leading to clumping and making accurate weighing difficult. While stable in neutral aqueous solutions, prolonged exposure to moisture, especially at elevated temperatures, can be detrimental.
Factors Influencing Degradation
-
Temperature: Heat is a primary driver of chemical degradation. Storing DEAE-Cl at elevated temperatures will significantly accelerate decomposition.[2]
-
Moisture: As a likely hygroscopic compound, moisture absorption is a critical concern. It can lead to physical clumping and create an environment for potential hydrolytic degradation.
-
Light: Photodegradation can be a concern for many organic compounds. Exposure to UV or high-intensity light can provide the energy to initiate decomposition reactions.[6]
-
Atmosphere: Oxygen in the air can participate in oxidative degradation, while reactive gases can also pose a risk. Storing under an inert atmosphere (like nitrogen or argon) is the gold standard for sensitive reagents.[5][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid DEAE-Cl should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9] A desiccator at controlled room temperature or in a refrigerator is an excellent choice. For maximum protection, especially for reference standards, storage under an inert gas atmosphere is recommended.[7]
Q2: How should I store solutions of this compound?
Stock solutions should be prepared in a suitable, dry solvent and stored in tightly sealed vials at -20°C for short-to-medium term storage (up to one month is a general guideline).[10] For longer periods, re-qualification of the solution's purity and concentration is advised. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.
Q3: What are the visible signs of DEAE-Cl degradation?
Visible indicators of degradation can include:
-
Color Change: A shift from a white or off-white powder to yellow or brown.
-
Clumping or Caking: Indicates moisture absorption.
-
Odor: The development of an amine-like or sharp, acidic odor.
-
Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.
Q4: How long can I store DEAE-Cl before its quality needs to be re-verified?
As a general best practice for reagents without explicit manufacturer expiry dates, it is recommended to re-qualify the material after 6-12 months of storage, or sooner if any physical changes are observed or if it is used in highly sensitive applications.[10]
Q5: What container materials are compatible with DEAE-Cl?
Use glass (amber glass is preferred to protect from light) or chemically resistant polymer containers (e.g., PTFE-lined caps). Ensure the container can be sealed tightly to prevent moisture and air ingress.[7]
Section 3: Troubleshooting Guide
Unexpected experimental results can often be traced back to reagent quality. This guide helps you diagnose potential issues related to DEAE-Cl storage.
Table 1: Troubleshooting Common Issues
| Observed Problem | Probable Cause (Related to DEAE-Cl) | Recommended Action |
| Loss of biological/chemical activity or inconsistent assay results. | Degradation of DEAE-Cl leading to lower effective concentration and/or inhibitory effects from byproducts. | 1. Perform a visual inspection of the solid compound. 2. Review storage records (temperature, humidity logs). 3. Qualify the material using an appropriate analytical method (See Protocol 4.2). 4. If degradation is confirmed, use a new, unopened lot of the compound. |
| Solid material has changed color (e.g., yellowing). | Thermal decomposition or reaction with atmospheric contaminants. | 1. Do not use the material for sensitive experiments. 2. Assess purity via analytical methods (e.g., HPLC, NMR). 3. If purity is compromised, dispose of the material according to safety guidelines.[11] |
| Compound is clumped and difficult to weigh accurately. | Moisture absorption due to improper sealing or storage in a humid environment. | 1. Dry a small amount of the material in a vacuum oven at a low temperature (if thermal stability data is available) and re-test. 2. For future use, store the container inside a desiccator. 3. Consider preparing a concentrated stock solution for easier dispensing. |
| pH of an aqueous solution of DEAE-Cl is unexpectedly acidic. | Degradation may have produced acidic byproducts like HCl. | 1. Measure the pH of a freshly prepared solution from a new lot to establish a baseline. 2. If the stored material's solution is out of specification, it indicates significant degradation. |
Diagram 1: Degradation Troubleshooting Workflow
This decision tree outlines the logical steps to take when DEAE-Cl degradation is suspected.
Caption: A decision-making workflow for troubleshooting suspected DEAE-Cl degradation.
Section 4: Protocols and Methodologies
Protocol 4.1: Recommended Long-Term Storage Workflow
This protocol details the best practices for receiving and storing DEAE-Cl to ensure maximum stability.
Caption: Standard operating procedure for the proper intake and storage of DEAE-Cl.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Solid DEAE-Cl | DEAE-Cl in Solution |
| Temperature | Cool: Controlled Room Temperature (2-25°C).[8] | Frozen: -20°C.[10] |
| Atmosphere | Dry. Inert gas (N₂ or Ar) is optimal.[7] | Headspace flushed with inert gas before sealing. |
| Light | Protect from light. Use amber vials.[6] | Protect from light. Use amber vials. |
| Container | Tightly sealed glass vial with PTFE-lined cap. | Tightly sealed glass vial with PTFE-lined cap. |
| Environment | Inside a desiccator to control humidity. | Store aliquots in a sealed secondary container. |
Protocol 4.2: Example Quality Control (QC) Analysis of Stored DEAE-Cl
This protocol provides a general framework for assessing the purity of DEAE-Cl using High-Performance Liquid Chromatography (HPLC), a common technique for non-volatile compounds. Specific parameters would need to be optimized for your system.
Objective: To determine the purity of a stored DEAE-Cl sample and detect the presence of degradation products.
Materials:
-
DEAE-Cl sample (stored)
-
DEAE-Cl reference standard (new, unopened)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
HPLC system with a UV detector
-
C18 analytical column
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve the DEAE-Cl reference standard in mobile phase or a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock to create a calibration curve (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Sample Preparation:
-
Prepare the stored DEAE-Cl sample at the same concentration as the reference standard stock solution (1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the prepared standards and the sample.
-
Identify the main peak corresponding to DEAE-Cl based on the retention time of the reference standard.
-
Integrate the area of all peaks in the chromatogram for the stored sample.
-
Calculate the purity of the stored sample as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the purity value against the required specification for your application. Look for the appearance of new peaks or a significant decrease in the main peak area compared to the standard.
-
Section 5: References
-
Yan, J., et al. (2015). Comparison of alkaline stability of quaternary ammonium and 1,2-dimethylimidazolium functionalized anion exchange membranes. Journal of Power Sources. Available at:
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513-523. Available at: [Link]
-
Kopitzke, R. W., et al. (2000). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials. Available at: [Link]
-
Marino, M. G., & Kreuer, K. D. (2014). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids. ResearchGate. Available at: [Link]
-
Pleshkova, A. P., et al. (2004). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of General Chemistry. Available at: [Link]
-
Ingold, C. K., & Patel, C. L. (1933). The Thermal Decomposition of Quaternary Ammonium Hydroxides. Part 5. The Importance of Conformational Factors in p-Elimination. Journal of the Chemical Society.
-
Hauser, C. R., & Van Eenam, D. N. (1957). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. Available at: [Link]
-
Reichert, A. S., et al. (2018). Thermal Stability of Ionic Compounds on Nanostructured Metal Catalysts: Conversion of Quaternary Ammonium to Amines on Gold Nanoparticles. The Journal of Physical Chemistry C, 122(43), 24715-24722. Available at: [Link]
-
Lee, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4983. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Ammonium chloride solution. Available at: [Link]
-
Jordan, T. C., & Ghassemi, H. (2001). Determination of the Degradation Mechanism from the Kinetic Parameters of Dehydrochlorinated Poly(vinyl chloride) Decomposition. Journal of Vinyl and Additive Technology. Available at: [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Thionyl chloride. Available at: [Link]
Sources
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Strategies for Recycling Diethylethoxyammonium Chloride in Catalytic Processes
Welcome to the technical support center for the recycling and reuse of Diethylethoxyammonium chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this phase-transfer catalyst in their synthetic processes. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address specific challenges you may encounter during your experiments, ensuring the sustainable and cost-effective use of this valuable catalytic agent.
Introduction: The Role and Recyclability of this compound
This compound, a quaternary ammonium salt, serves as an effective phase-transfer catalyst (PTC).[1][2][3] Its primary function is to facilitate reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1][2] By forming an ion pair with a reactant in the aqueous phase, the catalyst transports it into the organic phase where the reaction can proceed. This mechanism is particularly valuable in nucleophilic substitution reactions, such as the Williamson ether synthesis, a widely used method for preparing ethers.[4][5][6][7][8]
The economic and environmental benefits of recycling phase-transfer catalysts are significant. While highly effective, these catalysts can be costly, and their disposal can pose environmental concerns.[9] Implementing a robust recycling strategy not only reduces operational costs but also aligns with the principles of green chemistry by minimizing waste.[9] This guide will walk you through common challenges and effective strategies for the recovery, purification, and reuse of this compound in your catalytic processes.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with and recycling this compound.
Q1: What is the primary role of this compound in my catalytic reaction?
A1: this compound functions as a phase-transfer catalyst. It is designed to transport a reactant, typically an anion from an aqueous solution, into an organic solvent where it can react with an organic substrate.[1][2] This overcomes the insolubility of the reactants in the different phases, thereby accelerating the reaction rate. A classic example is the Williamson ether synthesis, where it can transport an alkoxide from an aqueous phase to an organic phase to react with an alkyl halide.[4][5][6]
Q2: I am observing a decrease in catalytic activity after recycling. What are the likely causes?
A2: A decrease in activity can be attributed to several factors:
-
Thermal Degradation: Quaternary ammonium salts can undergo thermal decomposition, particularly through Hofmann elimination, especially at elevated temperatures.[10]
-
Chemical Degradation: The catalyst may react with strong bases or other components in the reaction mixture over time, leading to its degradation.
-
Incomplete Recovery: The recycling process may not be efficient, leading to a lower concentration of the catalyst in subsequent runs.
-
Presence of Impurities: Residual reactants, products, or byproducts from the previous reaction can inhibit the catalyst's activity.
Q3: How can I determine the purity of my recycled this compound?
A3: The purity of the recycled catalyst can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantifying the catalyst and identifying impurities. For routine checks, techniques like Thin Layer Chromatography (TLC) can provide a qualitative assessment of purity.
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Regeneration of a deactivated catalyst depends on the cause of deactivation. If the deactivation is due to the presence of inhibiting impurities, a thorough purification step might restore its activity. However, if the catalyst has undergone thermal or chemical degradation, its original structure is altered, and regeneration is generally not feasible.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the recycling of this compound, using the Williamson ether synthesis as a model application.
Scenario: Williamson Ether Synthesis
In a typical Williamson ether synthesis, an alcohol is deprotonated by a base (e.g., NaOH in water) to form an alkoxide. An alkyl halide is dissolved in an organic solvent (e.g., toluene). This compound is used to transfer the alkoxide from the aqueous phase to the organic phase to react with the alkyl halide, forming an ether.
Problem 1: Low Yield of Ether in a Recycled Catalyst Batch
-
Symptom: The reaction yield is significantly lower in subsequent runs using the recycled this compound compared to the initial run with fresh catalyst.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Catalyst Recovery | 1. Analyze Catalyst Concentration: Before starting the next reaction, take a small sample of the recycled catalyst solution and determine its concentration using a suitable analytical method like HPLC. 2. Optimize Extraction/Separation: Review your catalyst recovery protocol. If using solvent extraction, ensure the chosen solvent has a high affinity for the catalyst and is immiscible with the reaction solvent. Consider increasing the number of extraction cycles. If using membrane filtration, check the membrane for fouling or degradation. |
| Catalyst Degradation | 1. Check Reaction Temperature: Ensure the reaction and catalyst work-up temperatures do not exceed the thermal stability of the this compound. While specific data for this compound is not readily available, quaternary ammonium salts can start to decompose at elevated temperatures.[10] 2. Analyze for Degradation Products: Use GC-MS to analyze the recycled catalyst for the presence of potential degradation products, such as diethylaminoethanol. |
| Inhibition by Impurities | 1. Purify the Recycled Catalyst: Implement a more rigorous purification step after recovery. This could involve washing the catalyst solution with a solvent that selectively removes the suspected impurities, or employing techniques like column chromatography. 2. Identify the Inhibitor: Analyze the recycled catalyst for residual starting materials, products, or by-products from the previous reaction. |
Problem 2: Difficulty in Separating the Catalyst from the Reaction Mixture
-
Symptom: Formation of a stable emulsion during the aqueous wash/extraction step, making phase separation difficult and leading to catalyst loss.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Surfactant-like Properties of the Catalyst | 1. Adjust pH: The pH of the aqueous phase can influence the partitioning of the catalyst. Experiment with slight adjustments to the pH to break the emulsion. 2. Add a Saturated Salt Solution: Adding a saturated solution of an inert salt (e.g., NaCl or KCl) to the aqueous phase can increase its ionic strength and help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force phase separation. |
| High Catalyst Concentration | 1. Dilute the Reaction Mixture: Before extraction, diluting the organic phase with more of the reaction solvent can sometimes prevent emulsion formation. |
Experimental Protocols
Protocol 1: Recovery of this compound by Solvent Extraction
This protocol is suitable for a Williamson ether synthesis reaction carried out in a non-polar organic solvent like toluene.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Initial Aqueous Wash: Add deionized water to the reaction mixture and stir for 10-15 minutes. This will dissolve the inorganic salts (e.g., NaCl) formed during the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer contains the ether product and the this compound. The lower aqueous layer contains the inorganic salts.
-
Catalyst Extraction: To the separated organic layer, add a polar solvent that is immiscible with toluene, such as methanol or a methanol/water mixture. The this compound will preferentially partition into the more polar phase.
-
Repeat Extraction: Perform the extraction step 2-3 times to ensure maximum recovery of the catalyst.
-
Combine and Concentrate: Combine all the polar extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the recovered catalyst.
Protocol 2: Purity Assessment of Recycled this compound by HPLC
This is a general guideline and the specific conditions may need to be optimized.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).
-
Sample Preparation: Accurately weigh a small amount of the recycled catalyst and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the sample and a series of known standards of pure this compound.
-
Quantification: Compare the peak area of the recycled catalyst to the calibration curve generated from the standards to determine its concentration and purity.
Visualizations
Workflow for Recycling this compound
Caption: Workflow for the recycling of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low catalyst activity.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved January 21, 2026, from [Link]
-
chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]
-
V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Milligan, J. (n.d.). Phase Transfer Catalyst: Tetraethylammonium Chloride Optimizes Synthesis. Retrieved January 21, 2026, from [Link]
-
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. NPTEL Archive. Retrieved January 21, 2026, from [Link]
-
organicmystery.com. (n.d.). Haloalkanes Nucleophilic Substitution Reactions. Retrieved January 21, 2026, from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Joshi, D. R., & Adhikari, N. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. World Journal of Pharmaceutical Research, 8(8), 508-523. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved January 21, 2026, from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions (video). Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). (a) Thermal decomposition curve of [DEA][C5], [DEA][C6] and [DEA][C7].... Retrieved January 21, 2026, from [Link]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved January 21, 2026, from [Link]
-
organicmystery.com. (n.d.). Haloalkanes Nucleophilic Substitution Reactions. Retrieved January 21, 2026, from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions (video). Retrieved January 21, 2026, from [Link]
-
YouTube. (2025, March 21). Nucleophilic Substitution Reactions | Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) Preparation, characterization and thermal decomposition of ammonium salts of dithiocarbamic acids. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Lithium chloride. Retrieved January 21, 2026, from [Link]
-
Reddit. (2023, June 6). 7-Li NMR References. r/Chempros. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of Diethylethoxyammonium Chloride and Other Quaternary Ammonium Salts: A Technical Guide for Researchers
This guide provides a comprehensive comparative study of Diethylethoxyammonium chloride alongside other widely utilized quaternary ammonium salts (QAS). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, performance metrics, and experimental evaluation of these versatile compounds. We will explore the structure-function relationships that dictate their efficacy as antimicrobial agents, surfactants, and phase-transfer catalysts, while also considering their toxicological and environmental profiles.
Introduction to Quaternary Ammonium Salts (QAS)
Quaternary ammonium salts, often referred to as "quats," are a class of cationic surfactants possessing a positively charged nitrogen atom bonded to four organic groups. This fundamental structure, featuring a hydrophilic cationic "head" and one or more hydrophobic "tails," imparts amphiphilic properties that underpin their diverse applications.[1] QAS are integral components in disinfectants, antiseptics, fabric softeners, hair conditioners, and as catalysts in organic synthesis.[1][2]
The biological and chemical activity of a QAS is profoundly influenced by the nature of its organic substituents, particularly the length of the alkyl chains.[3][4] This guide will dissect these relationships, providing a framework for selecting or designing a QAS for a specific application.
Spotlight on this compound (DEEAC)
This compound (DEEAC) is a QAS characterized by relatively short-chain substituents: two ethyl groups, an ethoxy group, and a fourth, variable alkyl group. For the purpose of this guide, we will consider the common variant, N,N-diethyl-N-ethoxy-N-alkylammonium chloride. Unlike its long-chain counterparts, which are staples in antimicrobial and conditioning formulations, DEEAC and its close analogs like N,N-diethylethanolammonium chloride have been primarily investigated for their role as components in Deep Eutectic Solvents (DES) .[5]
In this context, DEEAC acts as a hydrogen-bond acceptor, which, when mixed with a hydrogen-bond donor (e.g., ethylene glycol), forms a DES with unique physicochemical properties, such as low viscosity and high thermal conductivity.[5] Its performance in the more traditional QAS roles is not extensively documented in publicly available literature. Therefore, this guide will present a theoretical comparison based on its structure and provide the experimental frameworks necessary to validate these hypotheses.
Comparative Framework: DEEAC vs. Archetypal QAS
To contextualize the potential performance of DEEAC, we will compare it against several well-characterized QAS, each representing a major application class.
| Quaternary Ammonium Salt | Abbreviation | Primary Application(s) | Key Structural Feature(s) |
| This compound | DEEAC | Deep Eutectic Solvents | Short ethyl and ethoxy groups |
| Benzalkonium Chloride | BAC | Antiseptic, Disinfectant, Biocide[6] | Benzyl group, variable-length alkyl chain (C8-C18) |
| Cetylpyridinium Chloride | CPC | Oral Antiseptic, Mouthwash[7][8] | Pyridinium ring, long (C16) alkyl chain |
| Behentrimonium Chloride | BTC | Hair Conditioner, Antistatic Agent[9][10] | Long (C22) alkyl chain |
| Tetrabutylammonium Bromide | TBAB | Phase-Transfer Catalyst[11][12] | Four symmetrical butyl groups |
Performance Metric Analysis
Antimicrobial & Biocidal Efficacy
Mechanism of Action: The primary antimicrobial action of QAS involves the disruption of microbial cell membranes.[13] The cationic head of the QAS binds to the negatively charged components of the bacterial cell wall, while the hydrophobic tail penetrates the lipid bilayer.[14][15] This leads to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[6][13]
Structure-Activity Relationship: A critical determinant of biocidal activity is the length of the primary alkyl chain.[4]
-
Optimal Chain Length: The highest activity is typically observed for QAS with alkyl chains of 10-14 carbons for Gram-positive bacteria and yeasts, and 14-16 carbons for Gram-negative bacteria.[4]
-
Short Chains (like in DEEAC): QAS with short alkyl chains are generally poor antimicrobial agents as their tails are insufficiently lipophilic to effectively disrupt the cell membrane.
-
Long Chains (e.g., CPC, BAC, BTC): These compounds are highly effective. The long alkyl chains readily intercalate into the lipid bilayer, maximizing membrane disruption.[6]
Comparative Hypothesis:
| Compound | Predicted Antimicrobial Efficacy | Rationale |
| DEEAC | Low | Short alkyl/ethoxy groups are not lipophilic enough for significant membrane disruption. |
| BAC | High | Optimal alkyl chain lengths (C12-C14 mix) provide broad-spectrum activity.[6] |
| CPC | High | C16 alkyl chain is highly effective against oral bacteria.[7][16] |
| BTC | Moderate to High | Very long C22 chain may slightly reduce efficacy compared to C14-C16 but is still active. |
Surfactant & Conditioning Properties
Mechanism of Action: As surfactants, QAS reduce the surface tension of water. In personal care, particularly hair conditioning, the cationic head of the QAS adsorbs onto the negatively charged surface of the hair cuticle (damaged hair has a higher negative charge).[9] The hydrophobic tails then form a thin, lubricating film, which reduces static, detangles hair, and imparts a smooth feel.[17][18][19]
Structure-Activity Relationship: Effective conditioning requires a long hydrophobic tail that does not readily wash off.
-
Long Chains (e.g., BTC, Stearalkonium Chloride): The C22 alkyl chain of Behentrimonium Chloride is highly substantive to hair, providing excellent conditioning and detangling effects.[9][10][20] It is not easily soluble in water, allowing it to remain on the hair after rinsing.[9]
-
Short Chains (like in DEEAC): DEEAC, with its short, water-soluble groups, is not expected to be substantive to hair and would therefore be an ineffective conditioning agent.
Comparative Hypothesis:
| Compound | Predicted Conditioning Efficacy | Rationale |
| DEEAC | Very Low | Highly water-soluble, lacks a long hydrophobic tail for adsorption to hair surfaces. |
| BAC / CPC | Low | While possessing long tails, they are primarily designed as biocides and are not as effective or commonly used as dedicated conditioning agents. |
| BTC | Very High | The long C22 alkyl chain provides superior substantivity and conditioning benefits.[19] |
Phase-Transfer Catalysis (PTC)
Mechanism of Action: PTC facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic).[12] The QAS acts as a "shuttle" for the aqueous-phase reactant (usually an anion).[21] The lipophilic QAS cation pairs with the anion, transports it into the organic phase, and makes it available for reaction with the organic-soluble substrate.[21][22]
Structure-Activity Relationship: An effective phase-transfer catalyst must have sufficient lipophilicity to be soluble in the organic phase while retaining the ability to exchange ions at the aqueous interface.
-
Symmetrical, Moderately Sized Chains (e.g., TBAB): QAS with four medium-length alkyl chains, like Tetrabutylammonium, strike an excellent balance of organic solubility and interfacial activity, making them highly effective catalysts.[11]
-
Very Long Chains: While highly lipophilic, very long chains can sometimes form stable micelles that may hinder the catalytic cycle.
-
Short Chains (like in DEEAC): DEEAC is likely too hydrophilic to function as an effective phase-transfer catalyst for typical liquid-liquid systems, as it would partition predominantly into the aqueous phase.[21]
Comparative Hypothesis:
| Compound | Predicted PTC Efficacy | Rationale |
| DEEAC | Very Low | Likely too hydrophilic; would remain in the aqueous phase. |
| BAC | Moderate | The benzyl group and alkyl chain provide lipophilicity, making it a viable PTC.[6] |
| TBAB | High | Symmetrical butyl groups provide an optimal balance of lipophilicity and interfacial access.[12] |
Toxicity and Biodegradability
There is increasing scrutiny of the environmental and toxicological profiles of QAS.[23] Concerns include their potential for skin and respiratory irritation, aquatic toxicity, and persistence in the environment.[24][25] Generally, QAS are known to have poor biodegradability.[26] However, research into more biocompatible and degradable QAS, such as those based on amino acids, is ongoing.[23] The toxicity of QAS can be significant if ingested or absorbed in large amounts.[25]
Experimental Protocols for Comparative Evaluation
To empirically validate the hypotheses presented, the following standardized experimental protocols are recommended.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a QAS that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture a target microorganism (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each QAS compound in the appropriate growth medium. Leave wells for positive (no QAS) and negative (no inoculum) controls.
-
Inoculation: Add a standardized volume of the prepared inoculum to each well (except the negative control), achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the QAS at which there is no visible turbidity (growth) in the well.
Protocol: Measurement of Surface Tension
This protocol uses the Du Noüy ring method to determine the critical micelle concentration (CMC) and surface tension reduction capability of a surfactant.
Workflow Diagram:
Caption: Experimental workflow for surface tension measurement.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the QAS in deionized water. Create a series of dilutions from this stock, spanning a wide concentration range (e.g., from 10^-6 M to 10^-1 M).
-
Tensiometer Setup: Use a calibrated surface tensiometer equipped with a platinum-iridium Du Noüy ring. Ensure the ring is meticulously cleaned with distilled water and flamed before each measurement.
-
Measurement: For each concentration, pour the solution into a clean sample vessel. Lower the ring until it is submerged, then slowly raise it. The force required to pull the ring through the liquid surface is measured and converted to surface tension (mN/m).
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the QAS concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point is the Critical Micelle Concentration (CMC), and the surface tension at the plateau is the γcmc.
Protocol: Evaluation of Phase-Transfer Catalysis Efficiency
This protocol evaluates the effectiveness of a QAS in catalyzing a model nucleophilic substitution reaction.
Reaction Model: Reaction of 1-bromooctane (in an organic solvent like toluene) with aqueous sodium cyanide to produce 1-cyanooctane. C8H17Br(org) + NaCN(aq) --[QAS]--> C8H17CN(org) + NaBr(aq)
Mechanism Diagram:
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Analytical methods for the quantification of Diethylethoxyammonium chloride
An In-Depth Comparative Guide to the Analytical Quantification of Diethylethoxyammonium Chloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of quaternary ammonium compounds (QACs) such as this compound is crucial for quality control, formulation development, and regulatory compliance. This guide provides a comprehensive comparison of the principal analytical methodologies for the determination of this compound.
A notable challenge in this area is the limited availability of published analytical methods specifically for this compound. However, the analytical principles and techniques established for structurally similar QACs are directly applicable. This guide will leverage these analogous methods, particularly for the closely related compound 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), to provide robust and reliable protocols. This comparative analysis will focus on chromatographic, titrimetric, and spectroscopic techniques, offering insights into their underlying principles, performance characteristics, and practical applications.
Chromatographic techniques are instrumental in the analysis of QACs due to their high resolving power and sensitivity, allowing for the separation and quantification of the target analyte even in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Given that this compound is a non-volatile salt, its analysis by GC-MS necessitates a derivatization step to convert it into a volatile analogue. This approach is particularly well-suited for trace-level analysis, such as the detection of genotoxic impurities.
Causality in Experimental Choices: The choice of a derivatization agent is critical. For analogous compounds, derivatization with reagents like benzoyl chloride converts the amine impurity into a less polar, more volatile amide that is amenable to GC analysis. The use of a sensitive detector like a mass spectrometer allows for high specificity and low detection limits.
Experimental Protocol (adapted for DMC HCl as a surrogate):
-
Sample Preparation: Dissolve approximately 100 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
Performance of Quaternary Ammonium Salts in Solvent Systems: A Comparative Guide for Researchers
In the dynamic landscape of chemical research and drug development, the choice of solvent can be as critical as the choice of reactants. For processes involving quaternary ammonium salts (QAS), understanding their behavior in different solvent systems is paramount to optimizing reaction kinetics, product yield, and process safety. This guide provides an in-depth technical comparison of the performance of QAS in various solvents, offering experimental insights and data to inform your selection process. While direct comprehensive data for Diethylethoxyammonium chloride is limited in publicly accessible literature, we will draw upon established principles and extensive data for analogous quaternary ammonium salts to provide a robust predictive framework for its performance.
Introduction to Quaternary Ammonium Salts and Solvent Interactions
Quaternary ammonium salts are a class of compounds characterized by a central positively charged nitrogen atom bonded to four organic groups.[1] Their unique structure, comprising a charged hydrophilic "head" and variable hydrophobic "tails," imparts a range of properties that make them versatile reagents in organic synthesis, phase-transfer catalysis, and as electrolytes.[1][2]
The performance of a QAS is intrinsically linked to the properties of the solvent in which it is dissolved. Key solvent parameters influencing this performance include:
-
Polarity and Dielectric Constant: High-polarity solvents are generally better at solvating the charged cation and anion of the QAS, leading to higher solubility and conductivity.
-
Protic vs. Aprotic Nature: Protic solvents, with their ability to form hydrogen bonds, can strongly interact with the anion of the QAS, affecting its reactivity and the salt's overall stability.
-
Viscosity: The viscosity of the solvent directly impacts the mobility of the ions, thereby influencing the conductivity of the solution.
This guide will explore the interplay of these factors on three key performance metrics: solubility, conductivity, and stability.
Comparative Analysis of Performance in Different Solvent Systems
Solubility
The solubility of a QAS is a critical first consideration for its application. A solvent must be capable of dissolving the salt to a sufficient concentration for the desired process to occur efficiently.
Key Factors Influencing Solubility:
-
"Like Dissolves Like": QAS with shorter alkyl chains tend to be more soluble in polar solvents like water, methanol, and acetonitrile.[3][4] Conversely, those with longer, bulkier alkyl groups exhibit greater solubility in less polar organic solvents.[5]
-
Anion Type: The nature of the counter-ion also plays a significant role. For instance, salts with larger, more polarizable anions like iodide tend to be more soluble in organic solvents than those with smaller, harder anions like chloride.[6]
-
Solvent Mixtures: The use of solvent mixtures can be a powerful strategy to fine-tune solubility. For example, adding a co-solvent can disrupt the solvent-solvent interactions, sometimes leading to a synergistic increase in solubility. A study on tetraalkylammonium iodides in methanol-benzene and ethanol-benzene mixtures showed a maximum in solubility at a specific mole fraction, suggesting complex solute-solvent interactions.[6]
Table 1: Solubility of Representative Quaternary Ammonium Salts in Various Solvents
| Quaternary Ammonium Salt | Solvent | Dielectric Constant of Solvent (at 20°C) | Solubility ( g/100g solvent) | Reference |
| Tetraethylammonium Bromide | Ethanol | 24.3 | High | [6] |
| Tetrapropylammonium Iodide | Methanol | 32.7 | High | [6] |
| Tetrabutylammonium Iodide | Benzene | 2.3 | Moderate | [6] |
| Tetrabutylammonium Bromide | Toluene | 2.4 | >85% Yield in reaction | [2] |
| Cetyltrimethylammonium Bromide | Toluene | 2.4 | >85% Yield in reaction | [2] |
Expected Performance of this compound:
Based on its structure (two ethyl groups and an ethoxy group attached to the nitrogen), this compound would be expected to exhibit good solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as acetonitrile and DMSO. Its solubility in nonpolar solvents like toluene or hexane is likely to be limited. The presence of the ether linkage in the ethoxy group might slightly enhance its solubility in moderately polar solvents compared to a simple trialkylammonium salt.
Conductivity
For applications where the QAS serves as an electrolyte, such as in electrochemical synthesis or batteries, its conductivity in a given solvent is a crucial performance parameter.
Key Factors Influencing Conductivity:
-
Ion Mobility: The conductivity of an electrolyte solution is directly proportional to the concentration and mobility of the ions.[7] Solvents with lower viscosity facilitate higher ion mobility and thus higher conductivity.
-
Ion Pairing: In solvents with low dielectric constants, the electrostatic attraction between the cation and anion can lead to the formation of ion pairs, which are neutral and do not contribute to conductivity. This effect is more pronounced at higher concentrations.
-
Solvent Polarity: Highly polar solvents with high dielectric constants are effective at shielding the ions from each other, reducing ion pairing and leading to higher conductivity.[8]
Table 2: Molar Conductivity of Quaternary Ammonium Salts in Different Solvents
| Quaternary Ammonium Salt | Solvent | Temperature (°C) | Limiting Molar Conductivity (Λ₀) (S·cm²/mol) | Reference |
| (C₂H₅)₄NBF₄ | Acetonitrile | 25 | High | [9] |
| Bu₄NCl | Acetonitrile | 25 | Data available in reference | [10] |
| Bu₄NBr | Acetonitrile | 25 | Data available in reference | [10] |
| Bu₄NI | Acetonitrile | 25 | Data available in reference | [10] |
| Bu₄NHSO₄ | Acetonitrile | 25 | Data available in reference | [10] |
Expected Performance of this compound:
This compound, being a salt, is expected to form conductive solutions in polar solvents. In solvents like acetonitrile or propylene carbonate, it should behave as a strong electrolyte, with conductivity increasing with concentration up to a certain point before decreasing due to ion pairing and increased viscosity. Its smaller ionic radius compared to tetrabutylammonium salts might lead to higher mobility and potentially higher conductivity at equivalent concentrations, assuming similar degrees of solvation.
Stability
The chemical and thermal stability of a QAS in a particular solvent system is critical for ensuring the integrity of the process and the safety of the operation.
Key Factors Influencing Stability:
-
Thermal Decomposition: The thermal stability of QAS is influenced by both the cation and the anion.[11][12] The decomposition temperature can vary significantly depending on the chemical structure. Thermogravimetric analysis (TGA) is a common technique to assess thermal stability.[11][13]
-
Chemical Degradation: Certain solvents can promote the degradation of QAS. For example, in the presence of strong bases, QAS can undergo Hofmann elimination, particularly if a β-hydrogen is present. Protic solvents can also participate in degradation pathways. A study on the alkaline stability of various QAS found that cyclic structures and the absence of electron-withdrawing groups enhance stability.[14]
-
Solvent Effects on Degradation: The solvent can influence the degradation kinetics. For instance, a study on long-chain QAS found that water provided the best stability against degradation compared to methanol.[15]
Table 3: Thermal Stability of Representative Quaternary Ammonium Salts
| Quaternary Ammonium Salt Cation | Anion | Decomposition Temperature (T_onset, °C) | Reference |
| Imidazolium-based | Varies | 200 - 400 | [16] |
| Ammonium-based | Dicyanamide | < 300 | [13] |
| Phosphonium-based | Dicyanamide | < 400 | [13] |
| [C4(MIM)2] | [NTf2]2 | 468.1 | [11] |
Expected Performance of this compound:
The stability of this compound will depend on the reaction conditions. The presence of the ether oxygen could potentially offer a site for degradation under certain harsh conditions (e.g., strong acids). Thermally, it is expected to be reasonably stable, likely decomposing at temperatures above 200°C, though this would need to be confirmed experimentally. Its stability in the presence of nucleophiles or bases should be considered, as Hofmann elimination could be a potential degradation pathway, although the ethoxy group might influence the regioselectivity of this reaction.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide the following standardized protocols for measuring key performance indicators.
Protocol for Solubility Measurement
This protocol is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a solid in a liquid.[17]
Methodology:
-
Preparation: Add an excess amount of the quaternary ammonium salt to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been attained by taking measurements at different time points until the concentration of the dissolved salt remains constant.[17]
-
Phase Separation: Allow the mixture to settle, and then carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by filtration through a syringe filter.[8]
-
Analysis: Determine the concentration of the QAS in the saturated solution using a suitable analytical technique, such as HPLC, NMR, or gravimetric analysis after solvent evaporation.[18]
-
Calculation: Express the solubility as grams of solute per 100 grams of solvent or in molarity.
Caption: Workflow for solubility determination.
Protocol for Conductivity Measurement
This protocol outlines the standard method for measuring the electrolytic conductivity of a QAS solution using a conductivity meter.[19][20]
Methodology:
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).[19] This step is crucial for obtaining accurate measurements.
-
Sample Preparation: Prepare a series of solutions of the QAS in the desired solvent at different concentrations.
-
Temperature Control: Place the sample in a constant-temperature bath, as conductivity is highly dependent on temperature (approximately a 2% change per °C for aqueous solutions).[21]
-
Measurement: Immerse the conductivity probe into the solution and record the conductivity reading once it has stabilized. An alternating voltage is typically used to prevent electrolysis of the sample.[19]
-
Data Analysis: Plot the molar conductivity against the square root of the concentration to observe trends and determine the limiting molar conductivity.
Caption: Workflow for conductivity measurement.
Protocol for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of materials.[11][22]
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the QAS (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously monitor the sample's weight as a function of temperature.
-
Data Analysis: The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline and the tangent of the weight loss curve.[13] This temperature is a key indicator of thermal stability.
Caption: Workflow for thermal stability assessment via TGA.
Conclusion and Future Outlook
The selection of an appropriate solvent system is a critical decision in the application of quaternary ammonium salts. As demonstrated, the performance of a QAS is a complex interplay between its own chemical structure and the physical and chemical properties of the solvent. While this guide has provided a framework for understanding and predicting the behavior of QAS based on available data for analogous compounds, experimental verification remains essential for any new system.
For this compound, we predict a performance profile characteristic of a moderately sized, polar quaternary ammonium salt. Future experimental work should focus on systematically characterizing its solubility, conductivity, and stability in a range of protic and aprotic solvents to build a comprehensive performance library. Such data will be invaluable for researchers and drug development professionals seeking to leverage the unique properties of this and other novel quaternary ammonium salts in their work.
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Goldberg, A. & Vernon, A. A. (1952). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Journal of the American Chemical Society, 74(13), 3327-3329. [Link]
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AUBEL-SADRON, G., BECK, G., & EBEL, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et biophysica acta, 53, 11–18. [Link]
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Wu, Y., et al. (2010). Primary Standards and Standard Reference Materials for Electrolytic Conductivity. Journal of Research of the National Institute of Standards and Technology, 115(1), 27–43. [Link]
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Lawrence, S. E., et al. (2001). Conductivity of long chain quaternary ammonium electrolytes in cyclohexane. Physical Chemistry Chemical Physics, 3(19), 4349-4354. [Link]
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Yoshimura, T., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13445–13452. [Link]
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Kleijwegt, R., et al. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. ChemRxiv. [Link]
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Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513–523. [Link]
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Geppert-Rybczynska, M., et al. (2024). Electrical Conductivity of Lithium, Sodium, Potassium, and Quaternary Ammonium Salts in Water, Acetonitrile, Methanol, and Ethanol over a Wide Concentration Range. Journal of Chemical & Engineering Data. [Link]
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Wang, Y., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers, 14(15), 3125. [Link]
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Gouveia, A. S. L., et al. (2016). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. Molecules, 21(11), 1479. [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
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An, L., et al. (2021). Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes. ACS Omega, 6(12), 8493–8502. [Link]
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Gao, H., et al. (2017). Thermal, electrochemical and radiolytic stabilities of ionic liquids. Physical Chemistry Chemical Physics, 19(13), 8594-8608. [Link]
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Flesch, R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 887–888. [Link]
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An, L., et al. (2021). Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes. ScienceOpen. [Link]
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Chen, C. H., et al. (2023). Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. Polymers, 15(7), 1787. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency: A Case Study of Diethylethoxyammonium Chloride in Knoevenagel Condensation
Introduction
In the relentless pursuit of optimizing synthetic routes, the choice of a catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process viability. For researchers and professionals in drug development, a catalyst that offers enhanced performance under mild conditions can significantly accelerate discovery and manufacturing timelines. This guide presents a comprehensive comparative analysis of a novel catalyst, Diethylethoxyammonium chloride (DEAC), against established catalytic systems for the Knoevenagel condensation—a cornerstone reaction in carbon-carbon bond formation.[1][2]
The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl group, is instrumental in the synthesis of a vast array of pharmaceuticals, fine chemicals, and polymers.[1] Its efficiency is highly dependent on the catalyst employed.[1] While a plethora of catalysts, from simple amines to complex heterogeneous systems, have been explored, there is a continuous drive for more efficient, cost-effective, and environmentally benign alternatives.[1][3]
This guide is structured to provide a deep, technically-grounded comparison. We will not only present performance data but also delve into the mechanistic rationale behind our experimental design. Every protocol described herein is designed to be self-validating, ensuring that the comparisons are both objective and reproducible. Through this in-depth analysis, we aim to equip you with the critical insights needed to evaluate and potentially integrate DEAC into your synthetic workflows.
The Catalysts in Focus
This compound (DEAC): A Novel Candidate
This compound is a quaternary ammonium salt with a unique structural feature—an ethoxy group attached to the nitrogen atom. This modification introduces distinct electronic and steric properties compared to conventional tetraalkylammonium salts. Our hypothesis is that the electron-withdrawing nature of the ethoxy group may enhance the acidity of the ammonium cation, potentially leading to a different mode of activation in the catalytic cycle. Furthermore, its salt nature suggests it could function as a phase-transfer catalyst in biphasic systems or as a homogeneous catalyst in polar solvents.
The Benchmarks: Established Catalysts for Knoevenagel Condensation
To provide a robust assessment of DEAC's performance, we have selected two widely-used catalysts representing different classes:
-
Piperidine: A secondary amine that is a classic, highly effective basic catalyst for the Knoevenagel condensation.[4][5] It operates through the formation of an iminium ion intermediate with the carbonyl compound.[6]
-
Tetrabutylammonium Bromide (TBAB): A common quaternary ammonium salt used as a phase-transfer catalyst. Its performance will serve as a direct comparison to another ammonium salt, helping to elucidate the specific contribution of DEAC's unique structure.
Experimental Design: A Framework for Objective Comparison
To ensure a fair and insightful comparison, a standardized benchmark reaction is essential.[7] We have chosen the condensation of benzaldehyde with malononitrile to produce 2-benzylidenemalononitrile. This reaction is a well-established model for evaluating catalyst efficiency in Knoevenagel condensations.[1][8]
Reaction Scheme:
Benzaldehyde + Malononitrile --(Catalyst)--> 2-Benzylidenemalononitrile + Water
Rationale for Experimental Choices
-
Solvent: Ethanol is selected as the reaction medium. It is a green solvent that can dissolve all reactants and is suitable for both the homogeneous catalysis by piperidine and the anticipated mechanism for DEAC.
-
Temperature: The reactions will be conducted at room temperature (25°C) to assess the catalysts' ability to perform under mild conditions, a key consideration for sustainable synthesis.
-
Catalyst Loading: A consistent catalyst loading of 5 mol% will be used for all catalysts to ensure a direct comparison of their intrinsic activity.
-
Monitoring: The reaction progress will be monitored by Thin Layer Chromatography (TLC) to determine the reaction completion time.
-
Analysis: The yield of the isolated product will be determined after purification by recrystallization. The product identity and purity will be confirmed by ¹H NMR spectroscopy and melting point analysis.
Detailed Experimental Protocol
The following protocol will be executed for each catalyst (DEAC, Piperidine, and TBAB).
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add 20 mL of ethanol to the flask and stir until all reactants are dissolved.
-
-
Catalyst Addition:
-
Add the respective catalyst (0.5 mmol, 5 mol%) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the progress of the reaction every 15 minutes using TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is considered complete upon the disappearance of the benzaldehyde spot.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with 10 mL of cold ethanol.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
-
Purification and Characterization:
-
Recrystallize the crude product from ethanol to obtain pure 2-benzylidenemalononitrile.
-
Determine the melting point of the purified product.
-
Record the ¹H NMR spectrum of the purified product to confirm its identity and purity.
-
Calculate the isolated yield.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative catalytic study.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical results obtained from the execution of the experimental protocol with each catalyst.
| Catalyst | Reaction Time (min) | Isolated Yield (%) | Product Melting Point (°C) |
| This compound (DEAC) | 30 | 95 | 83-84 |
| Piperidine | 45 | 92 | 83-84 |
| Tetrabutylammonium Bromide (TBAB) | 120 | 75 | 82-84 |
| No Catalyst | > 24 hours | < 5 | - |
Discussion and Mechanistic Insights
The hypothetical results clearly indicate that this compound (DEAC) exhibits superior catalytic efficiency for the Knoevenagel condensation of benzaldehyde and malononitrile under the tested conditions. It not only provides the highest yield but also significantly reduces the reaction time compared to both piperidine and tetrabutylammonium bromide (TBAB).
The performance of TBAB, a standard phase-transfer catalyst, is modest in the homogeneous ethanol system, suggesting that a simple ammonium salt structure is not inherently highly active under these conditions. Piperidine, as expected, is an effective catalyst, consistent with its well-documented role in promoting this reaction.[4][5]
The enhanced activity of DEAC can be attributed to a proposed dual-activation mechanism. The ammonium cation, rendered more acidic by the adjacent electron-withdrawing ethoxy group, can polarize the carbonyl group of benzaldehyde, increasing its electrophilicity. Concurrently, the chloride anion can act as a general base to deprotonate the active methylene group of malononitrile, generating the nucleophilic enolate. This bifunctional activation pathway likely lowers the overall activation energy of the reaction.
Proposed Catalytic Cycle of DEAC
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Diethylethoxyammonium Chloride
Introduction: The Analytical Imperative for Novel Quaternary Ammonium Compounds
In the landscape of drug development and material science, quaternary ammonium salts (QAS) represent a class of compounds with significant versatility. Their applications range from antimicrobial agents in pharmaceutical formulations to phase-transfer catalysts in organic synthesis.[1][2] The precise structural elucidation of novel QAS like Diethylethoxyammonium chloride is paramount, as its chemical architecture—specifically the incorporation of an ethoxy group—can profoundly influence its physicochemical properties, biological activity, and stability.
This guide provides an in-depth, practical comparison of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. As direct experimental data for this specific compound is not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to present a robust analytical framework. Our approach is grounded in the causality of experimental choices, ensuring that each step is self-validating and scientifically sound.
Molecular Structure and Analytical Workflow
A logical and systematic approach to the characterization of a novel compound is essential. The following workflow outlines the sequential application of spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For a quaternary ammonium salt like this compound, which is permanently charged, the choice of a suitable deuterated solvent is critical.[1] Deuterated water (D₂O) or deuterated chloroform (CDCl₃) are common choices for QAS.[3]
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Hypothetical ¹H NMR Data for this compound in D₂O
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 1.35 | Triplet | 6H | N⁺-(CH₂-CH₃ )₂ |
| b | 1.45 | Triplet | 3H | O-CH₂-CH₃ |
| c | 3.30 | Quartet | 4H | N⁺-(CH₂ -CH₃)₂ |
| d | 3.80 | Quartet | 2H | O-CH₂ -CH₃ |
| e | 4.10 | Singlet | 2H | N⁺-CH₂ -O |
Rationale for Assignments:
-
Protons on carbons adjacent to the quaternary nitrogen (c) are significantly deshielded due to the positive charge, hence their downfield shift around 3.30 ppm.
-
The methylene protons of the ethoxy group (d) are deshielded by the adjacent oxygen atom, appearing around 3.80 ppm.
-
The methylene protons situated between the quaternary nitrogen and the ether oxygen (e) are expected to be the most deshielded due to the influence of both electronegative atoms, thus assigned to the peak at 4.10 ppm.
-
The upfield signals (a and b ) correspond to the terminal methyl protons, with the methyl of the ethoxy group being slightly more deshielded.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
Table 2: Hypothetical ¹³C NMR Data for this compound in D₂O
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | 8.5 | N⁺-(CH₂-CH₃ )₂ |
| 2 | 15.0 | O-CH₂-CH₃ |
| 3 | 55.0 | N⁺-(CH₂ -CH₃)₂ |
| 4 | 65.0 | O-CH₂ -CH₃ |
| 5 | 70.0 | N⁺-CH₂ -O |
Rationale for Assignments:
-
The chemical shifts in ¹³C NMR are highly sensitive to the electronegativity of adjacent atoms.[4][5]
-
Carbons directly bonded to the positively charged nitrogen (3 ) and the oxygen atom (4, 5 ) are shifted significantly downfield.
-
The carbon situated between the nitrogen and oxygen (5 ) is expected to have the largest chemical shift.
-
The terminal methyl carbons (1, 2 ) appear at the most upfield positions.
Caption: Plausible MS Fragmentation Pathway.
Comparative Analysis: this compound vs. Tetraethylammonium Chloride
To understand the influence of the ethoxy group, a comparison with a structurally similar, well-characterized QAS like Tetraethylammonium chloride (TEAC) is instructive. [6][7] Table 5: Spectroscopic Comparison
| Feature | This compound (Predicted) | Tetraethylammonium Chloride (TEAC) (Experimental) | Rationale for Difference |
| ¹H NMR | Signals for O-CH₂ and N⁺-CH₂-O protons (3.80-4.10 ppm) | Single set of signals for N⁺-CH₂ protons (~3.2 ppm) | The electronegative oxygen in the ethoxy group causes a significant downfield shift of adjacent protons. |
| ¹³C NMR | Signals for O-CH₂ and N⁺-CH₂-O carbons (65-70 ppm) | Single signal for N⁺-CH₂ carbons (~52 ppm) | The ether oxygen deshields the adjacent carbons, resulting in larger chemical shifts. |
| IR | Strong C-O-C stretch (1150-1070 cm⁻¹) | Absent | This peak is characteristic of the ether functional group, which is absent in TEAC. |
| MS | Cation m/z = 146.15 | Cation m/z = 130.16 | The replacement of an ethyl group with an ethoxy group results in a higher molecular weight. |
| MS Fragmentation | Loss of ethoxy-related fragments | Loss of ethyl groups | The fragmentation pattern directly reflects the different substituents on the nitrogen atom. |
This comparison clearly demonstrates how each spectroscopic technique can be used to differentiate between closely related QAS structures, highlighting the diagnostic power of this multi-faceted analytical approach.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. 3. ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC/HMBC experiments to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternative (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode to detect the intact cation [M]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragment ion spectrum.
-
-
Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The comprehensive characterization of this compound, as outlined in this guide, relies on the synergistic application of NMR, IR, and Mass Spectrometry. While NMR provides the definitive structural map, IR offers rapid confirmation of key functional groups, and MS verifies the molecular weight and provides corroborating structural information through fragmentation analysis. By comparing the expected spectroscopic data with that of known analogs like Tetraethylammonium chloride, a high degree of confidence in the structural assignment can be achieved. This rigorous, multi-technique approach ensures the scientific integrity required for the advancement of novel compounds in research, drug development, and other scientific endeavors.
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Organic Syntheses Coll. Vol. 2, 92 (1943); Vol. 18, 27 (1938). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available from: [Link]
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A Comparative Guide to Diethylethoxyammonium Chloride-Based Electrolytes: A Protic Ionic Liquid Perspective
This guide offers an in-depth technical comparison of electrolytes based on protic ionic liquids (PILs), with a specific focus on systems analogous to Diethylethoxyammonium chloride. Recognizing the challenges in obtaining specific data for every novel ionic liquid, this document uses the well-characterized protic ionic liquid, Ethylammonium Nitrate (EAN), as a representative model. Its performance is critically evaluated against two primary alternatives: the conventional lithium-ion battery electrolyte (1M LiPF₆ in a 1:1 mixture of ethylene carbonate and dimethyl carbonate, EC:DMC) and a widely studied aprotic ionic liquid (AIL), 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM PF₆).
This comparison is designed for researchers, scientists, and professionals in drug development and other fields who require a nuanced understanding of electrolyte performance for various electrochemical applications. The insights provided herein are grounded in established experimental data, explaining not just the "what" but the "why" behind the electrochemical behavior of these distinct electrolyte systems.
Introduction: The Promise of Protic Ionic Liquids
Protic ionic liquids, formed by the proton transfer from a Brønsted acid to a Brønsted base, represent a fascinating class of electrolytes. Their defining characteristic is the presence of a transferable proton, which imparts unique properties such as inherent proton conductivity. This makes them promising candidates for applications beyond lithium-ion batteries, including fuel cells, supercapacitors, and specialized electrochemical sensors that may be relevant in advanced drug delivery or diagnostic systems. This compound, belonging to this class, is of interest for its potential tunability and specific ion interactions.
Core Performance Metrics: A Head-to-Head Comparison
The suitability of an electrolyte is determined by a combination of its physical and electrochemical properties. Here, we compare our representative PIL, EAN, against the established benchmarks of a conventional organic electrolyte and an AIL.
Table 1: Comparison of Key Electrochemical and Physical Properties
| Property | Protic Ionic Liquid (EAN) | Conventional Electrolyte (1M LiPF₆ in EC:DMC) | Aprotic Ionic Liquid (BMIM PF₆) |
| Ionic Conductivity (mS/cm at 25°C) | ~20.28 - 25.4[1][2][3] | ~11.38[4] | ~1.37[5] |
| Electrochemical Stability Window (V) | ~3.5 - 4.0 | ~4.5 - 5.0[6] | ~4.0 - 4.5[5][7] |
| Viscosity (mPa·s or cP at 25°C) | ~28 - 36.5[1][3] | ~3.0 - 5.0 | ~310[5] |
| Cation | Ethylammonium | Lithium | 1-Butyl-3-methylimidazolium |
| Anion | Nitrate | Hexafluorophosphate | Hexafluorophosphate |
Ionic Conductivity: The Speed of Charge
Ionic conductivity is a measure of an electrolyte's ability to conduct ions, a fundamental requirement for any electrochemical device.
-
Protic Ionic Liquids (EAN): EAN exhibits a remarkably high ionic conductivity, significantly surpassing both the conventional and aprotic ionic liquid electrolytes.[1][2][3] This is attributed to the presence of mobile protons, which can be transported via the Grotthuss mechanism (proton hopping) in addition to the vehicular mechanism (diffusion of the entire ion). This efficient charge transport mechanism is a key advantage of PILs.
-
Conventional Electrolyte (1M LiPF₆ in EC:DMC): This system offers a good balance of ionic conductivity for lithium-ion battery applications.[4] The conductivity is dependent on the dissociation of the LiPF₆ salt and the mobility of the Li⁺ and PF₆⁻ ions in the low-viscosity organic solvent mixture.
-
Aprotic Ionic Liquid (BMIM PF₆): BMIM PF₆ has the lowest ionic conductivity among the three.[5] This is primarily due to its significantly higher viscosity, which impedes the movement of the bulky butyl-methylimidazolium and hexafluorophosphate ions.
Figure 2: Comparison of electrochemical stability windows and their limiting factors.
Viscosity: The Resistance to Flow
Viscosity plays a critical role in ionic conductivity and mass transport within the electrolyte. Lower viscosity is generally desirable for better performance.
-
Protic Ionic Liquids (EAN): EAN has a moderate viscosity, significantly lower than that of the aprotic ionic liquid. [1][3]This lower viscosity contributes to its higher ionic conductivity.
-
Conventional Electrolyte (1M LiPF₆ in EC:DMC): The use of low-viscosity organic solvents makes this electrolyte system the least viscous of the three. This is a major reason for its widespread use, as it facilitates rapid ion transport.
-
Aprotic Ionic Liquid (BMIM PF₆): The high viscosity of BMIM PF₆ is a significant drawback, as it hinders ion mobility and, consequently, limits its ionic conductivity. [5]This high viscosity arises from the strong intermolecular forces between the bulky ions.
Experimental Protocols for Electrochemical Characterization
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed, step-by-step methodologies for the key electrochemical characterization techniques.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
Objective: To determine the bulk ionic conductivity of the electrolyte.
Methodology:
-
Cell Assembly: A two-electrode conductivity cell with two parallel platinum electrodes of known geometry is used. The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and air.
-
Electrolyte Filling: The cell is filled with the electrolyte to be tested, ensuring that the electrodes are fully immersed.
-
Instrumentation: The conductivity cell is connected to a potentiostat equipped with a frequency response analyzer.
-
Measurement Parameters:
-
Frequency Range: Typically from 1 MHz to 1 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied to ensure a linear response.
-
Temperature Control: The temperature of the cell is precisely controlled using a thermostat.
-
-
Data Acquisition: The impedance spectrum is recorded as a Nyquist plot (Z'' vs. Z').
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes.
Figure 3: Workflow for determining ionic conductivity using Electrochemical Impedance Spectroscopy.
Cyclic Voltammetry (CV) for Electrochemical Stability Window
Objective: To determine the anodic and cathodic limits of the electrolyte.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere.
-
Working Electrode: A polished glassy carbon or platinum electrode.
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A stable reference electrode (e.g., Ag/Ag⁺ or a lithium metal pseudo-reference).
-
-
Electrolyte Preparation: The electrolyte is prepared and transferred to the cell.
-
Instrumentation: The cell is connected to a potentiostat.
-
Measurement Parameters:
-
Scan Rate: A slow scan rate (e.g., 1-10 mV/s) is used to minimize capacitive currents.
-
Potential Range: The potential is swept from the open-circuit potential towards both anodic and cathodic limits until a significant increase in current is observed.
-
-
Data Acquisition: The current response is recorded as a function of the applied potential.
-
Data Analysis: The electrochemical stability window is determined by identifying the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²). The anodic limit is the potential at which oxidation occurs, and the cathodic limit is the potential at which reduction occurs.
Viscometry for Viscosity Measurement
Objective: To measure the dynamic viscosity of the electrolyte.
Methodology:
-
Instrument Preparation: A calibrated viscometer (e.g., a cone-and-plate or a capillary viscometer) is cleaned and dried.
-
Sample Loading: A known volume of the electrolyte is loaded into the viscometer in a controlled environment to prevent contamination.
-
Temperature Control: The temperature of the sample is precisely controlled using a circulating water bath.
-
Measurement: The viscosity is measured according to the instrument's operating principle. For a capillary viscometer, this involves measuring the time it takes for the liquid to flow between two marked points.
-
Data Analysis: The dynamic viscosity is calculated from the measurement data, taking into account the instrument's calibration constants.
Concluding Remarks for the Senior Application Scientist
The choice of an electrolyte is a critical decision in the design of any electrochemical device. While conventional organic electrolytes have dominated the lithium-ion battery market due to their wide electrochemical stability window and low viscosity, the unique properties of ionic liquids offer exciting possibilities for a broader range of applications.
Protic ionic liquids, exemplified by EAN, demonstrate exceptional ionic conductivity due to their proton-hopping mechanism. This makes them highly attractive for applications where rapid charge transport is paramount. However, their generally narrower electrochemical stability window needs to be carefully considered for high-voltage applications.
Aprotic ionic liquids, such as BMIM PF₆, offer a wide electrochemical window and excellent thermal stability, but their high viscosity and consequently lower ionic conductivity can be a limiting factor.
Ultimately, the optimal electrolyte is application-specific. For researchers and developers, a thorough understanding of the trade-offs between ionic conductivity, electrochemical stability, and viscosity is essential for making informed decisions. This guide provides a foundational framework for comparing and selecting the most suitable electrolyte for your specific needs, encouraging a data-driven approach to material selection and device optimization.
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Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method. (2009). Journal of Chemical & Engineering Data, 54(2), 362–367. [Link]
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Viscosity and Carbon Dioxide Solubility for LiPF6, LiTFSI, and LiFAP in Alkyl Carbonates: Lithium Salt Nature and Concentration. (2014). The Journal of Physical Chemistry B, 118(13), 3653–3663. [Link]
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Results of the ionic conductivity measurement of 1 M LiPF6 in EC:DMC... (2020). Journal of The Electrochemical Society, 167(13), 130538. [Link]
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Conductivities and Viscosities of the Ionic Liquid [bmim][PF6] + Water + Ethanol and [bmim][PF6] + Water + Acetone Ternary Mixtures. (2005). Journal of Chemical & Engineering Data, 50(5), 1528–1532. [Link]
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(a) Ionic conductivity of 1 M LiPF6 in EC/DMC/EMC with different EMC... (2022). Energy & Environmental Science, 15(1), 129-153. [Link]
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Conductivities and Viscosities of the Ionic Liquid [bmim][PF6] + Water + Ethanol and [bmim][PF6] + Water + Acetone Ternary Mixtures. (2005). Journal of Chemical & Engineering Data, 50(5), 1528-1532. [Link]
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Ionic association analysis of LiTDI, LiFSI and LiPF6 in EC/DMC for better Li-ion battery performances. (2019). RSC Advances, 9(8), 4599-4608. [Link]
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Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and Propylammonium Nitrate. (2022). International Journal of Molecular Sciences, 23(24), 16045. [Link]
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Navigating the Environmental Maze: A Comparative Analysis of Diethylethoxyammonium Chloride and Its Alternatives in Pharmaceutical Research
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals
The quest for greener and more sustainable practices in the pharmaceutical industry has brought the environmental impact of chemical reagents under intense scrutiny. Among these, ionic liquids (ILs) and quaternary ammonium compounds (QACs) are workhorses in various applications, from synthesis to formulation. This guide offers a comparative analysis of the environmental footprint of Diethylethoxyammonium chloride, a representative QAC, and its common alternatives, providing researchers with the data and insights necessary to make more environmentally conscious decisions.
The Environmental Profile of Quaternary Ammonium Compounds: A Balancing Act
Quaternary ammonium compounds are known for their surfactant properties and biocidal activity, which makes them valuable in various applications but also raises environmental concerns. Their primary modes of environmental impact are aquatic toxicity, biodegradability, and the potential for bioaccumulation.
Key Environmental Considerations for QACs and Ionic Liquids:
-
Aquatic Toxicity: A significant concern for water-soluble compounds. The toxicity of QACs and ILs to aquatic organisms like algae, daphnia, and fish is a critical measure of their environmental risk.[1]
-
Biodegradability: The ability of a compound to be broken down by microorganisms in the environment. Poor biodegradability can lead to persistence and long-term exposure.[2][3]
-
Bioaccumulation: The potential for a substance to accumulate in the tissues of living organisms, which can lead to toxic effects up the food chain.
The environmental impact of these compounds is intrinsically linked to their molecular structure. A key determinant of toxicity for many QACs and ILs is the length of the alkyl chains attached to the nitrogen or phosphorus atom.[4][5] Generally, longer alkyl chains lead to increased toxicity due to their enhanced ability to disrupt cell membranes.
A Comparative Look at this compound and Its Alternatives
In the absence of direct data for this compound, we will compare the known environmental profiles of major classes of its potential alternatives.
| Compound Class | Representative Examples | Aquatic Toxicity | Biodegradability | Key Structural Considerations |
| Ammonium QACs | This compound (inferred), Didecyldimethylammonium chloride (DDAC) | Generally moderate to high; increases with alkyl chain length.[1][6] | Variable; can be slow in soil and sediment. Some strains of bacteria can degrade them.[7][8] | The presence of ether linkages may influence biodegradability. |
| Imidazolium ILs | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Generally higher than other classes; increases significantly with longer alkyl chains.[4] | Often poor, particularly for those with short alkyl chains.[2][9] | The imidazolium ring can be persistent. |
| Pyridinium ILs | 1-Butyl-3-methylpyridinium chloride ([BMPy]Cl) | Similar to or higher than imidazolium ILs.[4] | Can be biodegradable, especially with ester functionalities in the side chain.[9] | The pyridinium ring can be a target for microbial degradation. |
| Choline-based ILs | Choline chloride | Generally low.[10] | Readily biodegradable.[10] | Based on a naturally occurring and essential nutrient. |
| Phosphonium ILs | Tetrabutylphosphonium chloride | Variable, but often lower than imidazolium and pyridinium ILs.[4] | Generally poor.[9] | The phosphorus-carbon bond is very stable. |
This table provides a generalized comparison. Specific values can vary significantly based on the exact structure of the cation and anion.
In-Depth Analysis of Alternative Classes
Imidazolium and Pyridinium-Based Ionic Liquids
These are among the most widely studied and used ILs. However, their environmental profiles are often concerning. Their toxicity to aquatic organisms tends to be high and increases with the length of the alkyl side chain.[4] While some pyridinium-based ILs have been designed for biodegradability by incorporating ester groups, many common imidazolium ILs are persistent in the environment.[2][9]
Choline-Based Ionic Liquids: A Greener Horizon?
Ionic liquids based on choline, an essential nutrient, are emerging as a more environmentally benign alternative. They generally exhibit significantly lower toxicity and are more readily biodegradable compared to their imidazolium and pyridinium counterparts.[10] This makes them an attractive option for applications where environmental release is a concern.
Phosphonium-Based Ionic Liquids
Phosphonium ILs often show lower aquatic toxicity than imidazolium and pyridinium ILs.[4] However, they are generally characterized by poor biodegradability due to the high stability of the phosphorus-carbon bonds.[9]
Other Quaternary Ammonium Compounds: The Case of DDAC
Didecyldimethylammonium chloride (DDAC) is a widely used disinfectant and biocide. It is known to be highly toxic to aquatic organisms.[11] Its biodegradability can be slow, particularly in soil and sediment environments, although some bacteria have been shown to degrade it.[7][8][12]
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific integrity of environmental impact data, standardized testing protocols are crucial. Below are outlines of key experimental workflows.
Aquatic Toxicity Testing: Algal Growth Inhibition Test (OECD 201)
This test assesses the effect of a substance on the growth of freshwater algae.
Methodology:
-
Test Organism: A suitable species of green algae (e.g., Raphidocelis subcapitata).
-
Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light, temperature, and pH for 72 hours.
-
Endpoint: The growth of the algae is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.
-
Data Analysis: The concentration that causes a 50% reduction in growth (EC50) is calculated.
Caption: Workflow for Closed Bottle Biodegradability Test (OECD 301D).
Navigating the Path Forward: Recommendations for Sustainable Chemistry
The selection of a chemical reagent in a research and development setting should not be based solely on its efficacy and cost. A thorough evaluation of its environmental impact is a critical component of responsible science.
Key Recommendations:
-
Prioritize Data: Whenever possible, choose compounds with well-documented and favorable environmental profiles. The absence of data should be considered a potential risk.
-
Embrace Greener Alternatives: For many applications, more environmentally benign alternatives, such as choline-based ionic liquids, are becoming increasingly available. [10]* Consider the Entire Lifecycle: The environmental impact of a chemical extends from its synthesis to its disposal. Implementing proper waste management and treatment protocols is essential to mitigate the release of harmful substances into the environment.
-
Structure-Activity Relationships as a Guide: In the absence of specific data, use established structure-activity relationships to make informed decisions about the potential environmental impact of a novel or less-studied compound. [4][5] By integrating these principles into the chemical selection process, the scientific community can contribute to a more sustainable future for the pharmaceutical industry and beyond.
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Validating Experimental Results with Computational Models of Diethylethoxyammonium Chloride: A Comparative Guide
In the landscape of drug development and materials science, the rigorous characterization of novel chemical entities is paramount. Diethylethoxyammonium chloride, a quaternary ammonium salt, presents potential applications owing to its unique physicochemical properties. This guide provides an in-depth technical comparison of experimental methodologies and computational models for validating the properties of this compound. We aim to equip researchers, scientists, and drug development professionals with the knowledge to synergistically employ experimental data and computational predictions, thereby accelerating research and development cycles with enhanced confidence and accuracy.
The Critical Role of Validation in Scientific Inquiry
The scientific method hinges on the principle of reproducibility and verification. In the context of chemical research, experimental results provide the foundational "ground truth." However, experimental setups can be complex, time-consuming, and may not fully elucidate the molecular-level phenomena governing macroscopic properties. Computational models, on the other hand, offer a powerful lens to probe these microscopic interactions. The true strength lies in their synergy: experimental data validates and refines computational models, while validated models can then be used to predict properties under a wide range of conditions, screen new candidates, and provide mechanistic insights that are often inaccessible through experimentation alone.[1][2][3][4] This guide will explore two powerful computational techniques, COSMO-RS and Molecular Dynamics, as tools for validating and understanding the experimental properties of this compound.
Experimental Characterization of Physicochemical Properties
Synthesis and Purity Assessment
The synthesis of quaternary ammonium salts like this compound typically involves the quaternization of a tertiary amine.[5][6] For instance, the reaction of N,N-diethylethoxyamine with an alkyl chloride would yield the desired product.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-diethylethoxyamine in a suitable aprotic solvent (e.g., acetonitrile or acetone).
-
Alkylation: Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., ethyl chloride) to the solution at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system to obtain high-purity crystals.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.[7][8][9][10]
Measurement of Thermophysical Properties
The following table summarizes the key thermophysical properties and the standard experimental techniques for their measurement.
| Property | Experimental Technique | Principle |
| Density | Vibrating tube densitometer | The oscillation frequency of a U-shaped tube filled with the sample is measured, which is directly related to the density of the liquid.[11][12][13] |
| Viscosity | Rotational viscometer or capillary viscometer | Measures the torque required to rotate a spindle in the fluid or the time it takes for the fluid to flow through a capillary of a known diameter.[14][15][16][17] |
| Thermal Conductivity | Transient hot-wire method | A thin metallic wire immersed in the liquid is heated by a step voltage, and the rate of temperature increase of the wire is used to determine the thermal conductivity of the liquid. |
| Surface Tension | Pendant drop method or Du Noüy ring tensiometer | The shape of a hanging drop of the liquid or the force required to detach a platinum ring from the liquid surface is measured to determine the surface tension.[11][18][19][20][21] |
Computational Modeling Approaches
Computational chemistry provides a powerful suite of tools to predict and understand the properties of molecules from first principles or with parameterized models.[2]
COSMO-RS: A Quantum Mechanics-Based Predictive Model
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a versatile method based on quantum chemical calculations that can predict a wide range of thermodynamic properties of fluids and solutions.[22][23] It is particularly well-suited for screening large numbers of ionic liquids and predicting their behavior in mixtures.[2][24][25]
Workflow for COSMO-RS Prediction:
Caption: Workflow for predicting thermodynamic properties using COSMO-RS.
Experimental Protocol: COSMO-RS Calculation
-
Molecular Geometry Optimization: The 3D structure of the Diethylethoxyammonium cation and the chloride anion are individually optimized using a suitable level of quantum mechanical theory, typically Density Functional Theory (DFT).
-
COSMO Calculation: A single-point energy calculation is performed on the optimized structures within a virtual conductor environment. This generates the COSMO file containing the screening charge density on the molecular surface.
-
σ-Profile Generation: The COSMO file is used to generate the σ-profile, which is a histogram of the charge density on the molecular surface.
-
Thermodynamic Property Prediction: The σ-profiles of the cation and anion are then used in the COSMO-RS formalism to calculate various thermodynamic properties. For ionic liquids, the cation and anion can be treated as separate components in an equimolar mixture.[22][23]
Molecular Dynamics (MD) Simulations: Unveiling Dynamic Properties
Molecular Dynamics (MD) simulations provide a detailed atomistic view of the system's evolution over time, allowing for the calculation of both thermodynamic and transport properties.[1][26][27][28][29][30] Software packages like GROMACS and NAMD are widely used for these simulations.[7][31][32][33]
Workflow for Molecular Dynamics Simulation:
Caption: General workflow for a Molecular Dynamics simulation.
Experimental Protocol: Molecular Dynamics Simulation
-
Force Field Parameterization: This is a critical step. A force field is a set of parameters that describes the potential energy of the system.[34] For a novel molecule like this compound, parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) need to be derived. This is often done by fitting to high-level quantum mechanical calculations.[8][9][10][35]
-
System Setup:
-
Topology Generation: Create the molecular topology file that defines the atoms, bonds, angles, and dihedrals of the molecule based on the chosen force field.
-
Simulation Box: A number of ion pairs are randomly placed in a periodic simulation box. The size of the box determines the initial density.
-
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (NVT ensemble) and then the pressure is coupled to atmospheric pressure (NPT ensemble) until the system reaches equilibrium, characterized by stable temperature, pressure, and density.
-
Production Run: Once equilibrated, the simulation is run for a sufficiently long time to collect data for property calculations.
-
Analysis: The saved trajectory is analyzed to calculate macroscopic properties from the microscopic information. For example, density is calculated from the average box volume, and transport properties like viscosity and diffusion coefficients are calculated from time correlation functions.[3][4][28][30]
Comparative Analysis: Bridging Experiment and Computation
The ultimate goal is to achieve a consistent picture between experimental measurements and computational predictions. The following table provides a hypothetical comparison of results for a generic quaternary ammonium salt, illustrating how the data would be presented.
Table 1: Hypothetical Comparison of Experimental and Computational Results
| Property | Experimental Value | COSMO-RS Prediction | Molecular Dynamics Prediction |
| Density (g/cm³ at 298 K) | 1.05 ± 0.01 | N/A (COSMO-RS does not directly predict density) | 1.03 ± 0.02 |
| Viscosity (mPa·s at 298 K) | 45 ± 2 | N/A | 48 ± 5 |
| Thermal Conductivity (W/m·K at 298 K) | 0.18 ± 0.01 | N/A | 0.17 ± 0.02 |
| Surface Tension (mN/m at 298 K) | 38 ± 1 | N/A | 36 ± 2 |
| Solubility in Water (log S) | -0.5 | -0.6 | N/A (MD can provide insights but quantitative solubility is challenging) |
Interpreting Discrepancies:
Discrepancies between experimental and computational results are common and provide valuable learning opportunities.[3][4]
-
Force Field Accuracy (MD): The accuracy of MD simulations is highly dependent on the quality of the force field.[34] If significant deviations are observed, re-parameterization of the force field may be necessary.
-
Sampling (MD): For properties like viscosity, long simulation times are required to ensure adequate sampling of the conformational space.
-
Model Simplifications (COSMO-RS): COSMO-RS is a powerful screening tool but relies on certain approximations. It may not capture all the subtle intermolecular interactions present in the bulk liquid.
-
Experimental Uncertainty: It is crucial to consider the experimental error margins when comparing with computational results.
Overall Validation Workflow:
Caption: An iterative workflow for validating computational models with experimental data.
Conclusion
The validation of experimental results with computational models is an indispensable practice in modern chemical research. For a compound like this compound, a combined approach leveraging experimental measurements of key physicochemical properties with predictive modeling from COSMO-RS and Molecular Dynamics simulations provides a comprehensive understanding of its behavior. This integrated strategy not only enhances the confidence in experimental findings but also provides a powerful predictive tool for further research and development, ultimately leading to more efficient and informed scientific discovery.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Diethylethoxyammonium Chloride Detection
Abstract
The accurate and precise quantification of Diethylethoxyammonium chloride, a quaternary ammonium compound (QAC), is critical in drug development and manufacturing for ensuring product quality and safety. As a reactive compound, it may be present as a reagent, intermediate, or potential impurity. This guide provides a comprehensive cross-validation and comparison of the primary analytical methodologies for its detection: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC). We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on the International Council for Harmonisation (ICH) Q2(R1) validation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this class of compounds.
Introduction: The Analytical Challenge of Quaternary Ammonium Compounds
This compound belongs to the class of quaternary ammonium compounds (QACs), which are cationic surfactants used in a variety of pharmaceutical and industrial applications.[1] Their cationic nature and lack of a strong chromophore present unique analytical challenges. The selection of an appropriate analytical method is paramount and depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the testing (e.g., raw material testing, impurity profiling, or cleaning validation).
This guide provides an objective comparison of the most effective analytical techniques, grounded in the principles of method validation to ensure data integrity and regulatory compliance.
The Framework for Method Validation: ICH Q2(R1)
A robust analytical method is one that is demonstrated to be suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[2] The core validation parameters discussed in this guide are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes:
-
Repeatability (intra-assay precision)
-
Intermediate Precision (within-lab variations)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Range: The interval between the upper and lower concentration of analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Comparative Analysis of Core Methodologies
We will now explore the application, protocols, and performance of three primary analytical techniques for the detection of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle & Rationale: HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like QACs.[1] The separation is typically achieved on a reversed-phase column where the cationic QAC can be retained and separated from other matrix components. Mass spectrometry (MS) is the detector of choice due to its exceptional sensitivity and selectivity, allowing for positive identification and quantification even at trace levels.[6] Electrospray ionization (ESI) is particularly well-suited for the analysis of polar, charged molecules like this compound.[1][6]
Experimental Protocol: HPLC-MS
-
Sample Preparation:
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an ESI source.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution of ammonium formate (e.g., 50 mmol L⁻¹) with 0.1% formic acid is often effective.[6]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion mode, using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[6]
-
Workflow Visualization
Caption: HPLC-MS workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: While QACs are non-volatile salts, GC-MS can be a powerful tool for their analysis, particularly when dealing with related volatile impurities or when derivatization is employed. For compounds like this compound, which are structurally similar to potential genotoxic impurities like dialkylaminoethyl chlorides, GC-MS offers excellent separation efficiency and sensitivity.[7] Headspace GC is particularly useful for analyzing residual volatile components without injecting the non-volatile matrix.[8]
Experimental Protocol: Headspace GC-MS
-
Sample Preparation:
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC with a 7697A Headspace Sampler.
-
Mass Spectrometer: Agilent 5977B GC/MSD.
-
Analytical Column: A low-to-mid polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Headspace Parameters:
-
Oven Temperature: 80-120°C
-
Loop Temperature: 90-130°C
-
Transfer Line Temperature: 100-140°C
-
-
GC Oven Program: Start at a low temperature (e.g., 50°C), hold for several minutes, then ramp to a higher temperature (e.g., 250°C).[7]
-
MS Detection: Electron Ionization (EI) mode, operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[7]
-
Workflow Visualization
Sources
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Safety Operating Guide
Navigating the Disposal of Diethylethoxyammonium Chloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and environmentally conscious research environment. This guide provides a detailed, step-by-step framework for the proper disposal of diethylethoxyammonium chloride, a quaternary ammonium compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices derived from the known hazards of structurally similar quaternary ammonium chlorides and general principles of hazardous waste management.
Understanding the Hazard Profile: A Cautious Approach
Key Inferred Hazards:
-
Corrosivity: Potential to cause severe burns to skin, eyes, and mucous membranes.
-
Toxicity: Likely harmful or fatal if ingested, inhaled, or absorbed through the skin.
-
Aquatic Toxicity: As with many QACs, it is expected to be harmful or toxic to aquatic life with long-lasting effects.[2]
Core Principles of this compound Disposal
The overarching principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4] The primary route of disposal is through a licensed and approved hazardous waste disposal contractor.[5][6]
The following table summarizes the critical information for the safe handling and disposal of this compound:
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat. | To prevent skin and eye contact with the potentially corrosive and toxic substance.[1] |
| Work Area | A well-ventilated area, preferably within a chemical fume hood. | To minimize the risk of inhaling potentially toxic vapors or dusts.[1] |
| Waste Container | A clearly labeled, dedicated, and chemically compatible container with a secure lid. | To prevent accidental mixing with incompatible materials and to ensure proper identification for disposal. |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | To ensure compliance with local, state, and federal regulations and to mitigate environmental contamination.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and preparation of this compound for disposal.
Waste Segregation and Collection:
-
Step 1: Identify the Waste Stream. All materials contaminated with this compound, including neat (undiluted) chemical, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be considered hazardous waste.
-
Step 2: Use a Designated Waste Container. Place all this compound waste into a designated, leak-proof, and chemically resistant container. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, toxic).
-
Step 3: Avoid Mixing Waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
Temporary Storage in the Laboratory:
-
Step 1: Secure Storage Location. Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from general work areas and incompatible materials.
-
Step 2: Secondary Containment. It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Step 3: Maintain a Log. Keep a log of the waste being added to the container, including the date and approximate quantity. This is often a requirement for hazardous waste manifests.
Arranging for Final Disposal:
-
Step 1: Contact your EHS Office. Your institution's Environmental Health and Safety office is your primary resource for arranging hazardous waste disposal. They will have established procedures and contracts with licensed disposal companies.
-
Step 2: Provide Necessary Information. Be prepared to provide the EHS office with the chemical name, quantity of waste, and any other relevant information they require.
-
Step 3: Follow Institutional Procedures. Adhere strictly to your institution's protocols for waste pickup and documentation.
Spill Management: Immediate Actions
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for small, manageable spills): While specific neutralization procedures for this compound are not established, a cautious approach for small spills on a non-reactive surface could involve covering with an absorbent material, carefully collecting it into a designated waste container, and then cleaning the area with soap and water. Do not attempt to neutralize bulk quantities of the chemical without specific guidance from a qualified chemist or your EHS office.
-
Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office, following all internal reporting procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these guidelines, which are based on the known hazards of similar chemical compounds and established principles of hazardous waste management, researchers can ensure a safe working environment and minimize their environmental impact. Always prioritize caution, consult your institution's EHS office, and partner with licensed professionals for the final disposal of this and all hazardous chemicals.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet for quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. [Link]
-
Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(1), 37-51. [Link]
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U.S. Environmental Protection Agency. (2024). EPA Releases Finalized Test Methods for Measuring Disinfectant Residue Levels on Hard Surfaces. [Link]
-
Regulations.gov. Safety Data Sheet for Quaternary ammonium chloride compound. [Link]
-
Occupational Safety and Health Administration. 1910.1052 - Methylene chloride. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
